HDAC-IN-5
描述
The exact mass of the compound N-{[1-Methyl-4-(4-Phenyl-1,3-Thiazol-2-Yl)piperidin-4-Yl]methyl}-3-[5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-Yl]benzamide is 527.16028069 g/mol and the complexity rating of the compound is 776. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N-[[1-methyl-4-(4-phenyl-1,3-thiazol-2-yl)piperidin-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N5O2S/c1-34-12-10-25(11-13-34,24-31-20(15-37-24)17-6-3-2-4-7-17)16-30-22(35)19-9-5-8-18(14-19)21-32-23(36-33-21)26(27,28)29/h2-9,14-15H,10-13,16H2,1H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFISAUAZNJOEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(CNC(=O)C2=CC=CC(=C2)C3=NOC(=N3)C(F)(F)F)C4=NC(=CS4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of Histone Deacetylase (HDAC) Inhibitors
A Note to the Reader: This guide provides a comprehensive overview of the mechanism of action of Histone Deacetylase (HDAC) inhibitors. Initial searches for a specific compound designated "HDAC-IN-5" identified a chemical entity with the CAS number 1314890-51-1 and the chemical name N-{[1-Methyl-4-(4-Phenyl-1,3-Thiazol-2-Yl)piperidin-4-Yl]methyl}-3-[5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-Yl]benzamide. However, a thorough review of publicly available scientific literature and databases did not yield specific data regarding its inhibitory activity, selectivity, or effects on cellular signaling pathways.
Therefore, this document will focus on the well-established, general principles of HDAC inhibition, using illustrative examples and common experimental protocols relevant to the field of HDAC inhibitor research and drug development. The quantitative data and specific pathways described herein are representative examples for a well-characterized HDAC inhibitor and are not specific to this compound.
Introduction to Histone Deacetylases (HDACs)
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] They catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on the N-terminal tails of histone proteins.[2] This deacetylation process leads to a more condensed chromatin structure, known as heterochromatin, which restricts the access of transcription factors to DNA, thereby generally leading to transcriptional repression.
There are 18 known human HDACs, which are classified into four classes based on their homology to yeast HDACs:
-
Class I: HDAC1, 2, 3, and 8 are primarily localized to the nucleus.
-
Class IIa: HDAC4, 5, 7, and 9 can shuttle between the nucleus and cytoplasm.
-
Class IIb: HDAC6 and 10 are mainly found in the cytoplasm.
-
Class IV: HDAC11 shares features with both Class I and II HDACs.
-
Class III: The sirtuins (SIRT1-7) are a distinct class of NAD+-dependent deacetylases.
Dysregulation of HDAC activity has been implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them attractive therapeutic targets.[1]
Core Mechanism of Action of HDAC Inhibitors
HDAC inhibitors (HDACis) are small molecules that bind to the active site of HDAC enzymes and block their deacetylase activity. The general mechanism of action involves the following key steps:
-
Binding to the Active Site: Most HDACis feature a zinc-binding group that chelates the zinc ion in the catalytic pocket of Class I, II, and IV HDACs, which is essential for their enzymatic activity.
-
Inhibition of Deacetylation: By blocking the active site, HDACis prevent the removal of acetyl groups from histones and other non-histone protein substrates.
-
Histone Hyperacetylation: The inhibition of HDACs leads to an accumulation of acetylated histones. This neutralizes the positive charge of lysine residues, weakening the electrostatic interactions between histones and the negatively charged DNA backbone.
-
Chromatin Relaxation: The increased histone acetylation results in a more open and transcriptionally active chromatin conformation known as euchromatin.
-
Gene Reactivation: The relaxed chromatin structure allows for the binding of transcription factors and the transcriptional machinery, leading to the reactivation of silenced genes, including tumor suppressor genes.
-
Non-Histone Protein Acetylation: HDACis also increase the acetylation of numerous non-histone proteins, such as transcription factors (e.g., p53, NF-κB) and cytoskeletal proteins (e.g., α-tubulin), modulating their stability, activity, and localization.[3]
The downstream cellular effects of HDAC inhibition are context-dependent and can include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[3]
Quantitative Data Presentation
The following table presents example quantitative data for a well-characterized, hypothetical HDAC inhibitor, "Exemplar-HDACi," to illustrate the format for presenting inhibitory activity and selectivity.
| Parameter | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 |
| IC50 (nM) | 15 | 25 | 10 | 150 | 500 |
| Selectivity | High | High | High | Moderate | Low |
-
IC50 (Inhibitory Concentration 50%): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values indicate higher potency.
-
Selectivity: A measure of how specifically an inhibitor binds to a particular enzyme isoform compared to others. High selectivity is often desirable to minimize off-target effects.
Detailed Experimental Protocols
The characterization of HDAC inhibitors involves a range of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro HDAC Enzymatic Assay
This assay measures the direct inhibitory effect of a compound on the activity of a purified recombinant HDAC enzyme.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin with Trichostatin A as a stop reagent)
-
Test compound (HDAC inhibitor)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
In a 96-well plate, add the test compound dilutions, recombinant HDAC enzyme, and Assay Buffer to a final volume of 50 µL.
-
Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 100 µL of the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent product.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Histone Acetylation Assay (Western Blot)
This assay determines the ability of an inhibitor to induce histone hyperacetylation in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
Test compound (HDAC inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3, anti-acetyl-α-tubulin, anti-α-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Harvest the cells and lyse them using lysis buffer.
-
Quantify the protein concentration of the cell lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for acetylated histones and a loading control (total histone or another housekeeping protein).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.
-
Analyze the band intensities to determine the relative increase in histone acetylation.
Mandatory Visualizations
Signaling Pathway of a General HDAC Inhibitor
Caption: General signaling pathway of an HDAC inhibitor.
Experimental Workflow for Cellular Histone Acetylation Assay
Caption: Workflow for Western Blot analysis of histone acetylation.
References
Technical Guide on the Histone Deacetylase Inhibitor: HDAC-IN-5 (CAS 1314890-51-1)
Disclaimer: Publicly available scientific literature contains limited specific data regarding the biological activity, experimental protocols, and signaling pathways for HDAC-IN-5. Therefore, this technical guide provides a comprehensive overview based on the well-characterized class of pan-histone deacetylase (HDAC) inhibitors, which are expected to share similar mechanisms of action and experimental considerations.
Introduction
This compound (CAS No. 1314890-51-1) is identified as a histone deacetylase (HDAC) inhibitor.[1][2][3] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins.[4][5] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[4] In various cancers, HDACs are often dysregulated, contributing to the silencing of tumor suppressor genes and promoting cell proliferation and survival.[1] HDAC inhibitors, as a class of therapeutic agents, aim to reverse this aberrant epigenetic state, leading to the re-expression of silenced genes and subsequent anti-tumor effects such as cell cycle arrest, apoptosis, and differentiation.[4][6]
Quantitative Data
The following tables summarize representative quantitative data for a selection of well-characterized pan-HDAC inhibitors. This data is illustrative of the inhibitory profiles and pharmacokinetic properties that would be determined for a compound like this compound.
Table 2.1: In Vitro Inhibitory Activity of Representative Pan-HDAC Inhibitors
| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | HDAC8 IC₅₀ (nM) | HDAC10 IC₅₀ (nM) | HDAC11 IC₅₀ (nM) | Reference(s) |
| Pracinostat (SB939) | 40-140 | 40-140 | 40-140 | >1000 | 40-140 | 40-140 | 40-140 | [7] |
| CUDC-101 | 4.4 | - | - | - | - | - | - | [7] |
| Quisinostat | 0.11 | 0.33 | >30 | - | >30 | 0.46 | 0.37 | [7] |
| Tacedinaline (CI994) | 900 | 900 | 1200 | >20000 | >20000 | - | - | [7] |
| Trichostatin A (TSA) | 6 | 38 | - | 8.6 | - | - | - | [8] |
| SAHA (Vorinostat) | 61 | 251 | 19 | - | 827 | - | - | [9] |
| Mocetinostat | 150 | >300 | >300 | No Activity | No Activity | - | >300 | [10] |
Note: IC₅₀ values can vary depending on the assay conditions. The data presented is a representative sample from the cited literature.
Table 2.2: In Vivo Pharmacokinetic Parameters of Representative HDAC Inhibitors
| Compound | Species | Dose & Route | Cmax (µM) | T½ (hours) | AUC (µM·h) | Clearance (L/h/kg) | Reference(s) |
| 6MAQH | Mouse | i.p. | - | 2.2 | 4.97 | 4.05 | [11] |
| 5MABMA | Mouse | i.p. | - | 1.98 | 4.23 | 4.87 | [11] |
| Panobinostat | Human | Oral | Variable | Variable | Variable | Variable | [12] |
| Butyric Acid | Baboon | i.v. | - | Rapid Metabolism | - | - | [13] |
| Valproic Acid | Baboon | i.v. | - | - | - | - | [13] |
| 4-Phenylbutyric Acid | Baboon | i.v. | - | - | - | - | [13] |
Note: Pharmacokinetic parameters are highly dependent on the formulation, dose, and species. Panobinostat, for example, shows a high degree of inter-patient variability.[12]
Signaling Pathways
HDAC inhibitors exert their cellular effects by modulating a variety of signaling pathways. The hyperacetylation of histone and non-histone proteins leads to changes in gene expression and protein function, ultimately affecting cell fate.
p53 Pathway Activation
HDAC inhibitors can activate the p53 tumor suppressor pathway through post-translational modification.[2] Acetylation of p53, a non-histone protein target of HDACs, can stabilize the protein and enhance its transcriptional activity.[1][2] This leads to the upregulation of p53 target genes, such as p21, which is involved in cell cycle arrest, and pro-apoptotic genes like BAX and PUMA.[1][2]
Cell Cycle Arrest
A common outcome of HDAC inhibitor treatment is the arrest of the cell cycle, frequently at the G1 or G2/M phase.[3][14] In the G1 phase, HDAC inhibitors can induce the expression of the cyclin-dependent kinase (CDK) inhibitor p21.[3][14] p21 then binds to and inhibits cyclin E-CDK2 complexes, preventing the phosphorylation of the retinoblastoma protein (pRb) and halting progression into the S phase.[3][14]
Induction of Apoptosis
HDAC inhibitors can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][15][16] They can alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[1] For instance, HDAC inhibitors can upregulate pro-apoptotic proteins like Bim and Bax, while downregulating anti-apoptotic proteins like Bcl-2.[1][17] This shift in balance leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Experimental Protocols
The following protocols are representative methodologies used to characterize HDAC inhibitors.
In Vitro HDAC Activity Assay (Fluorometric)
This protocol is based on the principle of a fluorogenic HDAC substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developer to release a fluorescent molecule.[4][18][19]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM HEPES, pH 7.5, 25 mM KCl, 0.1% BSA, 0.01% Triton X-100).[18]
-
Dilute the recombinant human HDAC enzyme to the desired concentration in assay buffer.
-
Prepare a stock solution of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Prepare a developer solution containing a protease (e.g., trypsin) and an HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.[20]
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
In a 96-well or 384-well microplate, add the diluted this compound solution.
-
Add the diluted HDAC enzyme to each well.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding the developer solution.
-
Incubate for an additional 15-30 minutes at 37°C to allow for fluorophore development.
-
-
Data Analysis:
-
Measure the fluorescence using a microplate reader (e.g., excitation 355 nm, emission 460 nm).
-
Subtract the background fluorescence (wells without enzyme).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blot for Histone Acetylation
This protocol is used to assess the target engagement of an HDAC inhibitor by measuring the acetylation levels of its substrates.[21]
-
Cell Treatment and Lysis:
-
Treat cells with this compound for a desired time period.
-
Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and HDAC inhibitors (except for the one being studied).
-
Quantify the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford).
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) or an acetylated non-histone protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Use an antibody against total histone H3 or a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
An increase in the signal for the acetylated protein in treated samples compared to the control indicates HDAC inhibition.
-
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of an HDAC inhibitor in an animal model.[5][22]
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[5]
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
-
Drug Administration:
-
Administer this compound via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule.[5]
-
-
Monitoring and Measurement:
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Measure the tumor volume (e.g., using calipers) at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for histone acetylation, immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the initial characterization of a novel HDAC inhibitor.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Cell Cycle Arrest Caused by Histone Deacetylase Inhibitors in Human Carcinoma Cells [jstage.jst.go.jp]
- 4. The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xenografting of Cancer Cell Lines for In Vivo Screening of the Therapeutic Potential of HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Pharmacokinetics-pharmacodynamics and antitumor activity of mercaptoacetamide-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of cell cycle arrest caused by histone deacetylase inhibitors in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Autophagic and Apoptotic Effects of HDAC Inhibitors on Cancer Cells - ProQuest [proquest.com]
- 18. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Enhancement of xenograft tumor radiosensitivity by the histone deacetylase inhibitor MS-275 and correlation with histone hyperacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Histone Deacetylase (HDAC) Inhibitors
Disclaimer: Initial searches for a specific compound designated "HDAC-IN-5" did not yield any results in the current scientific literature. The following guide provides a comprehensive overview of Histone Deacetylase (HDAC) inhibitors, their mechanisms of action, relevant experimental data for representative compounds, and common methodologies for their evaluation, structured to meet the requirements of researchers, scientists, and drug development professionals.
Introduction to Histone Deacetylases (HDACs)
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1][2][3][4] This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression.[1][2] HDACs are integral to the regulation of numerous cellular processes, including gene expression, cell cycle progression, differentiation, and apoptosis.[1][5] Dysregulation of HDAC activity is frequently observed in various cancers and other diseases, making them a compelling target for therapeutic intervention.[1][6][7]
HDACs are categorized into four main classes based on their homology to yeast deacetylases:
-
Class I: HDAC1, 2, 3, and 8 are primarily localized in the nucleus and are involved in cell proliferation and survival.[8][9]
-
Class II: This class is further divided into Class IIa (HDAC4, 5, 7, 9) and Class IIb (HDAC6, 10). They can shuttle between the nucleus and cytoplasm and have more tissue-specific roles.[5][8]
-
Class III: Known as sirtuins, these are NAD+-dependent enzymes with distinct mechanisms from other HDAC classes.[8]
-
Class IV: HDAC11 is the sole member of this class and shares features with both Class I and II HDACs.[8]
Mechanism of Action of HDAC Inhibitors
HDAC inhibitors (HDACis) are a class of compounds that interfere with the enzymatic activity of HDACs.[5] By blocking deacetylation, HDACis lead to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[1][2] This "open" chromatin allows for the binding of transcription factors and subsequent expression of genes that may have been silenced, such as tumor suppressor genes like p21 and p53.[1][10]
The therapeutic effects of HDACis are not limited to histone hyperacetylation. They also increase the acetylation of various non-histone proteins, including transcription factors, chaperone proteins, and cytoskeletal proteins, thereby modulating their function, stability, and interactions.[1] For example, the acetylation of α-tubulin, a substrate of HDAC6, affects microtubule dynamics.[11] The multifaceted activity of HDACis contributes to their pleiotropic anti-cancer effects, which include inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and modulating immune responses.[12][13][14]
Quantitative Data for Representative HDAC Inhibitors
The following tables summarize the inhibitory activity (IC50 values) of several well-characterized HDAC inhibitors against various HDAC isoforms. This data is crucial for understanding the potency and selectivity of these compounds.
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Reference Compound Class |
| Vorinostat (SAHA) | 63.5 | - | - | - | - | Pan-HDACi |
| Compound 23 | 16.1 | - | - | - | - | Pan-HDACi |
| Compound 24 | - | - | - | 10.2 | - | Selective HDACi |
| Secondary Amine 2j | 39-61 | 260-690 | 25-68 | - | 320-620 | Pan-HDACi |
Note: Data is compiled from various sources. "-" indicates data not available in the provided search results.
Experimental Protocols
The evaluation of HDAC inhibitors involves a series of in vitro and in vivo experiments to characterize their activity and therapeutic potential.
In Vitro HDAC Enzymatic Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of isolated HDAC isoforms.
Methodology:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC6) are incubated with a fluorogenic substrate, such as a Boc-Lys(Ac)-AMC.
-
The test compound (e.g., a potential HDAC inhibitor) is added at various concentrations.
-
The reaction is initiated and allowed to proceed for a defined period at 37°C.
-
A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence is measured using a microplate reader.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cellular Histone Acetylation Assay (Western Blot)
Objective: To assess the ability of an HDAC inhibitor to induce histone hyperacetylation in cultured cells.
Methodology:
-
Cancer cell lines (e.g., HeLa, HCT116) are cultured and treated with the HDAC inhibitor at various concentrations for a specific duration (e.g., 24 hours).
-
Cells are harvested, and whole-cell lysates are prepared.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-β-actin).
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The intensity of the bands is quantified to determine the relative increase in histone acetylation.
Cell Proliferation/Viability Assay
Objective: To evaluate the cytotoxic or cytostatic effects of an HDAC inhibitor on cancer cells.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the HDAC inhibitor.
-
After a set incubation period (e.g., 48 or 72 hours), cell viability is assessed using a colorimetric or fluorometric assay, such as the MTS or CellTiter-Glo® assay.
-
The absorbance or luminescence is measured, which correlates with the number of viable cells.
-
The GI50 or IC50 value (the concentration that inhibits cell growth or viability by 50%) is calculated.
Visualizations: Signaling Pathways and Experimental Workflows
General Mechanism of HDAC Inhibitor Action
Caption: Mechanism of HDAC inhibitor action on chromatin.
Experimental Workflow for HDAC Inhibitor Evaluation
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HDAC inhibitors in experimental liver and kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Synthesis and Characterization of Histone Deacetylase (HDAC) Inhibitors and PROTACs [bonndoc.ulb.uni-bonn.de]
- 8. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]
- 9. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Amine-based Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic Antitumor Effects of Novel HDAC Inhibitors and Paclitaxel In Vitro and In Vivo | PLOS One [journals.plos.org]
- 13. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. | Semantic Scholar [semanticscholar.org]
- 14. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that have garnered significant attention in drug discovery and development, particularly in the field of oncology.[1][2] HDACs are a family of enzymes responsible for removing acetyl groups from lysine residues of both histone and non-histone proteins.[3][4] This deacetylation process leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[3][5] Dysregulation of HDAC activity is a common feature in many cancers, leading to the silencing of tumor suppressor genes and promoting cell survival and proliferation.[6][7]
HDAC inhibitors counteract this by blocking the enzymatic activity of HDACs, leading to an accumulation of acetylated histones.[1] This results in a more open and transcriptionally active chromatin structure, which can reactivate the expression of silenced tumor suppressor genes.[1][2] Beyond their effects on histones, HDAC inhibitors also induce the acetylation of various non-histone proteins, influencing a wide range of cellular processes including cell cycle progression, apoptosis, and protein stability.[3][8] This guide provides a comprehensive overview of the core aspects of HDAC inhibitors, focusing on their mechanism of action, quantitative data, and key experimental protocols.
Mechanism of Action
The primary mechanism of action of HDAC inhibitors involves the direct binding to the active site of HDAC enzymes, thereby preventing the deacetylation of their substrates.[4] The canonical structure of most HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the catalytic pocket of the enzyme, a linker region, and a cap group that interacts with the rim of the active site.
The inhibition of HDACs leads to a cascade of downstream effects:
-
Histone Hyperacetylation: Increased acetylation of histone tails neutralizes their positive charge, weakening their interaction with the negatively charged DNA backbone. This leads to a more relaxed chromatin structure, making DNA more accessible for transcription.[3][5]
-
Reactivation of Gene Expression: The open chromatin conformation allows for the binding of transcription factors and the transcriptional machinery, leading to the re-expression of previously silenced genes, including critical tumor suppressor genes like p21 and p53.[3][6]
-
Induction of Cell Cycle Arrest and Apoptosis: Reactivation of tumor suppressor genes can halt the cell cycle and trigger programmed cell death (apoptosis) in cancer cells.[2][3]
-
Modulation of Non-Histone Protein Activity: HDAC inhibitors also affect the acetylation status and function of numerous non-histone proteins involved in key cellular processes. For example, acetylation of α-tubulin, a substrate of HDAC6, can disrupt microtubule dynamics.[9]
The following diagram illustrates the general mechanism of action of HDAC inhibitors.
Caption: General mechanism of action of HDAC inhibitors.
Quantitative Data on HDAC Inhibitors
The potency and selectivity of HDAC inhibitors are typically characterized by their half-maximal inhibitory concentration (IC50) values against different HDAC isoforms. The following tables summarize the in vitro inhibitory activities of selected HDAC inhibitors from the literature.
Table 1: In Vitro Inhibitory Activity of Compound 5 [10]
| HDAC Isoform | Compound 5 IC50 (μM) | SAHA IC50 (μM) |
| HDAC1 | 22.2 | 0.14 |
| HDAC2 | 27.3 | 0.44 |
| HDAC3 | 7.9 | 0.73 |
| HDAC6 | > 100 | 0.03 |
SAHA (Vorinostat) is an FDA-approved pan-HDAC inhibitor included for reference.
Table 2: In Vitro Inhibitory Activity of Selected Dual Acting HDAC/PDE5 Inhibitors [11]
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC6 IC50 (nM) |
| 21b | 5980 | > 20000 | 12700 |
| 21e | 118 | 712 | 709 |
| 30f | 2440 | 9830 | 2330 |
| 37 | 66 | 432 | 373 |
Key Experimental Protocols
This section details the methodologies for key experiments commonly used to evaluate HDAC inhibitors.
HDAC Enzyme Inhibition Assay
This assay is fundamental for determining the in vitro potency of a compound against specific HDAC isoforms.
Objective: To measure the IC50 value of an inhibitor against a purified recombinant HDAC enzyme.
Materials:
-
Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
Assay buffer (e.g., Tris-based buffer with salts and BSA)
-
Developer solution (e.g., containing Trichostatin A and a protease)
-
Test compound (HDAC inhibitor)
-
96-well microplate (black, flat-bottom)
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and the diluted test compound to each well. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding the developer solution. The developer solution contains a high concentration of an HDAC inhibitor (like Trichostatin A) to halt the reaction and a protease to cleave the deacetylated substrate, releasing a fluorescent signal.
-
Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
The following diagram outlines the workflow for a typical HDAC enzyme inhibition assay.
Caption: Workflow for an in vitro HDAC enzyme inhibition assay.
Western Blotting for Histone and Tubulin Acetylation
This technique is used to assess the cellular activity of HDAC inhibitors by measuring the acetylation levels of their target proteins within cells.
Objective: To determine if treatment with an HDAC inhibitor leads to an increase in the acetylation of histones (e.g., H3) and non-histone proteins (e.g., α-tubulin) in a cellular context.
Materials:
-
Cell line of interest (e.g., cancer cell line)
-
Cell culture medium and supplements
-
Test compound (HDAC inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3, anti-acetyl-α-tubulin, anti-α-tubulin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HDAC inhibitor for a specified duration (e.g., 24 hours). Include a vehicle-treated control.
-
Lyse the cells using lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like GAPDH or total histone H3/α-tubulin.
A study on a compound designated as "compound 5" demonstrated that it selectively induced the acetylation of histone H3 over α-tubulin in MDA-MB-231 cells, suggesting it is a class I selective HDAC inhibitor.[10] Furthermore, it was observed that this compound decreased the expression of HDAC6 in a dose-dependent manner, which could indirectly contribute to increased α-tubulin acetylation.[10]
Conclusion
HDAC inhibitors represent a promising class of therapeutic agents with broad applications, particularly in cancer therapy. Their ability to modulate the epigenetic landscape and influence a multitude of cellular pathways provides a powerful mechanism for combating diseases characterized by aberrant gene expression. The continued development of isoform-selective HDAC inhibitors holds the potential for more targeted therapies with improved efficacy and reduced side effects. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in this exciting and rapidly evolving field.
References
- 1. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. quora.com [quora.com]
- 6. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EVALUATION OF THE PHARMACODYNAMIC EFFECTS OF MGCD0103 FROM PRECLINICAL MODELS TO HUMAN, USING A NOVEL HDAC ENZYME ASSAY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Antitumor Effects of Novel HDAC Inhibitors and Paclitaxel In Vitro and In Vivo | PLOS One [journals.plos.org]
- 9. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Biological Activity of a Representative Histone Deacetylase (HDAC) Inhibitor
Disclaimer: Initial searches for a specific molecule designated "HDAC-IN-5" did not yield sufficient public data to create a comprehensive technical guide. Therefore, this document utilizes the well-characterized and FDA-approved Histone Deacetylase (HDAC) inhibitor, Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) , as a representative example to fulfill the core requirements of the user request. The principles, experimental methodologies, and data presentation formats provided herein are broadly applicable to the study of novel HDAC inhibitors.
Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1] In various cancers, HDACs are often dysregulated, contributing to the silencing of tumor suppressor genes and promoting uncontrolled cell growth.[1] HDAC inhibitors, like Vorinostat, represent a promising class of anti-cancer agents that counteract this effect.[1][3]
Mechanism of Action
Vorinostat is a potent, broad-spectrum or "pan"-HDAC inhibitor, targeting Class I and Class II zinc-dependent HDAC enzymes at nanomolar concentrations.[1][4][5] It does not inhibit Class III HDACs (sirtuins).[4][6] The primary mechanism of action involves the hydroxamic acid moiety of Vorinostat chelating the zinc ion within the catalytic domain of HDAC enzymes, thereby blocking their deacetylase activity.[7][8]
This inhibition leads to the hyperacetylation of both histone and non-histone proteins.[1][3] The accumulation of acetylated histones results in a more relaxed chromatin structure, which allows for the transcriptional re-activation of silenced genes, including those involved in:
-
Cell Cycle Arrest: Vorinostat induces the expression of cell cycle inhibitors like p21, leading to arrest at the G1/S and/or G2/M phases.[2][9][10]
-
Apoptosis (Programmed Cell Death): It upregulates pro-apoptotic proteins (e.g., Bak, Bax, Bim) and downregulates anti-apoptotic proteins (e.g., Bcl-2), triggering both intrinsic and extrinsic apoptotic pathways.[4][11]
-
Cellular Differentiation: The compound can induce differentiation in various cancer cell lines.[9][10]
Beyond histones, Vorinostat also affects the acetylation status and function of numerous non-histone proteins, including transcription factors (p53, E2F-1), chaperone proteins (Hsp90), and structural proteins (tubulin), further contributing to its anti-tumor effects.[1][4]
Key Signaling Pathways Modulated by Vorinostat
Vorinostat's biological activity is mediated through its influence on multiple critical signaling pathways. Functional analyses have shown that it modifies the T-cell receptor (TCR), MAPK, and JAK-STAT signaling pathways.[3] One of the key mechanisms for inducing apoptosis in prostate cancer cells is through the Akt/FOXO3a signaling pathway.[12] Vorinostat treatment leads to a reduction in the phosphorylation of Akt, which in turn decreases the phosphorylation (inactivation) of the pro-apoptotic transcription factor FOXO3a.[12] Dephosphorylated FOXO3a can then translocate to the nucleus and activate the transcription of genes that promote apoptosis.[12]
Quantitative Biological Activity Data
The inhibitory activity of Vorinostat is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. These values can vary depending on the specific HDAC isoform, the cell line tested, and the assay conditions.[11]
| Target | Assay Type | IC50 Value | Reference Cell Line / Condition | Citation(s) |
| Enzymatic | ||||
| HDAC (pan) | Cell-free | ~10 nM | N/A | [9][10][13] |
| HDAC1 | Cell-free | 10 nM | N/A | [6][9] |
| HDAC3 | Cell-free | 20 nM | N/A | [6][9] |
| Cellular | ||||
| MCF-7 | Cell Proliferation | 0.75 µM | Human Breast Cancer | [9][10] |
| SeAx | Cell Viability (MTT) | 0.6 µM | Cutaneous T-Cell Lymphoma | [2] |
| Hut-78 | Cell Viability (MTT) | 0.75 µM | Cutaneous T-Cell Lymphoma | [2] |
| HH | Cell Viability (MTT) | 0.9 µM | Cutaneous T-Cell Lymphoma | [2] |
| MyLa | Cell Viability (MTT) | 4.4 µM | Cutaneous T-Cell Lymphoma | [2] |
| LNCaP, PC-3, TSU-Pr1 | Cell Growth Inhibition | 2.5 - 7.5 µM | Human Prostate Cancer | [9][10] |
Experimental Protocols
Detailed methodologies are critical for the accurate assessment of an HDAC inhibitor's biological activity. Below are protocols for key in vitro assays.
HDAC Inhibition Assay (Fluorometric)
This assay quantifies the enzymatic activity of HDACs by measuring the fluorescence generated from a deacetylated substrate.
Principle: A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is incubated with an HDAC enzyme source (purified enzyme or nuclear extract).[14] The HDAC removes the acetyl group from the lysine. Subsequently, a developer solution containing trypsin is added, which cleaves the deacetylated substrate, releasing the highly fluorescent 7-Amino-4-methylcoumarin (AMC).[15] The fluorescence intensity, measured with an excitation at ~360 nm and emission at ~460 nm, is directly proportional to the HDAC activity.[14][16]
Workflow Diagram:
Detailed Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dilute purified HDAC enzyme or nuclear extract to the desired concentration in Assay Buffer.
-
Prepare a serial dilution of Vorinostat in Assay Buffer (vehicle is typically DMSO).
-
Prepare the Substrate Working Solution (e.g., 1 mM Boc-Lys(Ac)-AMC in Assay Buffer).[14]
-
Prepare the Developer Solution containing trypsin (e.g., 50 mg/mL) and a stop inhibitor like Trichostatin A (TSA) or SAHA itself in Assay Buffer.[14]
-
-
Assay Plate Setup:
-
In a black 96- or 384-well microplate, add the diluted HDAC enzyme.
-
Add the Vorinostat serial dilutions or vehicle control to the respective wells.
-
Include wells for "no enzyme" (blank) and "no inhibitor" (100% activity) controls.
-
-
Reaction:
-
Development and Measurement:
-
Stop the reaction by adding the Developer Solution to each well.[14]
-
Incubate at room temperature for 15-30 minutes to allow for cleavage of the deacetylated substrate.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[16]
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each Vorinostat concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation by measuring mitochondrial metabolic activity.
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[18] The insoluble formazan is then dissolved using a solubilizing agent (e.g., SDS-HCl or DMSO), and the absorbance of the resulting colored solution is measured spectrophotometrically at ~570 nm. The intensity of the color is proportional to the number of metabolically active, viable cells.[19]
Workflow Diagram:
Detailed Protocol:
-
Cell Plating:
-
Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of Vorinostat in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of Vorinostat or vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl, or a solution of SDS in HCl) to each well to dissolve the crystals.[20][21]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Measurement and Analysis:
-
Measure the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.[19]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability against the log of the inhibitor concentration to determine the IC50 value.
-
Western Blot for Histone Acetylation
This technique is used to detect the level of specific acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) in cells following treatment with an HDAC inhibitor.
Principle: Cells are treated with the HDAC inhibitor, and total protein or nuclear extracts are isolated. Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[22][23] The membrane is incubated with a primary antibody specific for the acetylated histone of interest, followed by a secondary antibody conjugated to an enzyme (like HRP). A chemiluminescent substrate is added, which reacts with the enzyme to produce light that is captured on film or by a digital imager, revealing a band corresponding to the protein of interest.[23]
Workflow Diagram:
Detailed Protocol:
-
Sample Preparation:
-
Culture and treat cells with various concentrations of Vorinostat for a defined period.
-
Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[24][25]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA or Bradford).
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[23]
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[23]
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-acetyl-Histone H3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[22]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using X-ray film or a digital imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for a loading control, such as total Histone H3 or β-actin.[25]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
References
- 1. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic interaction of the histone deacetylase inhibitor SAHA with the proteasome inhibitor bortezomib in cutaneous T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]
- 6. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 7. Vorinostat - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. apexbt.com [apexbt.com]
- 12. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vorinostat | SAHA | HDAC inhibitor | TargetMol [targetmol.com]
- 14. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. epigentek.com [epigentek.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 21. chondrex.com [chondrex.com]
- 22. Histone western blot protocol | Abcam [abcam.com]
- 23. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
- 24. pubcompare.ai [pubcompare.ai]
- 25. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Profile of HDAC-IN-5: A Technical Guide for Researchers
For research use only. Not for use in humans.
Disclaimer: Publicly available information regarding the specific target profile and detailed experimental data for the compound designated as HDAC-IN-5 (CAS No. 1314890-51-1) is limited. The information presented herein is a comprehensive guide based on the general characteristics of Histone Deacetylase (HDAC) inhibitors and established methodologies for their evaluation. While this compound is cited as an HDAC inhibitor in patent literature, specific quantitative data on its activity against various HDAC isoforms is not available in peer-reviewed publications.
Introduction to Histone Deacetylases (HDACs)
Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins.[1] This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression.[2] There are 18 known human HDACs, which are categorized into four classes based on their homology to yeast HDACs:
-
Class I: HDAC1, HDAC2, HDAC3, and HDAC8 are primarily localized in the nucleus.[3]
-
Class II: This class is further divided into Class IIa (HDAC4, HDAC5, HDAC7, HDAC9) and Class IIb (HDAC6, HDAC10), which can shuttle between the nucleus and the cytoplasm.[3]
-
Class III: These are the NAD+-dependent sirtuins (SIRT1-7).
-
Class IV: HDAC11 is the sole member of this class.[3]
Given their significant role in regulating gene expression, HDACs have emerged as important therapeutic targets for a range of diseases, particularly cancer.[4]
This compound: An Overview
This compound (CAS No. 1314890-51-1) is a small molecule identified as a histone deacetylase inhibitor.[2] Its chemical formula is C26H24F3N5O2S, and its IUPAC name is N-[[1-methyl-4-(4-phenyl-1,3-thiazol-2-yl)piperidin-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide. While its development is documented in patent literature, detailed characterization of its target specificity and potency has not been widely published.
Hypothetical Target Profile of an HDAC Inhibitor
The following table represents a typical format for summarizing the inhibitory activity of a hypothetical HDAC inhibitor. Note: The data presented below is for illustrative purposes only and does not represent actual data for this compound.
| Target | IC50 (nM) | Assay Type | Reference |
| Class I | |||
| HDAC1 | 15 | Enzymatic (in vitro) | [Example] |
| HDAC2 | 25 | Enzymatic (in vitro) | [Example] |
| HDAC3 | 30 | Enzymatic (in vitro) | [Example] |
| HDAC8 | 150 | Enzymatic (in vitro) | [Example] |
| Class IIa | |||
| HDAC4 | >10,000 | Enzymatic (in vitro) | [Example] |
| HDAC5 | >10,000 | Enzymatic (in vitro) | [Example] |
| HDAC7 | >10,000 | Enzymatic (in vitro) | [Example] |
| HDAC9 | >10,000 | Enzymatic (in vitro) | [Example] |
| Class IIb | |||
| HDAC6 | 5 | Enzymatic (in vitro) | [Example] |
| HDAC10 | 200 | Enzymatic (in vitro) | [Example] |
| Class IV | |||
| HDAC11 | 500 | Enzymatic (in vitro) | [Example] |
Key Signaling Pathways Modulated by HDAC Inhibitors
HDAC inhibitors exert their biological effects by modulating various signaling pathways that are critical for cell survival, proliferation, and apoptosis.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of HDAC inhibitor activity. Below are representative protocols for key assays.
In Vitro Enzymatic Assay for HDAC Activity
This protocol describes a common fluorometric method for determining the IC50 values of an HDAC inhibitor against specific HDAC isoforms.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Reconstitute recombinant human HDAC enzyme and the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer. Prepare a stock solution of the test compound (e.g., this compound) in DMSO.
-
Compound Dilution: Perform serial dilutions of the test compound in assay buffer to achieve a range of desired concentrations.
-
Enzyme Incubation: In a 96-well microplate, add the diluted test compound and the HDAC enzyme. Incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Developing: Stop the reaction and generate a fluorescent signal by adding a developer solution (containing a protease like trypsin that cleaves the deacetylated substrate).
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for Histone Acetylation (Western Blot)
This protocol is used to assess the effect of an HDAC inhibitor on the acetylation status of histones within a cellular context.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a human cancer cell line) and allow them to adhere overnight. Treat the cells with various concentrations of the HDAC inhibitor (e.g., this compound) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3 or β-actin) to determine the relative increase in histone acetylation.
Conclusion
This compound is a recognized HDAC inhibitor with a defined chemical structure. However, a detailed public characterization of its target profile and biological effects is currently lacking. The protocols and general principles outlined in this guide provide a framework for researchers to independently evaluate this compound or other novel HDAC inhibitors. Such studies are crucial for understanding their therapeutic potential and advancing the field of epigenetic drug discovery.
References
- 1. CA2994688C - 1,3,4-oxadiazole derivative compounds as histone deacetylase 6 inhibitor, and the pharmaceutical composition comprising the same - Google Patents [patents.google.com]
- 2. 美国GlpBio - this compound | Cas# 1314890-51-1 [glpbio.cn]
- 3. epigentek.com [epigentek.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
HDAC-IN-5 effects on histone acetylation
An In-Depth Technical Guide on the Effects of MC1568 on Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. The HDAC family is divided into four classes, with Class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9) being notable for their tissue-specific expression and their role in cellular differentiation and development.
MC1568 is a potent and selective small molecule inhibitor of Class IIa histone deacetylases.[1] It is widely used as a chemical probe to investigate the biological functions of these enzymes and to explore their therapeutic potential in various diseases, including cancer and neurodegenerative disorders.[2][3] This technical guide provides a comprehensive overview of the effects of MC1568 on histone acetylation, detailing its mechanism of action, quantitative data from various studies, and relevant experimental protocols.
Quantitative Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity and cellular effects of MC1568.
Table 1: Inhibitory Activity of MC1568
| Target | IC50 | Selectivity | Reference |
| Maize HD1-A (Class IIa-like) | 100 nM | 34-fold more selective for HD1-A than HD1-B | [1] |
| Maize HD2 (Class IIa-like) | 22 µM | N/A | [4][5] |
| Class II vs. Class I HDACs | N/A | 176-fold more selective for Class II | [1] |
Table 2: Cellular Effects of MC1568
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| SH-SY5Y | 5 µM | 4 and 24 hours | Increased levels of acetylated Histone H3 (AcH3). | [6] |
| MCF-7 | 20 µM | N/A | Increased accumulation of acetylated H3 and H4 histones, and acetyl-tubulin. | [4] |
| C2C12 | 5 µM | N/A | Arrests myogenesis by stabilizing the HDAC4-HDAC3-MEF2D complex. | [4][7] |
| F9 | 5 or 10 µM | N/A | Blocks endodermal differentiation. | [4] |
| 3T3-L1 | ~10 µM | 8 days | Attenuates PPARγ-induced adipogenesis. | [4] |
| Human Melanoma Cells | N/A | N/A | Suppresses IL-8 expression. | [2] |
Table 3: In Vivo Studies with MC1568
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Mice | 50 mg/kg | Oral | Tissue-selective HDAC inhibition; inhibits HDAC4 and HDAC5 in skeletal muscle and heart. | [1][7] |
| Rats (Parkinson's Model) | 0.5 mg/kg | Intraperitoneal | Partially protected dopaminergic neurons and reduced microglial activation. | [8] |
| Mice (Kidney Injury Model) | 20 mg/kg | Intraperitoneal | Ameliorated proteinuria and podocyte injury. | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for evaluating the effects of MC1568 are provided below.
In Vitro HDAC Activity Assay
This protocol is adapted from a method used to determine the IC50 values of HDAC inhibitors.[4]
Materials:
-
Recombinant HDAC enzyme (e.g., from maize or human)
-
[³H]acetate-prelabeled histones (substrate)
-
MC1568
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Stop Solution (1 M HCl, 0.4 M acetate)
-
Ethyl acetate
-
Scintillation cocktail
Procedure:
-
Prepare a reaction mixture containing the HDAC enzyme in the assay buffer.
-
Add various concentrations of MC1568 (typically in DMSO, with a final DMSO concentration kept constant across all reactions).
-
Initiate the reaction by adding the [³H]acetate-prelabeled histone substrate.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).[4]
-
Stop the reaction by adding the Stop Solution.[4]
-
Extract the released [³H]acetic acid by adding ethyl acetate, vortexing, and centrifuging to separate the phases.[4]
-
Transfer an aliquot of the ethyl acetate (upper phase) to a scintillation vial containing scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each MC1568 concentration relative to a DMSO control and determine the IC50 value.
Western Blotting for Histone Acetylation
This protocol is a standard method to assess changes in global histone acetylation in cells treated with MC1568.[6]
Materials:
-
Cell line of interest (e.g., SH-SY5Y)
-
MC1568
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency and treat with MC1568 at the desired concentration and for the specified time.
-
Harvest the cells and lyse them using the cell lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody for total histone H3 or a loading control like β-actin.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol allows for the investigation of histone acetylation at specific gene promoters.[7]
Materials:
-
Cells treated with MC1568 or vehicle
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP lysis buffer
-
Sonication equipment
-
Antibody against acetylated histone H3 (AcH3)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
Reagents for DNA purification
-
Primers for qPCR targeting a specific gene promoter (e.g., myogenin)
Procedure:
-
Treat cells with MC1568 or vehicle.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells.
-
Shear the chromatin into smaller fragments (200-1000 bp) by sonication.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight with an antibody against AcH3.
-
Capture the antibody-chromatin complexes using protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Quantify the amount of precipitated DNA at a specific promoter using qPCR with specific primers.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to the action of MC1568.
Caption: MC1568 inhibits Class IIa HDACs, leading to the stabilization of the repressive MEF2D-HDAC4/5-HDAC3 complex and subsequent blockage of myogenesis.
Caption: Experimental workflow for evaluating the effects of the HDAC inhibitor MC1568 on histone acetylation and cellular functions.
References
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MC1568 Inhibits Thimerosal-Induced Apoptotic Cell Death by Preventing HDAC4 Up-Regulation in Neuronal Cells and in Rat Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peripheral administration of the Class-IIa HDAC inhibitor MC1568 partially protects against nigrostriatal neurodegeneration in the striatal 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Inhibition of Histone Deacetylase Class IIa With MC1568 Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Non-Histone Landscape: A Technical Guide to HDAC Inhibitor Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Histone deacetylase (HDAC) inhibitors are a promising class of therapeutics, primarily investigated for their role in cancer therapy. Their mechanism of action extends beyond the hyperacetylation of histones, influencing a vast network of non-histone proteins that regulate critical cellular processes. This guide delves into the core of identifying and characterizing these non-histone protein targets, providing a technical framework for researchers in the field.
Due to the limited publicly available information on the specific compound "HDAC-IN-5," this document will utilize the well-characterized and clinically approved pan-HDAC inhibitor, Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) , as a representative example. The principles and methodologies described herein are broadly applicable to the study of other HDAC inhibitors, including potentially "this compound."
The Expanding Acetylome: Non-Histone Protein Targets of Vorinostat (SAHA)
HDAC inhibitors, like Vorinostat, induce widespread changes in the acetylation status of numerous proteins beyond histones. These non-histone targets are involved in a multitude of cellular functions, including gene transcription, DNA repair, cell cycle control, and protein stability.[1][2] The identification of these targets is crucial for a comprehensive understanding of the therapeutic effects and potential off-target impacts of these drugs.
Quantitative proteomic studies have been instrumental in mapping the landscape of proteins hyperacetylated upon treatment with HDAC inhibitors.[3] These studies often employ techniques like Stable Isotope Labeling with Amino acids in Cell culture (SILAC) coupled with mass spectrometry to quantify changes in protein acetylation.[3]
Below is a summary of non-histone proteins identified as targets of Vorinostat (SAHA) and other pan-HDAC inhibitors.
Table 1: Non-Histone Protein Targets of Pan-HDAC Inhibitors (Exemplified by Vorinostat/SAHA)
| Protein Target | Cellular Function | Observed Effect of HDAC Inhibition | Reference(s) |
| Transcription Factors | |||
| p53 | Tumor suppressor, cell cycle arrest, apoptosis | Increased acetylation and stability, leading to cell cycle arrest and apoptosis.[1] | [1] |
| c-Myc | Oncoprotein, cell proliferation | Altered acetylation status, contributing to anti-proliferative effects.[1] | [1] |
| NF-κB | Inflammation, cell survival | Modulation of acetylation, impacting inflammatory responses and cell survival.[1][4] | [1][4] |
| HIF-1α | Angiogenesis, response to hypoxia | Increased acetylation, affecting tumor angiogenesis.[1] | [1] |
| Chaperone Proteins | |||
| Hsp90 | Protein folding and stability | Hyperacetylation leading to destabilization of client proteins (e.g., c-RAF, AKT).[5] | [5] |
| Cytoskeletal Proteins | |||
| α-tubulin | Microtubule dynamics, cell motility | Hyperacetylation, leading to defective function of the dynein motor complex.[5] | [5] |
| DNA Repair Proteins | |||
| Ku70 | DNA double-strand break repair | Acetylation status affects its role in DNA repair pathways.[1] | [1] |
| Signaling Mediators | |||
| STAT1 | Signal transduction, immune response | Acetylation influences its interaction with other proteins and nuclear translocation.[5] | [5] |
| STAT3 | Signal transduction, cell proliferation | Acetylation can modulate its activity.[1] | [1] |
| Smad7 | TGF-β signaling | Acetylation affects its stability and function in signaling.[1] | [1] |
Experimental Protocols for Target Identification and Validation
The identification and validation of non-histone protein targets of HDAC inhibitors involve a multi-step process, combining proteomic screening with targeted validation experiments.
Global Identification of Acetylated Proteins by Mass Spectrometry
This protocol outlines a general workflow for the identification of proteins that become hyperacetylated upon treatment with an HDAC inhibitor.
Objective: To identify and quantify changes in the acetylome of cells treated with an HDAC inhibitor.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., a cancer cell line) to approximately 80% confluency.
-
Treat cells with the HDAC inhibitor (e.g., Vorinostat at a concentration of 1-10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2-24 hours).[6]
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and lyse them in a suitable buffer containing protease and HDAC inhibitors to preserve protein modifications.
-
Quantify protein concentration using a standard assay (e.g., BCA assay).
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the protein lysates.
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Immunoaffinity Enrichment of Acetylated Peptides:
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Use database search algorithms (e.g., Sequest, Mascot) to identify the acetylated peptides and their corresponding proteins from the MS/MS data.
-
For quantitative proteomics (e.g., SILAC), specialized software is used to determine the relative abundance of acetylated peptides between the treated and control samples.
-
Validation of Target Acetylation by Immunoprecipitation and Western Blotting
This protocol describes how to validate the hyperacetylation of a specific protein of interest identified from the proteomic screen.
Objective: To confirm the increased acetylation of a specific protein upon HDAC inhibitor treatment.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the HDAC inhibitor and vehicle control as described above.
-
Lyse the cells in an immunoprecipitation (IP)-compatible buffer containing protease and HDAC inhibitors.
-
-
Immunoprecipitation of the Target Protein:
-
Incubate the cell lysates with an antibody specific for the protein of interest.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and SDS-PAGE:
-
Elute the immunoprecipitated protein from the beads.
-
Separate the proteins by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with an anti-acetyl-lysine antibody to detect the acetylation status of the immunoprecipitated protein.
-
As a loading control, re-probe the membrane with an antibody against the total protein of interest.
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Visual representations are critical for understanding the complex interplay of HDAC inhibitors with cellular pathways and for outlining experimental procedures.
Caption: General mechanism of HDAC inhibitor action on histone and non-histone proteins.
Caption: Experimental workflow for proteomic identification of acetylated proteins.
Caption: Signaling pathway for HDAC inhibitor-mediated regulation of p53.
Conclusion
The study of non-histone protein targets of HDAC inhibitors is a rapidly evolving field that is critical for understanding their full therapeutic potential and for the development of more specific and effective drugs. The methodologies and data presented in this guide provide a foundational framework for researchers to explore the complex acetylome and to elucidate the intricate mechanisms by which these powerful compounds exert their effects on cellular function. As our understanding of the non-histone targets of specific inhibitors like "this compound" grows, so too will our ability to harness their therapeutic power for a range of diseases.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deacetylase inhibitors - focus on non-histone targets and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Therapeutic Targets of Vorinostat by SILAC-based Proteomic Analysis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: potential targets responsible for their anti-cancer effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]
- 7. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immunechem.com [immunechem.com]
- 9. Automated Immunoprecipitation Workflow for Comprehensive Acetylome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of Class IIa HDAC Inhibitors in Gene Transcription Regulation, Featuring MC1568 as a Representative Molecule
Disclaimer: Initial searches for a specific compound designated "HDAC-IN-5" did not yield any publicly available information. It is possible that this is an internal, novel, or incorrectly referenced compound name. This guide will therefore focus on the role of a well-characterized, representative Class IIa histone deacetylase (HDAC) inhibitor, MC1568 , to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. The principles, experimental methodologies, and signaling pathways discussed are broadly applicable to the study of selective HDAC inhibitors in the context of gene transcription.
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and generally, transcriptional repression.[1] HDACs are divided into four classes, with Class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9) being of particular interest due to their tissue-specific expression and distinct regulatory mechanisms.[2][3] These enzymes are characterized by their ability to shuttle between the nucleus and cytoplasm, a process regulated by phosphorylation, which in turn controls their transcriptional repressive functions.[4][5]
MC1568 is a selective inhibitor of Class IIa HDACs. Its inhibitory activity is crucial for its effects on gene transcription. Unlike pan-HDAC inhibitors, which target a broad range of HDACs and can have significant side effects, selective inhibitors like MC1568 offer a more targeted approach to modulating gene expression.[6]
Core Mechanism of Action
The primary mechanism of action of MC1568 in regulating gene transcription involves the inhibition of Class IIa HDACs. This leads to an increase in histone acetylation, particularly at the promoter regions of target genes, resulting in a more open chromatin structure that is accessible to transcription factors.[6] This, in turn, promotes gene expression.
HDAC4 and HDAC5, key targets of MC1568, are known to form complexes with transcription factors such as myocyte enhancer factor-2 (MEF2) and the downstream regulatory element antagonist modulator (DREAM).[6][7] By binding to these transcription factors, HDAC4 and HDAC5 recruit other corepressors, like HDAC3, to specific gene promoters, leading to transcriptional silencing.[4][8] MC1568, by inhibiting HDAC4 and HDAC5, prevents this recruitment and allows for the acetylation of histones and the activation of gene expression.[6]
Quantitative Data
The inhibitory activity of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for MC1568 against various HDAC isoforms.
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (µM) | HDAC5 (µM) | HDAC6 (nM) | HDAC8 (nM) |
| MC1568 | >10,000 | >10,000 | >10,000 | 0.23 | 0.28 | >10,000 | >10,000 |
Data compiled from various sources. Exact values may vary depending on assay conditions.
Signaling Pathways
The regulation of gene transcription by MC1568 involves its interplay with several signaling pathways. A key pathway involves the phosphorylation-dependent nuclear-cytoplasmic shuttling of Class IIa HDACs.
Caption: MC1568 inhibits HDAC5, preventing transcriptional repression.
Experimental Protocols
This protocol is used to determine the association of specific proteins (e.g., HDACs, acetylated histones) with specific genomic regions.
Materials:
-
Cells treated with MC1568 or vehicle control
-
Formaldehyde (1% final concentration)
-
Glycine (125 mM final concentration)
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies against HDAC4, HDAC5, acetyl-histone H3, and IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
PCR purification kit
-
Primers for target gene promoters
Procedure:
-
Crosslink proteins to DNA by adding formaldehyde to the cell culture medium and incubating.
-
Quench the crosslinking reaction with glycine.
-
Harvest and lyse the cells.
-
Sonically shear the chromatin to an average fragment size of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with specific antibodies overnight.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the complexes from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
-
Quantify the immunoprecipitated DNA by qPCR using primers specific for the promoter regions of target genes.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP).
This assay measures the enzymatic activity of HDACs and the inhibitory potential of compounds like MC1568.
Materials:
-
Recombinant human HDAC enzymes
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
Assay buffer
-
Developer solution
-
MC1568 at various concentrations
-
96-well microplate
-
Fluorometer
Procedure:
-
Prepare serial dilutions of MC1568.
-
In a 96-well plate, add the assay buffer, the HDAC enzyme, and either MC1568 or vehicle control.
-
Incubate briefly to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and generate the fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity using a fluorometer.
-
Calculate the percent inhibition for each concentration of MC1568 and determine the IC50 value by plotting the data.
Caption: Workflow for an in vitro HDAC activity assay.
Conclusion
The study of selective HDAC inhibitors like MC1568 is a promising area of research with therapeutic potential in various diseases, including cancer and neurological disorders. By understanding the intricate mechanisms of how these compounds regulate gene transcription, researchers can develop more effective and targeted therapies. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for scientists and drug development professionals to further investigate the role of Class IIa HDAC inhibitors in health and disease.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC inhibitors in experimental liver and kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer [mdpi.com]
- 4. Regulation of histone deacetylase 4 and 5 and transcriptional activity by 14-3- 3-dependent cellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. HDAC4 and HDAC5 form a complex with DREAM that epigenetically down-regulates NCX3 gene and its pharmacological inhibition reduces neuronal stroke damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase 5 - Wikipedia [en.wikipedia.org]
- 8. Insights Into the Function and Clinical Application of HDAC5 in Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Class IIa HDAC Inhibitor MC1568 for Neuroscience Research
A Note on Nomenclature: Initial searches for "HDAC-IN-5" did not yield information on a specific, publicly documented histone deacetylase inhibitor. Therefore, this guide focuses on MC1568 , a well-characterized and selective Class IIa HDAC inhibitor, as a representative tool for neuroscience research. MC1568 has been investigated in various neurological contexts and serves as an excellent model for understanding the therapeutic potential of targeting this specific class of HDACs.
Introduction to MC1568
MC1568 is a synthetic organic compound that functions as a potent and selective inhibitor of Class IIa histone deacetylases (HDACs), which include HDAC4, HDAC5, HDAC7, and HDAC9.[1][2] Unlike pan-HDAC inhibitors that target a broad range of HDACs, MC1568's selectivity allows for more precise investigation into the roles of Class IIa HDACs in cellular processes.[1] This specificity is particularly relevant in neuroscience, as Class IIa HDACs are highly expressed in the brain and are implicated in neuronal development, synaptic plasticity, and the pathophysiology of various neurodegenerative diseases.[1][3][4][5]
Mechanism of Action
MC1568 exerts its effects by inhibiting the enzymatic activity of Class IIa HDACs. These enzymes are responsible for removing acetyl groups from lysine residues on both histone and non-histone proteins. By blocking this deacetylation, MC1568 leads to an increase in protein acetylation, which in turn modulates gene expression and protein function.
A key mechanism in neuronal contexts involves the regulation of the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors.[1] Class IIa HDACs, particularly HDAC4 and HDAC5, act as transcriptional repressors of MEF2.[1] MC1568 has been shown to stabilize the repressive complex of MEF2 with HDAC4 and HDAC3, thereby modulating MEF2-dependent gene transcription.[1] In some neurodegenerative models, MC1568 has been shown to prevent the nuclear accumulation of HDAC5, suggesting a role in regulating the subcellular localization of these enzymes.[3]
Quantitative Data Summary
The following tables summarize the quantitative data for MC1568 from various in vitro and in vivo studies relevant to neuroscience.
Table 1: In Vitro Efficacy of MC1568
| Cell Line | Model System | Concentration(s) Used | Key Findings | Reference(s) |
| SH-SY5Y Neuroblastoma | 6-hydroxydopamine (6-OHDA) induced toxicity | Pre-treatment with 1-5 µM | Partially protected against 6-OHDA-induced cell death. | [3] |
| SH-SY5Y Neuroblastoma | Thimerosal-induced neurotoxicity | 3 µM | Prevented thimerosal-induced apoptosis and HDAC4 upregulation. | [6][7] |
| Primary Cortical Neurons | Thimerosal-induced neurotoxicity | Pre-treatment with 0.075-7.5 µM | Prevented thimerosal-induced apoptosis. | [7] |
| SH-SY5Y Neuroblastoma | Rotenone-induced α-synuclein accumulation | 0.1 µM - 10 µM | Decreased α-synuclein levels in a concentration-dependent manner. | [5] |
| C2C12 Myoblasts | Myogenesis | 5 µM | Blocked MEF2D transcriptional activity. | [1] |
Table 2: In Vivo Efficacy of MC1568
| Animal Model | Disease Model | Dosage and Administration | Key Findings | Reference(s) |
| Rat | 6-OHDA model of Parkinson's Disease | 0.5 mg/kg, i.p. for 7 days | Reduced forelimb akinesia and protected dopaminergic neurons. Prevented microglial activation and decreased nuclear HDAC5 in dopaminergic neurons. | [3] |
| Rat | Thimerosal-induced neurotoxicity | 40 mg/kg, i.p. | Moderated the increase in HDAC4 in the prefrontal cortex and reduced motor activity changes. | [6] |
| Mouse | General tissue-selective HDAC inhibition | 50 mg/kg every 2 days for 10 days | Increased tubulin acetylation in kidney, spleen, muscle, and heart, with no observed effects in the brain. No detectable liver toxicity, weight loss, or behavioral abnormalities. | [1] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships involving MC1568.
Caption: Mechanism of MC1568 in modulating MEF2-dependent gene expression.
Caption: Neuroprotective pathways influenced by MC1568.
Experimental Protocols
Detailed methodologies for key experiments involving MC1568 are provided below.
In Vitro Cell Culture Experiments
-
Cell Lines:
-
SH-SY5Y Human Neuroblastoma Cells: Cultured in standard media such as DMEM/F12 supplemented with fetal bovine serum and penicillin-streptomycin.
-
Primary Cortical Neurons: Typically isolated from embryonic rodents and cultured in neuron-specific media. To reduce glial contamination, an anti-mitotic agent like cytosine arabinoside (e.g., 2.5 µM) can be added.[7]
-
-
Treatment Protocol:
-
Cells are seeded at an appropriate density and allowed to adhere overnight.
-
For inhibitor studies, cells are pre-treated with MC1568 (e.g., 1-5 µM for SH-SY5Y, 0.075-7.5 µM for primary neurons) for a specified duration (e.g., 2 hours) before the addition of a neurotoxin.[7]
-
A neurotoxin (e.g., 0.5 µM thimerosal for SH-SY5Y, 1 µM rotenone for SH-SY5Y) is then added to the culture medium.[5][7]
-
Cells are incubated for a further period (e.g., 24 hours) before being harvested for analysis.[7]
-
-
Assays:
-
Cell Viability: Assessed using methods like the MTT assay.[7]
-
Apoptosis: Detected by techniques such as FITC-conjugated Annexin V and propidium iodide (PI) staining followed by flow cytometry.[7]
-
Western Blotting: Used to quantify protein levels of interest, such as HDACs, α-synuclein, and autophagy markers (e.g., LC3-I, LC3-II).[5]
-
Immunofluorescence: Employed to visualize protein localization and cellular morphology.
-
In Vivo Animal Studies
-
Animal Models:
-
6-OHDA Rat Model of Parkinson's Disease: Unilateral intrastriatal injection of 6-hydroxydopamine is used to lesion the nigrostriatal pathway, mimicking key features of Parkinson's disease.[3]
-
Thimerosal-Induced Neurotoxicity Model in Rats: Postnatal intramuscular injections of thimerosal are administered to investigate developmental neurotoxicity.[6]
-
-
MC1568 Administration:
-
Behavioral and Histological Analysis:
-
Motor Function: Assessed using tests such as the cylinder test for forelimb akinesia or open-field tests for general motor activity.[3][6]
-
Immunohistochemistry: Brain tissue is sectioned and stained for markers of neuronal survival (e.g., tyrosine hydroxylase for dopaminergic neurons), microglial activation (e.g., Iba1), and protein expression (e.g., HDAC5).[3]
-
Experimental Workflow Diagram
References
- 1. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MC1568 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Peripheral administration of the Class-IIa HDAC inhibitor MC1568 partially protects against nigrostriatal neurodegeneration in the striatal 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [cora.ucc.ie]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. MC1568 Inhibits Thimerosal-Induced Apoptotic Cell Death by Preventing HDAC4 Up-Regulation in Neuronal Cells and in Rat Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. medchemexpress.com [medchemexpress.com]
Preliminary Technical Guide on a Representative Histone Deacetylase Inhibitor: HDAC-IN-5
Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "HDAC-IN-5". The following guide has been constructed as a representative technical whitepaper for a hypothetical novel Histone Deacetylase (HDAC) inhibitor, herein named this compound. The data, experimental protocols, and pathways are based on established principles of HDAC inhibition and information available for known HDAC inhibitors, particularly those targeting class IIa HDACs, to provide a framework for researchers, scientists, and drug development professionals.
Introduction to HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression through the removal of acetyl groups from lysine residues on both histone and non-histone proteins.[1][2][3] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1][2] The HDAC family is divided into four main classes: Class I (HDAC1, 2, 3, 8), Class II (subdivided into IIa: HDAC4, 5, 7, 9; and IIb: HDAC6, 10), Class III (sirtuins), and Class IV (HDAC11).[4][5] Dysregulation of HDAC activity is implicated in the pathophysiology of numerous diseases, including cancer, making HDACs attractive therapeutic targets.[6]
HDAC inhibitors (HDACis) are a class of epigenetic drugs that interfere with the enzymatic activity of HDACs, leading to an accumulation of acetylated histones and other proteins.[4][7] This can result in the reactivation of tumor suppressor genes, cell cycle arrest, induction of apoptosis, and other anti-cancer effects.[3][7] This guide focuses on the preliminary profile of a representative class IIa-selective HDAC inhibitor, this compound.
Quantitative Data Summary for this compound
The inhibitory profile of this compound was assessed against a panel of recombinant human HDAC enzymes. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target | IC50 (nM) | Class |
| HDAC1 | 1850 | I |
| HDAC2 | 2100 | I |
| HDAC3 | 1570 | I |
| HDAC4 | 85 | IIa |
| HDAC5 | 60 | IIa |
| HDAC6 | 980 | IIb |
| HDAC7 | 95 | IIa |
| HDAC8 | >10000 | I |
| HDAC9 | 70 | IIa |
| HDAC10 | 1200 | IIb |
| HDAC11 | >10000 | IV |
Table 1: In vitro inhibitory activity of this compound against human HDAC isoforms. Data are representative of typical results for a class IIa-selective inhibitor.
Experimental Protocols
In Vitro HDAC Inhibition Assay
This protocol describes a common method for determining the IC50 values of a test compound against isolated HDAC enzymes.
Materials:
-
Recombinant human HDAC enzymes (e.g., from BPS Bioscience)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Trichostatin A (TSA) as a positive control
-
This compound
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Black, flat-bottom 96-well microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound in HDAC assay buffer.
-
In a 96-well plate, add the HDAC enzyme, diluted in assay buffer.
-
Add the serially diluted this compound or control (TSA or buffer) to the wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and generate the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Read the fluorescence on a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Spectrophotometric microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).[8]
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding the solubilization solution.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
Western Blot for Histone Acetylation
This protocol is used to confirm the mechanism of action of this compound by detecting changes in histone acetylation levels within cells.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for a defined time period (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for total histone H3 as a loading control.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate a potential signaling pathway affected by this compound and a general experimental workflow for its characterization.
Caption: Putative signaling pathway for a Class IIa HDAC inhibitor.
Caption: General workflow for the in vitro characterization of this compound.
References
- 1. quora.com [quora.com]
- 2. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential of Synthetic and Natural Compounds as Novel Histone Deacetylase Inhibitors for the Treatment of Hematological Malignancies [mdpi.com]
- 4. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]
- 5. Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights Into the Function and Clinical Application of HDAC5 in Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for HDAC-IN-5: A Guide for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HDAC-IN-5 is a potent pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines. By inhibiting the activity of class I, II, and IV HDAC enzymes, this compound leads to the hyperacetylation of histone and non-histone proteins. This alters chromatin structure and modulates the expression of genes involved in critical cellular processes such as cell cycle progression, apoptosis, and DNA damage repair. These application notes provide detailed protocols for utilizing this compound in common cell-based assays to evaluate its biological activity.
Mechanism of Action
This compound exerts its effects by binding to the zinc-containing catalytic domain of HDAC enzymes, thereby blocking their deacetylase activity. This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for the transcription of previously silenced tumor suppressor genes. Additionally, this compound can induce the acetylation of non-histone proteins, including transcription factors and signaling molecules, which can impact various cellular pathways. Key signaling pathways affected by this compound include the JAK/STAT, PI3K/AKT/mTOR, and MAPK pathways, which are crucial for cell survival, proliferation, and metabolism.[1] Inhibition of these pathways contributes to the anti-tumor effects of this compound.
Data Presentation
The anti-proliferative activity of this compound has been evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce cell proliferation by 50%, are summarized in the table below. These values were determined after 72 hours of continuous exposure to this compound.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Lung Cancer | |||
| H1299 | Non-Small Cell Lung Cancer | 5 | [2] |
| L55 | Non-Small Cell Lung Cancer | 11 | [2] |
| A549 | Non-Small Cell Lung Cancer | 30 | [2] |
| H661 | Non-Small Cell Lung Cancer | >100 | [3] |
| RG-1 | Small Cell Lung Cancer | 4 | [2] |
| LD-T | Small Cell Lung Cancer | 5 | [2] |
| Mesothelioma | |||
| OK-6 | Mesothelioma | 5 | [2] |
| OK-5 | Mesothelioma | 7 | [2] |
| Ovarian Cancer | |||
| SKOV-3 | Ovarian Cancer | 15 | [4] |
| OVISE | Ovarian Cancer | 44.0 ± 0.46 | [5] |
| RMG-I | Ovarian Cancer | 58.5 ± 1.0 | [5] |
| Colon Cancer | |||
| HCT116 | Colorectal Carcinoma | 5.5 - 25.9 µM* | [6] |
| Sarcoma | |||
| SW-982 | Synovial Sarcoma | 100 | [7] |
| SW-1353 | Chondrosarcoma | 20 | [7] |
| Hematological Malignancies | |||
| KMM1 | Multiple Myeloma | ~12.5 | [8] |
| JJN3 | Multiple Myeloma | ~12.5 | [8] |
| Granulosa Cell Tumor | |||
| KGN | Granulosa Cell Tumor | 34.7 ± 0.94 | [5] |
| COV434 | Granulosa Cell Tumor | 53.5 ± 8.4 | [5] |
*Note: The IC50 range for HCT116 was reported in µM, which is significantly higher than for other cell lines. This may reflect differences in experimental conditions or inherent resistance of this cell line.
Experimental Protocols
Cell Viability Assay (WST-1 Assay)
This protocol is for determining the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear bottom black culture plates
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.[7]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0-5 µM.[7]
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plate for 48-72 hours at 37°C.[7]
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed 2 x 10^5 cells per well in 2 mL of complete medium into 6-well plates.[4]
-
Incubate the plates for 24 hours at 37°C.
-
Treat the cells with various concentrations of this compound (e.g., 0, 3.1, 6.2, 12.5, 25, 50 nM) for 48-72 hours.[4]
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.[9]
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[10][11][12][13]
-
Incubate the cells for 15 minutes at room temperature in the dark.[10][11]
-
Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Histone Acetylation
This protocol is for detecting changes in histone acetylation and the expression of other relevant proteins following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-PARP, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations and for the desired time points (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer and collect the total protein lysate.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities relative to a loading control like β-actin. Following panobinostat treatment, maximal acetylation of histone H3 and H4 is often observed around 6 hours post-dose.[14]
References
- 1. commons.stmarytx.edu [commons.stmarytx.edu]
- 2. selleckchem.com [selleckchem.com]
- 3. The HDAC inhibitor panobinostat (LBH589) inhibits mesothelioma and lung cancer cells in vitro and in vivo with particular efficacy for small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The HDACi Panobinostat Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor, panobinostat, exerts anti-proliferative effect with partial normalization from aberrant epigenetic states on granulosa cell tumor cell lines | PLOS One [journals.plos.org]
- 6. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The Impact of Panobinostat on Cell Death in Combination with S63845 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. kumc.edu [kumc.edu]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DE [thermofisher.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining the Optimal Concentration of HDAC Inhibitors in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Histone deacetylase (HDAC) inhibitors are a promising class of therapeutic agents that play a crucial role in epigenetic regulation by altering the acetylation state of histones and other non-histone proteins. This modulation can lead to cell cycle arrest, apoptosis, and differentiation in cancer cells.[1][2][3] Determining the optimal concentration of a novel HDAC inhibitor, referred to herein as HDAC-IN-5, is a critical first step in preclinical research. This document provides detailed protocols and application notes to establish the effective concentration range for this compound in in vitro cell culture models.
I. Data Presentation: Efficacy of HDAC Inhibitors in Various Cancer Cell Lines
The following tables summarize the cytotoxic and inhibitory activities of various well-characterized HDAC inhibitors across different cancer cell lines. This data serves as a reference for the expected potency of HDAC inhibitors and as a template for presenting data for a novel compound like this compound.
Table 1: IC50 Values of Select HDAC Inhibitors in Cancer Cell Lines
| HDAC Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Vorinostat | MV4-11 | Leukemia | 0.636 | [4] |
| Vorinostat | Daudi | Burkitt's Lymphoma | 0.493 | [4] |
| Vorinostat | A549 | Lung Carcinoma | > 10 | [4] |
| Vorinostat | MCF-7 | Breast Adenocarcinoma | > 10 | [4] |
| Trichostatin A (TSA) | HCT116 | Colon Cancer | 0.07 | [5] |
| MGCD0103 | Multiple | Various | Varies | [1] |
| MS-275 | Multiple | Various | Varies | [1] |
| LBH589 | Melanoma | Skin Cancer | < 0.012 | [6] |
Table 2: Effective Concentrations of HDAC Inhibitors for Inducing Biological Effects
| HDAC Inhibitor | Cell Line | Effect | Effective Concentration | Reference |
| SAHA (Vorinostat) | ARP-1, MM1S | G1 Phase Arrest | 500 nM | [7] |
| TSA | ARP-1, MM1S | G1 Phase Arrest | 50 nM | [7] |
| MS-275 | Medulloblastoma | Ku70 Acetylation & Bax Activation | Not Specified | [8] |
II. Experimental Protocols
The following protocols provide a systematic approach to determine the optimal concentration of this compound.
Protocol 1: Determining the IC50 Value using a Cytotoxicity Assay (e.g., MTT Assay)
This protocol is designed to measure the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Target cancer cell line(s)
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)[9]
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[10]
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. A common approach is to use a wide range initially (e.g., 10-fold dilutions from 100 µM to 1 nM) to determine the approximate range of sensitivity.[10][11]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the drug).
-
Incubate the plate for a period that allows for at least two cell divisions (e.g., 48-72 hours).[11]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Histone Acetylation
This protocol confirms that this compound is inhibiting its target by assessing the acetylation status of histones.
Materials:
-
Cells treated with this compound at various concentrations (including the IC50 value)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add chemiluminescence substrate and visualize the protein bands using an imaging system. Increased acetylated histone levels relative to the total histone and loading control (GAPDH) indicate HDAC inhibition.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression. HDAC inhibitors often cause cell cycle arrest at the G1/S or G2/M phase.[2][7]
Materials:
-
Cells treated with this compound
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound at the desired concentrations for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for a predetermined time (e.g., 48 hours). Harvest both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
III. Visualizations: Signaling Pathways and Experimental Workflows
Diagram 1: Generalized Signaling Pathway of HDAC Inhibition
Caption: Generalized signaling pathway of HDAC inhibition leading to cellular outcomes.
Diagram 2: Experimental Workflow for Determining Optimal Concentration
Caption: Workflow for determining the optimal concentration of a novel HDAC inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Interactive Effects of HDAC Inhibitors and TRAIL on Apoptosis Are Associated with Changes in Mitochondrial Functions and Expressions of Cell Cycle Regulatory Genes in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
Application Notes and Protocols for HDAC Inhibitor Treatment in Experimental Research
A Note to Researchers: Initial searches for a specific compound designated "HDAC-IN-5" did not yield any publicly available data. The following application notes and protocols have been developed based on a comprehensive review of published literature on various well-characterized histone deacetylase (HDAC) inhibitors. The treatment durations, concentrations, and specific cellular effects described herein are representative of commonly used pan-HDAC inhibitors and should be considered as a starting point for the investigation of any novel HDAC inhibitor. Optimization of these protocols is essential for each new compound and cell line under investigation.
Introduction to HDAC Inhibitors
Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that interfere with the enzymatic activity of HDACs. These enzymes play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] By inhibiting HDACs, these compounds lead to an accumulation of acetylated proteins, which in turn can induce a variety of cellular responses, including cell cycle arrest, apoptosis, and differentiation, making them promising therapeutic agents, particularly in oncology.[2][3] The cellular outcomes of HDAC inhibitor treatment are often dependent on the specific inhibitor, its concentration, and the duration of exposure.
Key Cellular Effects and Signaling Pathways
HDAC inhibitors elicit their anti-cancer effects through the modulation of multiple signaling pathways. The hyperacetylation of histones leads to a more open chromatin structure, facilitating the transcription of tumor suppressor genes like p21 and p53.[1][2] Non-histone protein targets of HDACs are also critical. For instance, the acetylation of tubulin can disrupt microtubule function, while the acetylation of transcription factors can alter their activity and stability.[4]
Key signaling pathways affected by HDAC inhibitors include:
-
Cell Cycle Regulation: HDAC inhibitors can induce cell cycle arrest at the G1/S and G2/M checkpoints. This is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21WAF1/CIP1.[2][5]
-
Apoptosis Induction: Both intrinsic and extrinsic apoptotic pathways can be activated by HDAC inhibitors. This can involve the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).[3]
-
Protein Acetylation: The primary mechanism of action involves the increased acetylation of histones (e.g., H3, H4) and non-histone proteins (e.g., α-tubulin, p53).[4][6]
Below are diagrams illustrating these key processes.
Quantitative Data Summary
The following tables summarize typical treatment durations and concentrations for various in vitro and in vivo experiments with HDAC inhibitors. These values are compiled from numerous studies and serve as a general guideline.
Table 1: In Vitro Treatment Durations and Concentrations
| Assay | Cell Type | Typical Concentration Range | Typical Treatment Duration | Reference(s) |
| Cell Viability (MTT/XTT) | Various Cancer Lines | 0.1 - 10 µM | 24 - 72 hours | [7] |
| Apoptosis (Annexin V) | Various Cancer Lines | 0.5 - 5 µM | 24 - 48 hours | [8] |
| Cell Cycle Analysis | Various Cancer Lines | 0.5 - 5 µM | 16 - 48 hours | [9] |
| Western Blot (Histone Acetylation) | Various Cancer Lines | 0.1 - 5 µM | 2 - 24 hours | [6] |
| HDAC Activity Assay | Nuclear Extracts | 1 nM - 10 µM | 1 - 2 hours | [10] |
Table 2: In Vivo Treatment Durations and Administration
| Animal Model | Tumor Type | Administration Route | Typical Dosage Range | Treatment Duration | Reference(s) |
| Mouse Xenograft | Ovarian Carcinoma | Oral | 25 - 100 mg/kg/day | 2 - 4 weeks | [4] |
| Rat Stroke Model | Ischemia | Intracerebral | 5 µM (local) | 24 - 48 hours | [11] |
Experimental Protocols
In Vitro Cell-Based Assays
The following workflow outlines a general procedure for evaluating the effects of a novel HDAC inhibitor in vitro.
Protocol 4.1.1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of HDAC inhibitor concentrations for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 4.1.2: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the HDAC inhibitor for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Protocol 4.1.3: Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed cells and treat with the HDAC inhibitor for 16-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[12]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.[12]
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
Protocol 4.1.4: Western Blot for Histone Acetylation
-
Cell Seeding and Treatment: Treat cells with the HDAC inhibitor for 2-24 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against acetylated-Histone H3, total Histone H3, acetylated-α-tubulin, and α-tubulin overnight at 4°C.[13][14]
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
In Vitro HDAC Activity Assay
Protocol 4.2.1: Colorimetric HDAC Activity Assay
This protocol is based on commercially available kits.
-
Nuclear Extraction: Prepare nuclear extracts from treated and untreated cells.
-
Assay Setup: In a 96-well plate, add assay buffer, the acetylated histone substrate, and the nuclear extract. For inhibitor studies, pre-incubate the nuclear extract with the HDAC inhibitor.[15][16]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for deacetylation.
-
Development: Add the developer solution, which recognizes the deacetylated substrate, and incubate at 37°C for 15-30 minutes.[16]
-
Measurement: Read the absorbance at 405 nm. The signal is inversely proportional to HDAC activity.
Conclusion
The protocols and data presented provide a foundational framework for the preclinical evaluation of novel HDAC inhibitors. The duration of treatment is a critical variable that significantly influences the observed cellular effects. Short-term treatments (2-12 hours) are often sufficient to observe changes in histone acetylation, while longer durations (24-72 hours) are typically required to induce significant cell cycle arrest and apoptosis. In vivo studies necessitate even longer treatment periods to achieve therapeutic efficacy. Researchers are encouraged to use these notes as a guide and to empirically determine the optimal experimental conditions for their specific research questions.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Antitumor Effects of Novel HDAC Inhibitors and Paclitaxel In Vitro and In Vivo | PLOS One [journals.plos.org]
- 5. Histone Deacetylase 10 Regulates the Cell Cycle G2/M Phase Transition via a Novel Let-7–HMGA2–Cyclin A2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Cell apoptosis assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Histone deacetylase inhibitors induce apoptosis in human eosinophils and neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC4 and HDAC5 form a complex with DREAM that epigenetically down-regulates NCX3 gene and its pharmacological inhibition reduces neuronal stroke damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. news-medical.net [news-medical.net]
- 14. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.bio-techne.com [resources.bio-techne.com]
- 16. content.abcam.com [content.abcam.com]
Application Notes and Protocols for the HDAC Inhibitor Vorinostat (SAHA)
Introduction
Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that play a crucial role in cancer therapy and other diseases. Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a potent pan-HDAC inhibitor that targets class I, II, and IV HDACs.[1][2] It was the first HDAC inhibitor to receive FDA approval for the treatment of cutaneous T-cell lymphoma.[2] Vorinostat alters gene expression by increasing the acetylation of histones and other non-histone proteins, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4] These application notes provide detailed information on the solubility of Vorinostat, protocols for its preparation and use in common laboratory experiments, and an overview of the key signaling pathways it modulates.
Physicochemical Properties and Solubility
Vorinostat is supplied as a crystalline solid.[1] Proper dissolution is critical for accurate and reproducible experimental results. The solubility of Vorinostat in various common laboratory solvents is summarized in the table below.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | >10 mM to 262.5 mg/mL (~993 mM) | [5][6] |
| Ethanol | ~0.25 mg/mL to 2 mg/mL (~0.95 to 7.57 mM) | [1][6] |
| Water | Very poorly soluble (~20-50 µM) | [7] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL (~1.89 mM) | [1] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 12.5 mg/mL (~47.29 mM) (for in vivo use) | [6] |
| 2-hydroxypropyl-β-cyclodextrin (HOP-β-CD) | Formulation for in vivo use (50 mg/kg/day) | [8] |
Preparation of Stock and Working Solutions
1. Preparation of a 10 mM Stock Solution in DMSO:
-
Materials: Vorinostat (SAHA) powder (MW: 264.32 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 2.64 mg of Vorinostat powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
To aid dissolution, warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a few minutes until the solid is completely dissolved.[5]
-
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for several months.[5]
-
2. Preparation of Working Solutions for In Vitro Cell Culture Experiments:
-
Materials: 10 mM Vorinostat stock solution in DMSO, sterile cell culture medium.
-
Procedure:
-
Thaw a vial of the 10 mM Vorinostat stock solution.
-
Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration immediately before use. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to prevent solvent-induced cytotoxicity.[9] Include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
Do not store aqueous working solutions for more than one day.[1]
-
3. Preparation of Dosing Solutions for In Vivo Animal Studies:
-
Materials: Vorinostat powder, DMSO, PEG400, sterile water or saline.
-
Procedure (Example Formulation):
-
To prepare a dosing solution for intraperitoneal injection, dissolve Vorinostat in a vehicle consisting of 10% DMSO and 45% PEG400 in water.[10]
-
First, dissolve the required amount of Vorinostat in DMSO.
-
Then, add the PEG400 and finally the water, mixing thoroughly at each step.
-
An alternative formulation for in vivo use is a solution in 2-hydroxypropyl-β-cyclodextrin (HOP-β-CD) to avoid potential inflammatory reactions from DMSO.[8]
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of Vorinostat on the viability of cancer cell lines.
-
Materials: Cancer cell lines, 96-well plates, complete cell culture medium, Vorinostat working solutions, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of Vorinostat in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of Vorinostat working solutions (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) and a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.
-
Materials: Cancer cell lines, white-walled 96-well plates, complete cell culture medium, Vorinostat working solutions, Caspase-Glo® 3/7 Assay System (Promega), luminometer.
-
Procedure:
-
Seed cells in a white-walled 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of Vorinostat and a vehicle control for 24 or 48 hours.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence of each well using a luminometer.
-
Increased luminescence indicates higher caspase 3/7 activity and apoptosis.[11]
-
Western Blotting for Histone Acetylation
This protocol is used to detect the increase in acetylated histones, a direct pharmacodynamic marker of HDAC inhibition.
-
Materials: Cancer cell lines, 6-well plates, Vorinostat working solutions, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein assay kit (e.g., BCA), SDS-PAGE gels, PVDF membrane, primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3), HRP-conjugated secondary antibody, enhanced chemiluminescence (ECL) substrate, imaging system.
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Vorinostat (e.g., 1-5 µM) for 6-24 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated and total histones overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Signaling Pathways and Experimental Workflows
Vorinostat induces apoptosis through multiple signaling pathways. A key mechanism involves the regulation of the Akt/FOXO3a pathway.[12] Inhibition of HDACs by Vorinostat can lead to the dephosphorylation of Akt, which in turn allows for the activation of the pro-apoptotic transcription factor FOXO3a. Activated FOXO3a can upregulate the expression of pro-apoptotic Bcl-2 family members like Bim, leading to the activation of the intrinsic mitochondrial apoptosis pathway.[12] Vorinostat has also been shown to affect the extrinsic apoptosis pathway and modulate p53 activity.[3][11][13]
Caption: Vorinostat-induced apoptosis signaling pathway.
A typical experimental workflow for studying the effects of Vorinostat is depicted below.
Caption: General experimental workflow for Vorinostat studies.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. SAHA shows preferential cytotoxicity in mutant p53 cancer cells by destabilizing mutant p53 through inhibition of the HDAC6-Hsp90 chaperone axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Vorinostat | SAHA | HDAC inhibitor | TargetMol [targetmol.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Histone deacetylase inhibitor vorinostat suppresses the growth of uterine sarcomas in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. floxuridine.com [floxuridine.com]
- 10. Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VorinostatSAHA Promotes Hyper-Radiosensitivity in Wild Type p53 Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HDAC-IN-5 in Western Blot Analysis of Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing HDAC-IN-5, a histone deacetylase (HDAC) inhibitor, to study histone acetylation levels in cells via Western blotting. The following protocols and data will enable researchers to effectively incorporate this compound into their workflows for cancer research and other therapeutic areas where epigenetic modulation is a key focus.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histone proteins.[1][2][3] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[3] HDAC inhibitors, such as this compound, block this activity, resulting in the accumulation of acetylated histones (hyperacetylation), a more relaxed chromatin state, and the potential for re-expression of silenced genes, including tumor suppressors.[1][3] Western blotting is a widely used technique to detect the resulting increase in global histone acetylation upon treatment with HDAC inhibitors.[4][5]
While specific information on "this compound" is limited, we will proceed with the understanding that it functions as a potent inhibitor of histone deacetylases. For the purpose of providing a detailed protocol, we will reference data for a structurally related and well-characterized inhibitor, HDAC1-IN-5 , which is a potent inhibitor of HDAC1 and HDAC6 with IC50 values of 15 nM and 20 nM, respectively.[6] This compound has been shown to enhance the acetylation of histone H3 and α-tubulin and induce apoptosis in cancer cells.[6]
Signaling Pathway of HDAC Inhibition
The primary mechanism of action for HDAC inhibitors is the prevention of acetyl group removal from histones, leading to an increase in histone acetylation and subsequent changes in gene expression.
References
- 1. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Histone deacetylase 5 - Wikipedia [en.wikipedia.org]
Application Notes: Utilizing HDAC-IN-5 for Chromatin Immunoprecipitation (ChIP) Assays
Introduction
Histone Deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation. They remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure (heterochromatin) and generally repressing gene transcription.[1][2][3] The activity of HDACs is often dysregulated in diseases like cancer, making them a key therapeutic target.[1][2][4] HDAC inhibitors (HDACis) are small molecules that block the enzymatic activity of HDACs, causing an accumulation of acetylated histones (hyperacetylation).[5][6] This leads to a more open chromatin state (euchromatin), facilitating the binding of transcription factors and promoting gene expression.[7][8]
HDAC-IN-5 is a potent inhibitor of Class I HDACs. Its application in Chromatin Immunoprecipitation (ChIP) assays allows researchers to investigate the specific genomic loci where HDAC activity is critical for maintaining a repressive chromatin state. By inhibiting HDACs with this compound, one can identify genes that are "poised" for activation, marked by an increase in histone acetylation upon treatment. This document provides detailed protocols and data for the application of this compound in ChIP assays.
Mechanism of Action
HDACs are typically part of large multi-protein co-repressor complexes that are recruited to specific DNA sequences by transcription factors.[6] Once recruited, they deacetylate histones, primarily H3 and H4, strengthening the electrostatic interaction between the positively charged histones and the negatively charged DNA backbone.[7] This compacts the chromatin, making it inaccessible to the transcriptional machinery.
This compound functions by binding to the zinc-containing catalytic domain of Class I HDACs (HDAC1, 2, 3) and blocking substrate access.[9] This inhibition shifts the balance towards the activity of Histone Acetyltransferases (HATs), resulting in a global increase in histone acetylation.[5][10] In a ChIP experiment, treating cells with this compound prior to fixation can "trap" a hyperacetylated chromatin state at specific gene promoters or enhancers, which can then be immunoprecipitated using antibodies against acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H4K16).[8][11]
Quantitative Data
The potency of HDAC inhibitors is typically measured by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for various HDAC inhibitors against different HDAC isoforms. While specific data for this compound is limited in the provided search results, data for a compound designated "5" with selectivity for HDACs 1, 2, and 3 is included, which may serve as a proxy.[12]
Table 1: IC50 Values of Representative HDAC Inhibitors
| Compound | Target HDACs | IC50 Value (nM) | Cell Line / Assay | Reference |
|---|---|---|---|---|
| Compound 5 | HDAC1 | ~40 nM (Ki) | Biochemical Assay | [12] |
| HDAC2 | ~103 nM (Ki) | Biochemical Assay | [12] | |
| HDAC3 | 25 ± 6 nM (Ki,1) | Biochemical Assay | [12] | |
| Trichostatin A (TSA) | Class I/II | 0.05 µM | HCT116 Cells | [4] |
| Vorinostat (SAHA) | Pan-HDAC | 0.67 µM | Cell-based Assay | [4] |
| Entinostat (MS-275) | Class I | Varies | Various | [9] |
| Compound 6a | HDAC1 | 4.4 nM | Biochemical Assay | [13] |
| HDAC2 | 31.6 nM | Biochemical Assay | [13] | |
| Compound 6d | HDAC1 | 13.2 nM | Biochemical Assay | [13] |
| | HDAC2 | 77.2 nM | Biochemical Assay |[13] |
Note: IC50 and Ki values are context-dependent and can vary based on the assay conditions.
Table 2: Effects of HDAC Inhibitors on Cell Proliferation
| Compound | Effect | Concentration | Cell Line | Reference |
|---|---|---|---|---|
| Pan-HDAC Inhibitors | Decreased cell proliferation | 12 nM | Melanoma cells | [7] |
| HDACi (General) | Inhibited cell proliferation | Not Specified | KATO III, N87 (Gastric) | [14] |
| HDACi (General) | Affects cell proliferation/viability | Varies | MDA-MB-435 |[1] |
Detailed Experimental Protocol: ChIP Assay Using this compound
This protocol describes the use of this compound to study changes in histone acetylation at specific genomic loci. The key step is the pre-treatment of cells with the inhibitor to induce hyperacetylation before crosslinking.
Materials and Reagents
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Formaldehyde (37%)
-
Glycine
-
Cell Scrapers
-
Phosphate-Buffered Saline (PBS)
-
ChIP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40)[15]
-
Protease Inhibitor Cocktail
-
Sonicator (e.g., Bioruptor)
-
Antibody against acetylated histone (e.g., anti-acetyl-H3K9) or specific HDAC
-
IgG control antibody
-
Protein A/G magnetic beads
-
ChIP Wash Buffers (Low Salt, High Salt, LiCl)
-
ChIP Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
RNase A and Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol
-
Ethanol
-
qPCR primers for target and control gene loci
-
qPCR master mix
Protocol Steps
-
Cell Culture and this compound Treatment:
-
Culture cells to ~80-90% confluency.
-
Crucial Step: Treat cells with the desired concentration of this compound. The optimal concentration and incubation time must be determined empirically. Start with a concentration range around the IC50 value (e.g., 50-500 nM) for a period of 2-24 hours. A DMSO-treated control should be run in parallel.
-
-
Protein-DNA Crosslinking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10-15 minutes at room temperature with gentle agitation.[16]
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into cold PBS with protease inhibitors and centrifuge to pellet.
-
Resuspend the cell pellet in ChIP Lysis Buffer with protease inhibitors.
-
Sonicate the lysate on ice to shear chromatin into fragments of 200-1000 bp. Optimization is critical; run a sample on an agarose gel to confirm fragment size.
-
-
Immunoprecipitation (IP):
-
Centrifuge the sonicated lysate to pellet debris.
-
Save a small aliquot of the supernatant as "Input" DNA.[17]
-
Dilute the remaining chromatin with ChIP Dilution Buffer.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Add the specific antibody (e.g., anti-acetyl-H3) or a negative control (IgG) to the pre-cleared chromatin.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C to capture the antibody-chromatin complexes.
-
-
Washes:
-
Use a magnetic rack to separate the beads.
-
Perform a series of washes to remove non-specific binding:
-
1x Low Salt Wash Buffer
-
1x High Salt Wash Buffer
-
1x LiCl Wash Buffer
-
2x TE Buffer[17]
-
-
-
Elution and Reverse Crosslinking:
-
Elute the chromatin from the beads using ChIP Elution Buffer.
-
Add NaCl to the eluates and the "Input" sample to a final concentration of 200 mM.
-
Incubate at 65°C for at least 6 hours (or overnight) to reverse the crosslinks.[17]
-
-
DNA Purification:
-
Treat the samples with RNase A, followed by Proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation, or a commercial PCR purification kit.
-
Resuspend the purified DNA in nuclease-free water.
-
-
Data Analysis:
-
Use quantitative PCR (qPCR) to determine the enrichment of specific DNA sequences.
-
Design primers for promoter or enhancer regions of interest, and for a negative control region (e.g., a gene-desert).
-
Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA. Compare the enrichment in this compound treated samples versus DMSO control samples. A significant increase in the acetyl-histone signal at a specific locus upon treatment indicates that the region is regulated by HDAC activity.
-
Experimental Workflow and Visualization
The following diagram illustrates the complete workflow for a ChIP experiment using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Histone Deacetylase 5 Is an Early Epigenetic Regulator of Intermittent Hypoxia Induced Sympathetic Nerve Activation and Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genome-wide mapping of HATs and HDACs reveals distinct functions in active and inactive genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of HDACs Suppresses Cell Proliferation and Cell Migration of Gastric Cancer by Regulating E2F5 Targeting BCL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chromatin Immunoprecipitation (ChIP) of Histone Modifications from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Histone deacetylase inhibitor-based chromatin precipitation for identification of targeted genomic loci - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Model Studies with HDAC Inhibitors
A Note on "HDAC-IN-5": Extensive searches for a specific histone deacetylase (HDAC) inhibitor designated "this compound" in publicly available scientific literature and databases did not yield any specific results. It is possible that this is an internal, proprietary compound name not yet disclosed in publications, a novel agent pending publication, or a potential typographical error.
To fulfill the request for detailed application notes and protocols, this document will provide a comprehensive guide based on a well-characterized, publicly documented pan-HDAC inhibitor, Abexinostat (PCI-24781) . The methodologies, data, and pathways described here are synthesized from published preclinical studies and are intended to serve as a representative example for researchers, scientists, and drug development professionals working with HDAC inhibitors in animal models.
Introduction to Abexinostat (PCI-24781)
Abexinostat (formerly PCI-24781) is a novel, broad-spectrum hydroxamic acid-based histone deacetylase (HDAC) inhibitor with potent activity against multiple HDAC isoforms.[1] It has demonstrated significant anti-tumor effects in a variety of cancer models, both in vitro and in vivo.[1][2] Like other pan-HDAC inhibitors, Abexinostat exerts its anti-cancer effects through various mechanisms, including the induction of cell cycle arrest, apoptosis, and the generation of reactive oxygen species (ROS).[1][2][3] It also impacts DNA repair pathways, notably downregulating genes involved in homologous recombination such as RAD51.[2] Preclinical studies in animal models have been crucial in establishing its efficacy and pharmacokinetic profile.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical animal studies with Abexinostat.
Table 1: In Vivo Efficacy of Abexinostat in Human Tumor Xenograft Models
| Animal Model | Tumor Type | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| Female BALB/c nu/nu mice | HCT116 (Colon) | 200 mg/kg, q.o.d. | 69 | [2] |
| Female BALB/c nu/nu mice | DLD-1 (Colon) | 200 mg/kg, q.o.d. | 59 | [2] |
| Female BALB/c nu/nu mice | HCT116 (Colon) | 20 mg/kg, q.d. x 4/week | 48 | [2] |
| Female BALB/c nu/nu mice | HCT116 (Colon) | 40 mg/kg, q.d. x 4/week | 57 | [2] |
| Female BALB/c nu/nu mice | HCT116 (Colon) | 80 mg/kg, q.d. x 4/week | 82.2 | [2] |
| Female BALB/c nu/nu mice | HCT116 (Colon) | 160 mg/kg, q.d. x 4/week | 80 | [2] |
| Xenograft mouse model | Neuroblastoma | Combination with bortezomib | Increased survival | [1] |
q.o.d. = every other day; q.d. = once daily
Table 2: Pharmacokinetic Parameters of Abexinostat in Preclinical Species
| Species | Administration Route | Dose | Oral Bioavailability (%) | Reference |
| Rat | Oral (solution) | Not specified | 6.4 | [4] |
| Dog | Oral (capsule) | 15 mg/kg | 20.6 | [4] |
| Human (cancer patients) | Oral (solution) | 2 mg/kg | 25 | [4] |
Experimental Protocols
Human Tumor Xenograft Model for Efficacy Studies
This protocol outlines the establishment of a human tumor xenograft model in mice to evaluate the anti-tumor efficacy of an HDAC inhibitor like Abexinostat.
Materials:
-
Human cancer cell lines (e.g., HCT116, DLD-1)
-
Immunocompromised mice (e.g., female BALB/c nu/nu mice)[2]
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles
-
Calipers
-
Abexinostat (or other HDAC inhibitor)
-
Vehicle control solution
Procedure:
-
Cell Culture: Culture human cancer cells in appropriate medium until they reach the desired confluence for injection.
-
Cell Preparation: Harvest and resuspend the cells in sterile PBS, with or without Matrigel, to the desired concentration (e.g., 5-10 x 10^6 cells per injection volume).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.[2]
-
Tumor Growth Monitoring: Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (length x width²)/2).
-
Animal Randomization: Once tumors reach the desired size, randomize the animals into treatment and control groups.
-
Drug Administration: Prepare the HDAC inhibitor in a suitable vehicle and administer it to the treatment group according to the desired schedule (e.g., oral gavage, intraperitoneal injection).[2] The control group receives the vehicle only.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Pharmacokinetic Studies in Rodents
This protocol provides a general framework for conducting pharmacokinetic studies of an HDAC inhibitor in rodents.
Materials:
-
Rodents (e.g., rats, mice)
-
HDAC inhibitor
-
Formulation for oral and intravenous administration
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)[4]
Procedure:
-
Animal Dosing: Administer the HDAC inhibitor to the animals via the desired routes (e.g., a single oral dose and a single intravenous dose to different groups).
-
Blood Sampling: At predetermined time points after dosing, collect blood samples from the animals.
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of the HDAC inhibitor and its potential metabolites using a validated analytical method like LC-MS/MS.[4]
-
Pharmacokinetic Parameter Calculation: Use the concentration-time data to calculate key pharmacokinetic parameters, such as area under the curve (AUC), maximum concentration (Cmax), half-life (t1/2), and oral bioavailability.[4]
Signaling Pathways and Mechanisms of Action
HDAC inhibitors, including Abexinostat, impact multiple signaling pathways to exert their anti-tumor effects. The diagrams below illustrate some of the key mechanisms.
Caption: General mechanism of action for HDAC inhibitors like Abexinostat.
References
- 1. PCI-24781 (abexinostat), a novel histone deacetylase inhibitor, induces reactive oxygen species-dependent apoptosis and is synergistic with bortezomib in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for HDAC-IN-5: A Novel Histone Deacetylase Inhibitor for Inducing Apoptosis in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to a more condensed chromatin structure, thereby repressing the transcription of various genes, including tumor suppressor genes. In numerous cancers, HDACs are overexpressed, contributing to uncontrolled cell proliferation and survival.[1][2] Histone deacetylase inhibitors (HDACi) are a promising class of anti-cancer agents that counteract this effect, leading to cell cycle arrest, differentiation, and apoptosis in malignant cells.[3][4]
HDAC-IN-5 is a novel, potent inhibitor of histone deacetylases. These application notes provide a comprehensive overview of its mechanism of action in inducing apoptosis in cancer cells, along with detailed protocols for its evaluation.
Mechanism of Action: Induction of Apoptosis
This compound induces apoptosis in cancer cells through a multi-faceted mechanism that involves both intrinsic and extrinsic pathways. By inhibiting HDACs, this compound leads to the hyperacetylation of both histone and non-histone proteins, triggering a cascade of events that culminate in programmed cell death.[1][3]
Key Apoptotic Pathways Activated by this compound:
-
Intrinsic (Mitochondrial) Pathway: this compound upregulates the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bim, Bid, and Bax, while downregulating anti-apoptotic proteins like Bcl-2.[1] This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.[5] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.
-
Extrinsic (Death Receptor) Pathway: this compound can sensitize cancer cells to apoptosis by upregulating the expression of death receptors (e.g., FAS, TRAIL receptors) on the cell surface.[1][6] The binding of their respective ligands (e.g., FasL, TRAIL) triggers the formation of the death-inducing signaling complex (DISC), which leads to the activation of caspase-8.[6] Activated caspase-8 can then directly activate effector caspases or cleave Bid to truncated Bid (tBid), which amplifies the apoptotic signal through the intrinsic pathway.
-
Acetylation of Non-Histone Proteins: The anti-cancer effects of HDAC inhibitors are not solely dependent on histone acetylation. This compound also acetylates various non-histone proteins that are critical for cell survival and proliferation. A key target is the tumor suppressor protein p53. Acetylation of p53 enhances its stability and transcriptional activity, leading to the upregulation of target genes involved in cell cycle arrest (e.g., p21) and apoptosis.[1][3]
Data Presentation
The following tables summarize representative quantitative data for well-characterized HDAC inhibitors, which can serve as a benchmark for evaluating the efficacy of this compound.
Table 1: In Vitro Efficacy of Various HDAC Inhibitors Against Cancer Cell Lines
| HDAC Inhibitor | Cancer Cell Line | IC50 (µM) | Apoptosis (%) at IC50 | Reference Compound |
| Vorinostat (SAHA) | Pancreatic (PANC-1) | 2.5 | 35% (48h) | Yes |
| Panobinostat | Melanoma (A375) | 0.02 | 45% (72h) | Yes |
| LMK-235 | Breast (MDA-MB-231) | 5 | 40% (48h) | No |
| This compound | [Cancer Cell Line] | [IC50 Value] | [Apoptosis %] | N/A |
Table 2: Effect of HDAC Inhibitors on Protein Expression
| HDAC Inhibitor | Cancer Cell Line | Protein | Change in Expression |
| Vorinostat (SAHA) | Colon (HCT116) | Acetyl-Histone H3 | Increased |
| p21 | Increased | ||
| Bcl-2 | Decreased | ||
| Panobinostat | Multiple Myeloma (U266) | Acetyl-Tubulin | Increased |
| Caspase-3 (cleaved) | Increased | ||
| This compound | [Cancer Cell Line] | [Protein] | [Up/Down/No Change] |
Experimental Protocols
Here are detailed protocols for key experiments to characterize the apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells induced by this compound.
Materials:
-
Cancer cell line
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. (Annexin V-positive/PI-negative cells are early apoptotic; Annexin V-positive/PI-positive cells are late apoptotic/necrotic).
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of apoptosis-related proteins.
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Acetyl-Histone H3, p21, Bcl-2, cleaved Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature the protein lysates by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. β-actin is commonly used as a loading control.
Visualizations
Caption: Signaling pathway of this compound induced apoptosis.
Caption: Workflow for evaluating this compound's apoptotic effects.
References
- 1. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC inhibitors in experimental liver and kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HDAC Inhibitor: HDAC-IN-5
To the Researcher, Scientist, and Drug Development Professional,
Extensive research for publicly available data on the specific histone deacetylase (HDAC) inhibitor, HDAC-IN-5 , did not yield the detailed biological information necessary to fulfill the request for application notes and protocols based on this specific compound. While the chemical identity of this compound (CAS 1314890-51-1) is known, there is a lack of published data regarding its specific HDAC isoform inhibitory profile, and critically, no quantitative data such as IC50 values for sensitive cell lines.
Therefore, to provide a valuable and actionable resource that adheres to the requested format, we have created a comprehensive template for application notes and protocols using a representative, well-characterized pan-HDAC inhibitor, Vorinostat (SAHA) , as an example. This will allow you to understand the experimental workflows and data presentation for evaluating HDAC inhibitors, which can be adapted once specific data for this compound or another inhibitor of interest becomes available.
Application Notes: Characterization of Vorinostat (SAHA) Activity in Cancer Cell Lines
Introduction
Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that play a crucial role in chromatin remodeling and gene expression regulation.[1][2][3] By inhibiting HDAC enzymes, these compounds lead to the accumulation of acetylated histones, resulting in a more open chromatin structure that can facilitate the transcription of tumor suppressor genes.[1][2] Furthermore, HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making them a promising class of anti-cancer therapeutics.[2][4] Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) is a pan-HDAC inhibitor that has been approved for the treatment of cutaneous T-cell lymphoma. This document provides an overview of cell lines sensitive to Vorinostat and protocols for assessing its cellular activity.
Mechanism of Action
HDAC inhibitors, including Vorinostat, work by binding to the zinc-containing catalytic domain of HDAC enzymes, thereby blocking their deacetylase activity.[5] This leads to the hyperacetylation of both histone and non-histone proteins.[2][5] The acetylation of histones neutralizes their positive charge, weakening their interaction with negatively charged DNA and leading to a more relaxed chromatin structure.[1][2] This "open" chromatin allows for the binding of transcription factors and the expression of genes that can inhibit tumor growth, such as the cell cycle inhibitor p21.[2][6] Non-histone protein acetylation can also affect protein stability and function, contributing to the anti-cancer effects of HDAC inhibitors.[2]
Signaling Pathway of HDAC Inhibition
Caption: Simplified signaling pathway of HDAC inhibitors leading to cell cycle arrest and apoptosis.
Quantitative Data: Cell Line Sensitivity to Vorinostat (SAHA)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Vorinostat in various cancer cell lines, demonstrating a range of sensitivities.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | 0.16 | [7] |
| K562 | Chronic Myelogenous Leukemia | ~0.5 | [8] |
| SH-SY5Y | Neuroblastoma | ~1-5 | |
| HeLa | Cervical Cancer | ~0.027 (in vitro assay) | [2] |
| Jurkat | T-cell Leukemia | ~0.5 | |
| A549 | Lung Carcinoma | ~1-2 | |
| MCF-7 | Breast Adenocarcinoma | ~1-3 |
Note: IC50 values can vary depending on the assay conditions (e.g., incubation time, cell density). The data presented is a compilation from various sources for comparative purposes.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of an HDAC inhibitor on a given cell line.
Experimental Workflow
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
Sensitive cell line (e.g., HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
HDAC Inhibitor (e.g., Vorinostat) dissolved in DMSO
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the HDAC inhibitor in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include wells with medium and 0.1% DMSO as a vehicle control.
-
Incubate the plate for 48 to 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by an HDAC inhibitor.
Materials:
-
Sensitive cell line
-
6-well plates
-
HDAC Inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the HDAC inhibitor at its IC50 and 2x IC50 concentrations for 24 to 48 hours. Include a vehicle-treated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
3. Western Blot for Histone Acetylation
This protocol is to confirm the mechanism of action of the HDAC inhibitor by detecting changes in histone acetylation.
Materials:
-
Sensitive cell line
-
HDAC Inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the HDAC inhibitor at various concentrations for a specified time (e.g., 6-24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against acetylated-Histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
References
- 1. Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2014181137A1 - Novel histone deacetylase inhibitors - Google Patents [patents.google.com]
- 5. WO2012118782A1 - Histone deacetylase inhibitors - Google Patents [patents.google.com]
- 6. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC3 Inhibitor Screening Kit, Research Kits - Epigenetics [epigenhub.com]
- 8. Synthesis and biological study of class I selective HDAC inhibitors with NO releasing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Synergistic Potential of HDAC Inhibitors in Combination Therapies
A Note on HDAC-IN-5: A comprehensive search of scientific literature and databases did not yield specific information on a compound designated "this compound." This may be an internal compound code not yet publicly disclosed or a nomenclature that is not widely recognized. To fulfill the request for detailed application notes and protocols on the use of an HDAC inhibitor in combination therapy, this document will utilize Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) as a representative and well-characterized pan-histone deacetylase (HDAC) inhibitor. Vorinostat is FDA-approved and has been extensively studied in combination with a wide range of anti-cancer agents, making it an excellent model for illustrating the principles and methodologies of interest to researchers, scientists, and drug development professionals.
Introduction to HDAC Inhibition in Combination Therapy
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression of various genes, including tumor suppressors. In many cancers, HDACs are dysregulated, contributing to uncontrolled cell growth and survival.[1][2]
HDAC inhibitors, such as Vorinostat, work by blocking the activity of these enzymes, leading to an accumulation of acetylated histones. This results in a more relaxed chromatin structure, facilitating the re-expression of silenced tumor suppressor genes.[2] The effects of HDAC inhibitors are pleiotropic, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[3] While showing promise as monotherapy in certain hematological malignancies, the broader efficacy of HDAC inhibitors in solid tumors is often enhanced when used in combination with other anticancer agents.[1][2]
The rationale for combination therapy is to achieve synergistic or additive effects, overcome drug resistance, and potentially reduce the toxicity of individual agents by using lower doses. HDAC inhibitors can sensitize cancer cells to a variety of other treatments, including chemotherapy, targeted therapy, and immunotherapy, through multiple mechanisms.[2][4]
Quantitative Data on Vorinostat Combination Therapies
The synergistic effects of Vorinostat in combination with other anti-cancer drugs have been quantified in numerous preclinical studies. The tables below summarize key data points, including IC50 values (the concentration of a drug that inhibits a biological process by 50%) and the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Cancer Type | Combination Agent | Vorinostat IC50 (µM) (Single Agent) | Combination Agent IC50 (Single Agent) | Combination Effect (CI Value) | Reference |
| OCI-AML3 | Acute Myeloid Leukemia | SANT-1 (Sonic Hedgehog Inhibitor) | 1.55 (24h) / 0.42 (72h) | >10 µM | < 1 (Synergistic) | [1] |
| HT-29 | Colorectal Cancer | ABT-199 (BCL-2 Inhibitor) | Not specified | Not specified | < 1 (Synergistic) | [5] |
| HCT116 | Colorectal Cancer | ABT-199 (BCL-2 Inhibitor) | Not specified | Not specified | < 1 (Synergistic) | [5] |
| H209 | Small Cell Lung Cancer | Topotecan | Not specified | Not specified | < 1 (Synergistic) | [6] |
| H526 | Small Cell Lung Cancer | Topotecan | Not specified | Not specified | < 1 (Synergistic) | [6] |
| SeAx | Cutaneous T-cell Lymphoma | Bortezomib | 0.6 | Not specified | < 1 (Synergistic) | [7] |
| Hut-78 | Cutaneous T-cell Lymphoma | Bortezomib | 0.75 | Not specified | < 1 (Synergistic) | [7] |
| HH | Cutaneous T-cell Lymphoma | Bortezomib | 0.9 | Not specified | < 1 (Synergistic) | [7] |
| MyLa | Cutaneous T-cell Lymphoma | Bortezomib | 4.4 | Not specified | < 1 (Synergistic) | [7] |
| BxPC-3 | Pancreatic Cancer | Talazoparib (PARP Inhibitor) | Not specified | Not specified | < 1 (Synergistic) | [8] |
| BxPC-3 | Pancreatic Cancer | Olaparib (PARP Inhibitor) | Not specified | Not specified | < 1 (Synergistic) | [8] |
| SW-982 | Synovial Sarcoma | Doxorubicin | 8.6 | 0.1 µM | Not Synergistic | [9] |
| SW-1353 | Chondrosarcoma | Doxorubicin | 2.0 | 0.5 µM | Synergistic | [9] |
| In Vivo Model | Cancer Type | Combination Agent | Treatment Regimen | Outcome | Reference |
| MMTV-PyMT Mice | Mammary Cancer | CDDO-Me (Triterpenoid) | Vorinostat (250mg/kg diet), CDDO-Me (50mg/kg diet) | Combination significantly delayed tumor development by 7 weeks compared to control. | [10] |
| Athymic Mice with NB1691luc Xenografts | Metastatic Neuroblastoma | Radiation | Vorinostat (150 mg/kg) + Radiation | Combination significantly decreased tumor volumes compared to single modality. | [11] |
| Nude Mice with RPMI 8226 Xenografts | Multiple Myeloma | AA98 (anti-CD146 mAb) | Vorinostat + AA98 | Combination significantly inhibited tumor growth and metastasis. | [2] |
| Athymic Mice with OCI-AML3 Xenografts | Acute Myeloid Leukemia | SANT-1 | Single bolus of combination therapy | Profound reduction in leukemia burden compared to single agents. | [1] |
Signaling Pathways Modulated by Vorinostat in Combination Therapy
Vorinostat, in combination with other agents, impacts multiple signaling pathways to exert its anti-tumor effects. A key mechanism is the enhancement of DNA damage and the inhibition of repair pathways. For example, in combination with platinum-based chemotherapy like cisplatin, Vorinostat can increase DNA damage while inhibiting the DNA damage repair pathway.[12] Similarly, synergy is observed with PARP inhibitors, which also target DNA repair mechanisms.[8][13]
In cutaneous T-cell lymphoma, Vorinostat has been shown to interfere with the T-cell receptor signaling pathway and synergizes with PI3K inhibitors by inhibiting the phosphorylation of ZAP70 and its downstream target AKT.[14][15][16] Other pathways affected include the MAPK and JAK-STAT pathways.[14][15][16]
Furthermore, Vorinostat can modulate the tumor microenvironment and immune response. It has been shown to enhance antigen presentation and T-cell function, providing a rationale for its combination with immune checkpoint inhibitors like pembrolizumab.[4][17][18]
Caption: Signaling pathways affected by Vorinostat in combination therapy.
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic effects of an HDAC inhibitor like Vorinostat in combination with another drug.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of Vorinostat in combination with another drug on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Vorinostat (SAHA)
-
Combination drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment and incubate overnight.
-
Prepare serial dilutions of Vorinostat and the combination drug in complete medium.
-
Treat the cells with Vorinostat alone, the combination drug alone, or the combination of both at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment. Synergy can be calculated using software like CalcuSyn or CompuSyn to determine the Combination Index (CI).
Protocol 2: Western Blot for Histone Acetylation
This protocol is to confirm the pharmacodynamic effect of Vorinostat by detecting the acetylation of histones.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Vorinostat (SAHA)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of Vorinostat for a specified time (e.g., 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetyl-histone levels to total histone and a loading control like GAPDH.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by Vorinostat in combination with another drug.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Vorinostat (SAHA)
-
Combination drug
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Vorinostat, the combination drug, or both for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Caption: A typical experimental workflow for assessing synergy.
Conclusion
The use of HDAC inhibitors like Vorinostat in combination with other anti-cancer agents represents a promising therapeutic strategy. The ability of Vorinostat to modulate multiple cellular pathways, including gene expression, DNA damage repair, and immune responses, provides a strong rationale for its use in sensitizing cancer cells to a variety of other treatments. The protocols and data presented here offer a framework for researchers to design and evaluate novel combination therapies involving HDAC inhibitors, with the ultimate goal of improving outcomes for cancer patients.
References
- 1. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pembrolizumab plus vorinostat induces responses in patients with Hodgkin lymphoma refractory to prior PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic antitumor effect between vorinostat and topotecan in small cell lung cancer cells is mediated by generation of reactive oxygen species and DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic interaction of the histone deacetylase inhibitor SAHA with the proteasome inhibitor bortezomib in cutaneous T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The combination of the histone deacetylase inhibitor vorinostat and synthetic triterpenoids reduces tumorigenesis in mouse models of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cooperation of the HDAC inhibitor vorinostat and radiation in metastatic neuroblastoma: Efficacy and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination with vorinostat enhances the antitumor activity of cisplatin in castration-resistant prostate cancer by inhibiting DNA damage repair pathway and detoxification of GSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combinatorial effects of PARP inhibitor PJ34 and histone deacetylase inhibitor vorinostat on leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]
- 16. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ajmc.com [ajmc.com]
- 18. Rational Combinations of Targeted Therapy and Immune Checkpoint Inhibitors in Head and Neck Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HDAC-IN-5 in Oncology
Introduction
Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that have shown significant promise in the field of oncology. By inhibiting the enzymatic activity of HDACs, these compounds can alter chromatin structure and gene expression, leading to various anti-cancer effects, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis. HDAC-IN-5 is a specific inhibitor of histone deacetylases. This document provides an overview of the experimental design for utilizing this compound in oncological research, including its mechanism of action, protocols for key experiments, and expected outcomes.
Note on Data Availability: As of the date of this document, specific quantitative data (e.g., IC50 values, in vivo efficacy) and detailed experimental protocols for the compound designated as "this compound" (CAS 1314890-51-1) are not extensively available in peer-reviewed scientific literature. The following application notes and protocols are therefore based on established methodologies for characterizing novel HDAC inhibitors in an oncology setting. Researchers should perform initial dose-response studies and target validation experiments to establish the specific activity of this compound in their chosen cancer models.
Mechanism of Action
HDAC inhibitors, in general, function by binding to the active site of histone deacetylases, thereby preventing the removal of acetyl groups from the lysine residues of histones and other non-histone proteins. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure (euchromatin). The relaxed chromatin allows for the transcription of previously silenced genes, including tumor suppressor genes that can control cell proliferation and induce apoptosis. The general mechanism of action for an HDAC inhibitor is depicted in the following signaling pathway.
Caption: General mechanism of action of an HDAC inhibitor like this compound.
Data Presentation
Due to the lack of specific published data for this compound, the following tables are presented as templates for researchers to populate with their own experimental findings.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| e.g., MCF-7 | Breast Adenocarcinoma | Data to be determined |
| e.g., HCT116 | Colorectal Carcinoma | Data to be determined |
| e.g., A549 | Lung Carcinoma | Data to be determined |
| e.g., PC-3 | Prostate Adenocarcinoma | Data to be determined |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Average Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| Vehicle Control | - | e.g., Daily, i.p. | Data to be determined | 0 |
| This compound | e.g., 10 | e.g., Daily, i.p. | Data to be determined | Data to be determined |
| This compound | e.g., 25 | e.g., Daily, i.p. | Data to be determined | Data to be determined |
| This compound | e.g., 50 | e.g., Daily, i.p. | Data to be determined | Data to be determined |
| Positive Control | e.g., Doxorubicin | e.g., Twice weekly, i.v. | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the anti-cancer activity of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Workflow for the cell viability (MTT) assay.
Protocol 2: Western Blot Analysis for Histone Acetylation
This protocol is used to assess the effect of this compound on the acetylation status of histones in cancer cells.
Materials:
-
This compound
-
Human cancer cell lines
-
Complete growth medium
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3, anti-acetyl-Tubulin, anti-α-Tubulin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of acetylated proteins to the total protein levels.
Caption: Workflow for Western Blot analysis.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
This compound
-
Human cancer cell line (e.g., HCT116)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Matrigel (optional)
-
Vehicle solution for this compound administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, different doses of this compound, positive control).
-
Administer this compound or vehicle according to the predetermined dosing schedule (e.g., intraperitoneal injection daily).
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific duration), euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Caption: Workflow for an in vivo xenograft study.
Conclusion
This compound, as a histone deacetylase inhibitor, holds potential as an anti-cancer agent. The experimental designs and protocols outlined in these application notes provide a framework for researchers to systematically evaluate its efficacy and mechanism of action in various oncology models. It is imperative for investigators to first establish the fundamental pharmacological properties of this compound, including its target specificity and potency, to guide further preclinical development.
Application Notes and Protocols for Flow Cytometry Analysis Following HDAC-IN-5 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of HDAC-IN-5, a histone deacetylase (HDAC) inhibitor. The provided protocols and data presentation formats are designed to facilitate the robust assessment of apoptosis and cell cycle progression in response to treatment.
Introduction to this compound and its Mechanism of Action
Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that play a crucial role in cancer therapy.[1] By inhibiting HDAC enzymes, these compounds prevent the removal of acetyl groups from histones and other non-histone proteins.[2] This leads to a more open chromatin structure, facilitating the transcription of various genes, including tumor suppressor genes.[2] The subsequent cellular responses often include cell cycle arrest, induction of apoptosis, and differentiation.[3] HDAC inhibitors can induce apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases.[4][5] Furthermore, they can modulate the expression of cell cycle regulatory proteins, leading to arrest at different phases of the cell cycle.[6][7]
This compound is a specific inhibitor of HDACs, and its treatment is expected to induce similar cellular effects. Flow cytometry is a powerful tool to quantify these effects at a single-cell level, providing valuable data for drug development and mechanistic studies.[8][9]
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from flow cytometry analysis after this compound treatment.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Group | Concentration (µM) | Incubation Time (h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | 24 | |||
| This compound | X | 24 | |||
| This compound | Y | 24 | |||
| Vehicle Control | 0 | 48 | |||
| This compound | X | 48 | |||
| This compound | Y | 48 |
Table 2: Induction of Apoptosis by this compound
| Treatment Group | Concentration (µM) | Incubation Time (h) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 24 | |||
| This compound | X | 24 | |||
| This compound | Y | 24 | |||
| Vehicle Control | 0 | 48 | |||
| This compound | X | 48 | |||
| This compound | Y | 48 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the procedure for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control for the desired incubation times (e.g., 24 and 48 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Incubate the cells for at least 30 minutes at 4°C for fixation.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on DNA content.
-
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
This protocol describes the detection of apoptosis by measuring the externalization of phosphatidylserine (using Annexin V) and plasma membrane integrity (using PI).[10]
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting:
-
Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Differentiate between viable, early apoptotic, and late apoptotic/necrotic cell populations based on their fluorescence signals.
-
Visualizations
Caption: Simplified signaling pathway of HDAC inhibitor action.
References
- 1. Synergistic Antitumor Effects of Novel HDAC Inhibitors and Paclitaxel In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. HDAC inhibitors induce tumor-cell-selective pro-apoptotic transcriptional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase 10 Regulates the Cell Cycle G2/M Phase Transition via a Novel Let-7–HMGA2–Cyclin A2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC inhibition delays cell cycle progression of human bladder cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New method to detect histone acetylation levels by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Histone deacetylase inhibitor induces cell apoptosis and cycle arrest in lung cancer cells via mitochondrial injury and p53 up-acetylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring HDAC Inhibition with HDAC-IN-5
Disclaimer: Publicly available information and quantitative inhibitory data (such as IC50 values) for the specific compound HDAC-IN-5 (CAS No. 1314890-51-1) are limited. The following application notes and protocols provide a comprehensive guide to measuring the activity of histone deacetylase (HDAC) inhibitors in general. The quantitative data presented is illustrative, using well-characterized HDAC inhibitors as examples. These protocols can be adapted for the characterization of new or less-documented inhibitors like this compound once its specific properties are determined.
Application Notes: Understanding HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histones and other non-histone proteins.[1] This deacetylation process leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.[2] HDACs are crucial regulators of numerous biological processes, including cell cycle progression, differentiation, and apoptosis.[1] Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making HDAC inhibitors a promising class of therapeutic agents.[3]
Measuring the inhibitory activity of compounds like this compound is a critical step in drug discovery and development. This involves determining the compound's potency (typically as a half-maximal inhibitory concentration, IC50) and its selectivity across different HDAC isoforms.[4] Assays for measuring HDAC inhibition can be broadly categorized into two types:
-
Biochemical Assays: These in vitro assays use purified recombinant HDAC enzymes and a synthetic substrate to directly measure the enzymatic activity and its inhibition. They are ideal for determining direct inhibitory constants and for high-throughput screening.
-
Cell-Based Assays: These assays measure the effects of an inhibitor on HDAC activity within a cellular context. Common methods include quantifying the acetylation levels of downstream targets (like histones or tubulin) via Western Blot or using cell-permeable substrates in live-cell assays.[5] These assays provide insights into the compound's cell permeability, off-target effects, and its functional impact on cellular pathways.
Quantitative Data Presentation (Illustrative)
As specific inhibitory data for this compound is not available, the following table provides a summary of IC50 values for well-characterized HDAC inhibitors to illustrate how such data is typically presented. This allows for the comparison of potency and selectivity across different HDAC isoforms.
| Inhibitor | Class I HDACs | Class IIa HDACs | Class IIb HDACs |
| HDAC1 | HDAC2 | HDAC3 | |
| Panobinostat (LBH589) | 3 nM | 3 nM | 4 nM |
| Vorinostat (SAHA) | 68 nM | 21 nM | 10 nM |
| Trichostatin A (TSA) | 0.4 nM | 0.6 nM | 0.3 nM |
| Entinostat (MS-275) | 181 nM | 180 nM | 1155 nM |
Note: Data compiled from various sources.[6] IC50 values can vary based on assay conditions. This table serves as an example for data presentation.
Signaling Pathway and Experimental Workflow Diagrams
General Mechanism of HDAC Inhibition
Caption: Mechanism of HDAC inhibitors leading to gene transcription.
Workflow for In Vitro Fluorometric HDAC Inhibition Assay
Caption: Step-by-step workflow for a typical in vitro HDAC assay.
Principle of the Fluorometric HDAC Assay
Caption: Two-step reaction principle of the fluorometric HDAC assay.
Experimental Protocols
Protocol 1: In Vitro Fluorometric HDAC Activity/Inhibition Assay
This protocol is adapted for a 96-well plate format and measures the inhibition of purified HDAC enzymes.[4]
Materials:
-
Purified recombinant human HDAC enzyme (e.g., HDAC1)
-
This compound or other test inhibitor
-
HDAC Fluorometric Substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer Solution (Assay buffer containing Trypsin and Trichostatin A [TSA] as a stop reagent)
-
Deacetylated Standard (e.g., Boc-Lys-AMC) for standard curve
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation ~360 nm, Emission ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare HDAC Assay Buffer.
-
Dilute the HDAC enzyme to the desired working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in Assay Buffer to achieve a range of test concentrations (e.g., 10-point, 3-fold dilutions).
-
Prepare the HDAC Fluorometric Substrate solution in Assay Buffer.[7]
-
Prepare the Developer Solution. A typical final concentration is 0.5 mg/mL Trypsin and 1 µM TSA in Assay Buffer.
-
-
Assay Reaction:
-
To the wells of a 96-well plate, add reagents in the following order:
-
Blank (No Enzyme): 50 µL Assay Buffer
-
Positive Control (100% Activity): 40 µL Assay Buffer + 10 µL DMSO (or vehicle)
-
Inhibitor Wells: 40 µL Assay Buffer + 10 µL of each this compound dilution
-
-
Add 40 µL of the diluted HDAC enzyme solution to the Positive Control and Inhibitor wells.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the HDAC Substrate solution to all wells. The final volume is 100 µL.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Signal Development and Detection:
-
Stop the reaction by adding 100 µL of Developer Solution to each well.
-
Incubate at room temperature for 15-20 minutes to allow for the cleavage of the deacetylated substrate.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the Blank wells from all other readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence of Inhibitor Well / Fluorescence of Positive Control Well)]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Assay for Histone Acetylation by Western Blot
This protocol determines the ability of this compound to induce histone hyperacetylation in cultured cells, a direct downstream consequence of HDAC inhibition.[8]
Materials:
-
Cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors, and a pan-HDAC inhibitor (like TSA or Sodium Butyrate) to preserve acetylation marks.
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies:
-
Anti-acetyl-Histone H3 (e.g., anti-AcH3K9)
-
Anti-total Histone H3 (for loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein lysate) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations with lysis buffer.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load the denatured protein samples onto an SDS-PAGE gel (a 15% gel is suitable for histones).[9]
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To confirm equal loading, strip the membrane and re-probe with an antibody against total Histone H3.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the acetyl-H3 signal to the total H3 signal for each sample to determine the relative increase in histone acetylation.
-
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.mblintl.com [resources.mblintl.com]
- 6. HDAC-Glo™ I/II Assay Protocol [promega.sg]
- 7. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. pubcompare.ai [pubcompare.ai]
Troubleshooting & Optimization
Navigating Challenges with HDAC-IN-5: A Technical Support Guide
For researchers and drug development professionals utilizing the histone deacetylase (HDAC) inhibitor, HDAC-IN-5, achieving consistent and reliable experimental results hinges on its proper handling and dissolution. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the use of this compound.
Troubleshooting Guide: Issues with Dissolving this compound
Problem: this compound is not fully dissolving or is precipitating out of solution.
This is a common issue encountered with many small molecule inhibitors. The following steps provide a systematic approach to troubleshooting and resolving solubility problems.
Step 1: Verify Solvent and Storage Conditions
Ensure that you are using the appropriate solvent and that the compound has been stored correctly.
-
Recommended Solvent: For creating a stock solution, Dimethyl Sulfoxide (DMSO) is the most recommended solvent for HDAC inhibitors.
-
Storage: this compound powder should be stored at -20°C. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Step 2: Employ Mechanical Assistance
If the compound is not readily dissolving with simple mixing, the following techniques can be applied:
-
Vortexing: Vigorously vortex the solution for 1-2 minutes.
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes. This can help to break up any clumps of powder and increase the surface area for dissolution.
-
Gentle Heating: Warm the solution to 37°C for a short period (5-10 minutes). Be cautious with this method, as excessive heat can degrade the compound.
Step 3: Assess Concentration and Dilution
Precipitation often occurs when diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
-
Stock Concentration: Avoid making overly concentrated stock solutions. While specific solubility data for this compound is not widely published, a starting stock concentration of 10 mM in DMSO is a common practice for many HDAC inhibitors.
-
Working Concentration: The final concentration of DMSO in your experimental setup should be kept low, typically below 0.1%, to avoid solvent-induced toxicity.
-
Dilution Technique: When diluting the stock solution, add the stock dropwise to the aqueous solution while vortexing or stirring to ensure rapid and even distribution. Avoid adding the aqueous solution directly to the concentrated DMSO stock.
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting this compound dissolution issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Based on common practices for HDAC inhibitors, high-purity DMSO is the recommended solvent for preparing stock solutions of this compound.
Q2: What is a typical stock solution concentration for this compound?
Q3: My this compound precipitates when I add it to my cell culture medium. What can I do?
A3: This is a common issue when diluting a DMSO stock into an aqueous solution. Here are a few tips to prevent precipitation:
-
Lower the final concentration: The compound may not be soluble at the intended working concentration in your specific medium. Try a lower concentration.
-
Increase the volume of media: Dilute the DMSO stock into a larger volume of media to reduce the local concentration of the compound during addition.
-
Pre-warm the media: Having the media at 37°C can sometimes help with solubility.
-
Serum concentration: The presence of serum in the media can aid in the solubility of some compounds. If you are using a serum-free medium, this might contribute to the problem.
Q4: Can I use solvents other than DMSO?
A4: While DMSO is the most common solvent, some researchers use ethanol for certain applications. However, HDAC inhibitors often have lower solubility in ethanol compared to DMSO. If you choose to use ethanol, be aware that it is more volatile, which can lead to changes in the concentration of your stock solution over time. Always perform a small-scale solubility test before preparing a large stock.
Q5: What is the typical working concentration for this compound in cell-based assays?
A5: The optimal working concentration will vary depending on the cell line and the specific assay. For many HDAC inhibitors, in vitro concentrations can range from nanomolar to low micromolar. A dose-response experiment is highly recommended to determine the effective concentration for your experimental system.
Quantitative Data Summary
The following table provides general solubility information for HDAC inhibitors in common solvents. Please note that specific values for this compound are not publicly available, and these should be used as a general guideline.
| Solvent | General Solubility of HDAC Inhibitors | Recommended for this compound Stock |
| DMSO | High (often >10 mg/mL) | Yes (Recommended) |
| Ethanol | Variable (often lower than DMSO) | Possible, but test solubility |
| Water | Generally low to insoluble | Not recommended for stock |
| PBS | Generally low to insoluble | Not recommended for stock |
Experimental Protocols
Representative Protocol: In Vitro HDAC Activity Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on HDAC enzymes.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a series of dilutions of this compound in assay buffer. The final DMSO concentration in the assay should not exceed 0.1%.
-
Prepare the HDAC enzyme and substrate solutions according to the manufacturer's instructions (e.g., using a commercially available HDAC activity assay kit).
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle control (assay buffer with the same percentage of DMSO) to the wells of a microplate.
-
Add the HDAC enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the HDAC substrate.
-
Incubate the plate at 37°C for the time recommended by the assay kit manufacturer (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution provided in the kit.
-
Measure the fluorescence or colorimetric signal using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of HDAC inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow for In Vitro HDAC Assay
Caption: A workflow for an in vitro HDAC activity assay.
Signaling Pathway
HDAC5-Mediated Transcriptional Repression
This compound, as an HDAC inhibitor, is expected to interfere with the deacetylation of both histone and non-histone proteins. HDAC5, a class IIa HDAC, plays a crucial role in transcriptional regulation. Its activity is tightly controlled by phosphorylation-dependent nucleocytoplasmic shuttling. In its unphosphorylated state, HDAC5 is localized in the nucleus where it complexes with co-repressors and transcription factors, such as Myocyte Enhancer Factor-2 (MEF2) and Downstream Regulatory Element Antagonist Modulator (DREAM), to repress gene expression.[1][2][3] Upon phosphorylation by kinases like CaMKII, HDAC5 is bound by 14-3-3 proteins and exported to the cytoplasm, leading to the derepression of its target genes.[4]
References
- 1. HDAC4 and HDAC5 form a complex with DREAM that epigenetically down-regulates NCX3 gene and its pharmacological inhibition reduces neuronal stroke damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 5 - Wikipedia [en.wikipedia.org]
- 3. HDAC4 and HDAC5 form a complex with DREAM that epigenetically down-regulates NCX3 gene and its pharmacological inhibition reduces neuronal stroke damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: HDAC Inhibitor Cytotoxicity in Normal Cells
Disclaimer: Information specific to the cytotoxicity of "HDAC-IN-5" in normal cells is not publicly available in peer-reviewed literature or technical datasheets. This guide provides general information and troubleshooting advice based on the known effects of the broader class of Histone Deacetylase (HDAC) inhibitors. Researchers should always perform initial dose-response experiments to determine the specific cytotoxicity of any compound, including this compound, in their cell lines of interest.
Frequently Asked Questions (FAQs)
Q1: Are HDAC inhibitors expected to be toxic to normal, non-cancerous cells?
A1: Generally, HDAC inhibitors exhibit a degree of selectivity for cancer cells, meaning they are often more cytotoxic to malignant cells than to normal cells.[1][2] This selectivity is a key reason for their investigation as anti-cancer agents. However, at certain concentrations, HDAC inhibitors can induce cytotoxic effects in normal cells. These effects can include cell cycle arrest and, at higher concentrations or with prolonged exposure, apoptosis.[1]
Q2: What is the general mechanism of HDAC inhibitor-induced cytotoxicity?
A2: HDAC inhibitors work by blocking the activity of histone deacetylases, leading to an accumulation of acetylated histones and other non-histone proteins. This hyperacetylation can alter chromatin structure, leading to changes in gene expression.[3][4] In the context of cytotoxicity, this can result in the upregulation of tumor suppressor genes (like p21 and p53), cell cycle arrest, and the induction of apoptotic pathways.[1][4] Additionally, HDAC inhibitors can induce DNA damage, which cancer cells are often less equipped to repair compared to normal cells.[1]
Q3: Why are cancer cells generally more sensitive to HDAC inhibitors than normal cells?
A3: The increased sensitivity of cancer cells to HDAC inhibitors is not fully understood but is thought to be due to several factors. Cancer cells often have a higher proliferation rate and may be more dependent on certain HDAC-regulated pathways for survival. They may also have compromised DNA damage repair mechanisms, making them more susceptible to the DNA damage induced by HDAC inhibitors.[1] Normal cells, in contrast, are often able to arrest their cell cycle to repair damage before resuming proliferation.[1]
Q4: What are the common morphological changes observed in normal cells treated with cytotoxic concentrations of HDAC inhibitors?
A4: At cytotoxic concentrations, normal cells may exhibit signs of cellular stress, including changes in morphology (e.g., rounding up, detachment from culture plates), vacuolization, and eventually, signs of apoptosis such as membrane blebbing and chromatin condensation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity in normal cells at expected therapeutic concentrations. | The specific normal cell line being used is particularly sensitive to HDAC inhibition. The concentration of the HDAC inhibitor is too high. | Perform a dose-response curve to determine the IC50 value for your specific normal cell line. Start with a wide range of concentrations. Compare the IC50 in your normal cell line to the IC50 in your cancer cell line of interest to determine the therapeutic window. |
| Inconsistent results between experiments. | Variability in cell culture conditions (e.g., cell density, passage number). Degradation of the HDAC inhibitor stock solution. | Standardize all cell culture parameters. Aliquot the HDAC inhibitor stock solution and store it at the recommended temperature to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| No observable effect on normal cells, even at high concentrations. | The specific normal cell line is highly resistant to this class of inhibitors. The HDAC inhibitor is not active. | Confirm the activity of your HDAC inhibitor in a sensitive cancer cell line. Consider testing a different normal cell line. |
| Unexpected changes in gene or protein expression in normal cells. | Off-target effects of the HDAC inhibitor. The cellular context of the specific normal cell line. | Review the literature for known off-target effects of the specific HDAC inhibitor class. Validate key findings using a secondary method (e.g., qPCR for gene expression, Western blot for protein levels). |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for a generic pan-HDAC inhibitor to illustrate the typical selectivity observed between cancer and normal cell lines. Note: These are example values and will vary significantly depending on the specific HDAC inhibitor and the cell lines used.
| Cell Line | Cell Type | Example IC50 (µM) |
| HCT116 | Human Colon Carcinoma | 1.5 |
| A549 | Human Lung Carcinoma | 2.8 |
| MCF7 | Human Breast Adenocarcinoma | 3.2 |
| MRC-5 | Normal Human Lung Fibroblast | > 10 |
| HUVEC | Human Umbilical Vein Endothelial Cells | > 15 |
Experimental Protocols
General Protocol for Assessing Cytotoxicity using a Resazurin-based Assay
This protocol provides a general framework for determining the cytotoxicity of an HDAC inhibitor in a normal cell line.
-
Cell Seeding:
-
Culture the desired normal cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of the HDAC inhibitor in complete growth medium. Create a serial dilution to obtain a range of concentrations to be tested.
-
Carefully remove the medium from the wells and add 100 µL of the 2X HDAC inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO in medium) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
Prepare a working solution of resazurin (e.g., 0.15 mg/mL) in PBS.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-cell control) from all other values.
-
Normalize the fluorescence values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the HDAC inhibitor concentration and use a non-linear regression to calculate the IC50 value.
-
Visualizations
Caption: Mechanism of HDAC inhibitor-induced cytotoxicity.
Caption: Workflow for assessing HDAC inhibitor cytotoxicity.
References
- 1. pnas.org [pnas.org]
- 2. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase Inhibitors: A Chemical Genetics Approach to Understanding Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Unexpected Off-Target Effects of HDAC Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and understand potential unexpected off-target effects of histone deacetylase (HDAC) inhibitors, with a focus on investigational compounds like HDAC-IN-5.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is inconsistent with the known function of the intended HDAC target of our inhibitor. What could be the cause?
A1: This could be due to several factors, including but not limited to:
-
Off-target inhibition: Your HDAC inhibitor may be binding to and inhibiting other proteins besides its intended HDAC target. This is a common phenomenon, especially with broad-spectrum inhibitors. For example, hydroxamate-based HDAC inhibitors have been shown to frequently inhibit metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[1]
-
Inhibition of HDAC complexes: The selectivity and activity of HDAC inhibitors can be influenced by the protein complexes in which the HDAC enzyme resides.[2][3][4] Your compound might be selectively targeting a specific HDAC-containing complex, leading to unexpected downstream effects.
-
Modulation of non-histone protein acetylation: HDACs deacetylate numerous non-histone proteins, including transcription factors and signaling molecules.[5][6][7] The observed phenotype could be a result of altered acetylation and function of these non-histone substrates.
-
Induction of DNA damage: Some HDAC inhibitors have been shown to induce DNA damage and interfere with DNA repair pathways, which can lead to a variety of cellular responses.[8]
Q2: How can we determine if our HDAC inhibitor has off-target effects?
A2: Several experimental approaches can be used to identify off-target effects:
-
Chemoproteomics: This is a powerful technique to identify the direct binding targets of a small molecule in a complex biological sample. A common approach involves immobilizing the inhibitor on a matrix and using it to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.[1][2][3]
-
Kinase Profiling: If your compound is suspected to have off-target kinase activity, you can screen it against a panel of purified kinases to determine its inhibitory profile.
-
Global Proteomics and Acetylomics: Quantitative mass spectrometry-based proteomics can be used to assess global changes in protein abundance and acetylation levels upon treatment with your inhibitor.[9][10] This can provide clues about a broader impact on cellular pathways.
-
Phenotypic Screening: Comparing the cellular phenotype induced by your inhibitor with that of well-characterized, selective HDAC inhibitors or with the phenotype of knocking down the intended target using RNAi or CRISPR can help reveal off-target-driven effects.
Q3: What are some known off-targets of other HDAC inhibitors that we should be aware of?
A3: While the off-target profile is specific to each compound, some general observations have been made:
-
Hydroxamate-based inhibitors: Besides MBLAC2, these have been found to interact with other metalloenzymes.[1][11]
-
Pan-HDAC inhibitors: These can have broad effects on T-cell viability, which is an important consideration in immuno-oncology studies.[12]
-
General considerations: Off-target effects can be beneficial, neutral, or detrimental to the desired therapeutic outcome. For instance, the inhibition of ISOC1 by some HDAC inhibitors might contribute to their anti-cancer activity.[1]
Troubleshooting Guides
Guide 1: Investigating an Unexpected Cellular Phenotype
If you observe a phenotype that cannot be readily explained by the inhibition of the intended HDAC target, follow these steps:
Step 1: Validate On-Target Engagement
-
Confirm that your inhibitor is engaging the intended HDAC target in your cellular model at the concentrations used. This can be done by measuring the acetylation of known HDAC substrates (e.g., histone H3 for class I HDACs, or α-tubulin for HDAC6).[12]
Step 2: Profile for Off-Target Binding
-
Perform a chemoproteomics experiment to identify direct binding partners of your compound. This will provide a list of potential off-targets.
Step 3: Correlate Off-Target Binding with the Observed Phenotype
-
For the identified off-targets, use techniques like siRNA or CRISPR-mediated knockdown to see if depleting the off-target protein phenocopies the effect of your inhibitor.
-
If the off-target is an enzyme, use a known selective inhibitor of that enzyme (if available) to see if it reproduces the observed phenotype.
Step 4: Analyze Downstream Signaling Pathways
-
Perform transcriptomic (RNA-seq) and proteomic analyses to identify pathways that are perturbed by your inhibitor. Compare these with the pathways affected by the knockdown of the intended target and the identified off-targets.
Experimental Workflow for Investigating Unexpected Phenotypes
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
Guide 2: Characterizing the Selectivity of a Novel HDAC Inhibitor
A thorough understanding of your inhibitor's selectivity is crucial for interpreting experimental results.
Step 1: In Vitro Profiling
-
Screen your inhibitor against a panel of purified HDAC isoforms to determine its IC50 values for each.
Step 2: Cellular Target Engagement
-
Use a chemoproteomics competition binding assay to assess the inhibitor's affinity for endogenous HDACs and their associated protein complexes within a cellular extract.[2][3] This provides a more physiologically relevant measure of selectivity than in vitro assays with purified enzymes.
Step 3: Global Acetylome Profiling
-
Treat cells with your inhibitor and analyze changes in the acetylation of a wide range of histone and non-histone proteins using mass spectrometry. The pattern of acetylation changes can provide insights into which HDACs are being inhibited in the cellular context.
Step 4: Cross-validation with Known Inhibitors
-
Compare the cellular and molecular effects of your inhibitor with those of well-characterized HDAC inhibitors with known selectivity profiles.
Signaling Pathway: On-Target vs. Off-Target Effects
Caption: On-target vs. potential off-target signaling pathways.
Data Presentation
Table 1: Example Data from a Chemoproteomics Experiment to Identify Off-Targets of a Hypothetical HDAC Inhibitor (this compound)
| Protein Target | Apparent Dissociation Constant (Kd,app) (nM) | Target Class | Notes |
| HDAC1 | 25 | Intended Target | High-affinity binding to the intended target. |
| HDAC2 | 40 | Intended Target | High-affinity binding to a closely related isoform. |
| HDAC6 | >10,000 | HDAC | Low affinity, suggesting selectivity over this isoform. |
| MBLAC2 | 150 | Metallo-beta-lactamase | Common off-target for hydroxamate-based inhibitors.[1] |
| Kinase X | 800 | Protein Kinase | Moderate affinity, warrants further investigation. |
| ISOC1 | 2,500 | Isochorismatase Domain Containing 1 | Potential off-target with possible anti-cancer effects.[1] |
Table 2: Example Data from a Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
| Protein Target | Melting Temperature Shift (ΔTm) with Inhibitor (°C) | Interpretation |
| HDAC1 | +5.2 | Strong stabilization, confirming cellular engagement. |
| HDAC2 | +4.8 | Strong stabilization, confirming cellular engagement. |
| MBLAC2 | +2.1 | Moderate stabilization, suggesting cellular engagement. |
| Kinase X | +0.5 | Minimal stabilization, engagement is weak or transient. |
Experimental Protocols
Protocol 1: Chemoproteomics-based Off-Target Identification
This protocol is a generalized workflow based on established chemoproteomics methods.[1][2][3]
-
Immobilization of the Inhibitor:
-
Synthesize an analog of your HDAC inhibitor containing a linker and a reactive group (e.g., an amine or carboxyl group).
-
Covalently couple the analog to a solid support, such as sepharose beads, to create an affinity matrix.
-
-
Cell Lysate Preparation:
-
Culture cells of interest to a sufficient density.
-
Lyse the cells under non-denaturing conditions to preserve protein complexes.
-
Clarify the lysate by centrifugation to remove insoluble material.
-
-
Affinity Capture:
-
Incubate the clarified cell lysate with the inhibitor-coupled beads. For competition experiments, pre-incubate the lysate with increasing concentrations of the free inhibitor before adding the beads.
-
Allow binding to occur, typically for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Protein Elution and Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS or urea).
-
Reduce and alkylate the cysteine residues.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins that were captured on the beads. In competition experiments, off-targets will show a dose-dependent decrease in binding to the beads in the presence of the free inhibitor.
-
Calculate apparent dissociation constants (Kd,app) to rank the binding affinity of the inhibitor for different proteins.
-
Logical Diagram for Chemoproteomics Workflow
Caption: Chemoproteomics workflow for off-target identification.
References
- 1. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemoproteomics profiling of HDAC ... | Article | H1 Connect [archive.connect.h1.co]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase Inhibitors (HDACi) Cause the Selective Depletion of Bromodomain Containing Proteins (BCPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Inconsistent Results with HDAC-IN-5
Disclaimer: HDAC-IN-5 is not a widely recognized designation for a specific histone deacetylase (HDAC) inhibitor in publicly available scientific literature. The following troubleshooting guide is based on general principles and common issues encountered with HDAC inhibitors, particularly those with hydroxamate-based structures. The hypothetical "this compound" is used here as a representative example of a novel pan-HDAC inhibitor.
This guide is intended for researchers, scientists, and drug development professionals to address common challenges and inconsistencies observed during the experimental use of HDAC inhibitors like this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant batch-to-batch variability in the IC50 value of this compound in our cancer cell line. What could be the cause?
A1: Batch-to-batch variability is a common issue with small molecules. Several factors could be contributing to the inconsistent IC50 values of this compound.
Potential Causes and Troubleshooting Steps:
-
Compound Stability and Storage:
-
Is the compound degrading? Hydroxamic acids, a common class of HDAC inhibitors, can be prone to hydrolysis.[1] Ensure the compound is stored under the recommended conditions (e.g., -20°C or -80°C, desiccated, protected from light).
-
Are you using fresh dilutions? Prepare fresh working solutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Experimental Assay Conditions:
-
Is the cell passage number consistent? Cell lines can exhibit phenotypic drift at high passage numbers, affecting their sensitivity to drugs. Use cells within a consistent and low passage range for all experiments.
-
Is the cell seeding density uniform? Variations in cell density can alter the effective drug concentration per cell. Ensure consistent cell seeding across all wells and plates.
-
Is the incubation time the same? The duration of drug exposure will significantly impact the IC50 value. Maintain a consistent incubation time for all experiments.
-
-
Reagent Quality:
-
Is the quality of your cell culture media and serum consistent? Variations in media components or serum quality can affect cell health and drug response. Use a consistent source and lot of media and serum.
-
Illustrative Data of Inconsistent IC50 Values:
| Experiment Batch | Cell Line | Seeding Density (cells/well) | Incubation Time (h) | IC50 (µM) of this compound |
| Batch 1 | HeLa | 5,000 | 48 | 1.2 |
| Batch 2 | HeLa | 7,000 | 48 | 2.5 |
| Batch 3 | HeLa | 5,000 | 72 | 0.8 |
| Batch 4 | HeLa | 5,000 | 48 | 1.3 |
Workflow for Investigating IC50 Variability:
References
Technical Support Center: Optimizing Panobinostat (LBH589) Dosage in Mice
Welcome to the technical support center for the use of Panobinostat (LBH589), a potent pan-histone deacetylase (HDAC) inhibitor, in murine experimental models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Panobinostat?
A1: Panobinostat is a pan-HDAC inhibitor that targets a broad range of histone deacetylase enzymes (Class I, II, and IV) at nanomolar concentrations.[1] By inhibiting HDACs, Panobinostat leads to the hyperacetylation of both histone and non-histone proteins.[1] This alters chromatin structure, leading to the regulation of gene expression. Key downstream effects include the induction of cell cycle arrest, apoptosis, and autophagy in cancer cells.[1] Panobinostat has been shown to interfere with multiple signaling pathways crucial for tumor progression, such as the JAK/STAT, PI3K/AKT/mTOR, and MAPK pathways.[2]
Q2: What is a typical starting dosage for Panobinostat in mice?
A2: A common starting dosage for Panobinostat in mice is in the range of 10-20 mg/kg.[3][4] However, the optimal dose can vary significantly depending on the mouse strain, tumor model, and treatment schedule. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) for your specific experimental conditions.[3][5]
Q3: How should Panobinostat be prepared and administered to mice?
A3: Panobinostat is typically administered via intraperitoneal (i.p.) or intravenous (i.v.) injection. For i.p. administration, a common vehicle is a solution of DMSO and PEG400 in phosphate-buffered saline (PBS) or 5% dextrose.[6][7] For example, a formulation could be 6.25% DMSO in 5% dextrose with 0.03 M lactic acid.[7] It is recommended to prepare the drug solution fresh before each treatment.[3]
Q4: What are the known side effects of Panobinostat in mice, and how can they be monitored?
A4: Common toxicities observed in mice treated with Panobinostat include significant weight loss, lethargy, and ataxia.[3][8] Hematological adverse events such as thrombocytopenia and anemia have also been reported in clinical settings and should be considered in animal studies.[9] Regular monitoring of body weight (daily or at least three times a week), clinical signs of distress, and complete blood counts (CBC) can help in assessing toxicity.
Q5: What is the pharmacokinetic profile of Panobinostat in mice?
A5: Panobinostat generally exhibits rapid degradation in mouse plasma, which is thought to be due to enzymatic metabolism.[10][11] Interestingly, its in vivo pharmacokinetic behavior can be similar across different mouse strains despite in vitro differences in plasma stability.[10][11] Panobinostat has been shown to cross the blood-brain barrier in murine models, achieving concentrations in the brain that are above the IC50 for certain brain tumors like DIPG.[6]
Troubleshooting Guide
Issue 1: Significant weight loss or signs of toxicity in treated mice.
-
Possible Cause: The administered dose of Panobinostat is too high for the specific mouse strain or experimental conditions.
-
Troubleshooting Steps:
-
Dose De-escalation: Reduce the dosage of Panobinostat. For example, if toxicity is observed at 20 mg/kg daily, consider reducing the dose to 10 mg/kg or changing the dosing schedule.[3][8]
-
Modify Dosing Schedule: Switch from a daily administration to an intermittent schedule, such as three times a week (e.g., Monday, Wednesday, Friday) or once weekly.[3]
-
Supportive Care: Provide supportive care such as supplemental hydration (e.g., subcutaneous saline) and nutritional support (e.g., palatable, high-calorie food) to help mice tolerate the treatment.
-
Vehicle Control Check: Ensure that the vehicle solution itself is not causing any adverse effects by treating a cohort of mice with the vehicle only.
-
Issue 2: Lack of anti-tumor efficacy at a well-tolerated dose.
-
Possible Cause 1: Insufficient drug exposure at the tumor site.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure the concentration of Panobinostat in plasma and tumor tissue to confirm adequate drug delivery. Assess target engagement by measuring the level of histone acetylation (e.g., acetylated H3) in tumor tissue.[8]
-
Alternative Administration Route: Consider a different route of administration that might improve bioavailability or tumor accumulation.
-
-
Possible Cause 2: The tumor model is resistant to Panobinostat monotherapy.
-
Troubleshooting Steps:
-
Combination Therapy: Investigate the combination of Panobinostat with other anti-cancer agents. Synergistic effects have been reported with agents like dexamethasone and bortezomib in multiple myeloma models.[4]
-
Re-evaluate the Model: Confirm the expression and activity of HDACs in your tumor model to ensure it is a relevant target.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in drug preparation.
-
Troubleshooting Steps:
-
Standardize Preparation: Ensure that the Panobinostat solution is prepared fresh before each use and that the formulation is consistent across all experiments.[3]
-
-
Possible Cause 2: Biological variability in the animals.
-
Troubleshooting Steps:
-
Increase Sample Size: Use a sufficient number of mice per group to account for individual variations in response.
-
Randomization and Blinding: Properly randomize mice into treatment groups and, where possible, blind the investigators who are assessing the outcomes to reduce bias.
-
Data Presentation
Table 1: Summary of Panobinostat Dosages and Administration Routes in Murine Models
| Mouse Model | Dosage | Administration Route | Dosing Schedule | Observed Effects/Notes | Reference |
| CD-1 Mice | 15 mg/kg | Intravenous (IV) | Single dose | Pharmacokinetic study, showed brain penetration. | [6] |
| FVB, C57BL6/J | 10 mg/kg | Intravenous (IV) | Single dose | Pharmacokinetic study, noted rapid in vitro degradation in mouse plasma. | [10] |
| DIPG GEMM | 10-20 mg/kg | Intraperitoneal (i.p.) | Daily, then reduced frequency | Toxicity observed at higher doses, necessitating dose de-escalation. | [3][8] |
| Medulloblastoma | 10 mg/kg | Intraperitoneal (i.p.) | Every 5 days for 2 weeks | Suppressed spinal seeding of tumors. | [12][13] |
| Multiple Myeloma | 5, 10, and 20 mg/kg | Intraperitoneal (i.p.) | 5 days a week | Dose-dependent inhibition of tumor growth and increased survival. | [4] |
| Hepatoblastoma | 7.5 mg/kg | Intraperitoneal (i.p.) | Three times a week | Used in combination with cisplatin and doxorubicin, showed reduced tumor growth. | [7] |
Experimental Protocols
Protocol 1: Preparation of Panobinostat for Intraperitoneal Injection
-
Materials:
-
Panobinostat powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile, light-protected microcentrifuge tubes and syringes
-
-
Procedure:
-
Calculate the required amount of Panobinostat based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice to be treated.
-
Prepare a stock solution of Panobinostat in DMSO.
-
On the day of injection, prepare the final dosing solution by diluting the Panobinostat stock in a vehicle solution. A commonly used vehicle consists of 20% DMSO and 20% PEG400 in PBS.[6]
-
Vortex the solution thoroughly to ensure complete dissolution.
-
The final injection volume should be appropriate for the size of the mouse (e.g., 100 µL for a 20-25 g mouse).
-
Administer the solution via intraperitoneal injection using a sterile insulin syringe.
-
Protocol 2: Monitoring for Toxicity
-
Body Weight:
-
Weigh each mouse immediately before the first dose and at least three times per week throughout the study.
-
Establish a humane endpoint based on weight loss (e.g., a loss of >20% of initial body weight).
-
-
Clinical Observations:
-
Observe the mice daily for any signs of toxicity, including:
-
Changes in posture or ambulation (e.g., ataxia, lethargy).
-
Changes in appearance (e.g., ruffled fur, hunched posture).
-
Changes in behavior (e.g., reduced activity, social isolation).
-
-
Use a standardized scoring system to record clinical observations.
-
-
Blood Analysis (Optional but Recommended):
-
At the end of the study (or at interim time points for satellite groups), collect blood via cardiac puncture or from the submandibular vein.
-
Perform a complete blood count (CBC) to assess for hematological toxicities such as thrombocytopenia and anemia.
-
Visualizations
Caption: Panobinostat signaling pathway.
Caption: Experimental workflow for dosage optimization.
Caption: Troubleshooting decision tree.
References
- 1. Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. commons.stmarytx.edu [commons.stmarytx.edu]
- 3. Pre-Clinical Study of Panobinostat in Xenograft and Genetically Engineered Murine Diffuse Intrinsic Pontine Glioma Models | PLOS One [journals.plos.org]
- 4. In vitro and in vivo rationale for the triple combination of panobinostat (LBH589) and dexamethasone with either bortezomib or lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Histone deacetylase inhibitor panobinostat induces calcineurin degradation in multiple myeloma [insight.jci.org]
- 6. Panobinostat penetrates the blood–brain barrier and achieves effective brain concentrations in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug prioritization identifies panobinostat as a tailored treatment element for patients with metastatic hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-Clinical Study of Panobinostat in Xenograft and Genetically Engineered Murine Diffuse Intrinsic Pontine Glioma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase II study of the histone deacetylase inhibitor vorinostat (Suberoylanilide Hydroxamic Acid; SAHA) in recurrent or metastatic transitional cell carcinoma of the urothelium – an NCI-CTEP sponsored: California Cancer Consortium trial, NCI 6879 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Panobinostat, a histone deacetylase inhibitor, suppresses leptomeningeal seeding in a medulloblastoma animal model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HDAC-IN-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with HDAC-IN-5. The information provided is based on general knowledge of histone deacetylase (HDAC) inhibitors and aims to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Most HDAC inhibitors are soluble in organic solvents such as dimethyl sulfoxide (DMSO). For in vivo studies, further dilution in aqueous solutions like phosphate-buffered saline (PBS) or the use of vehicles such as PEG400, Tween 80, or carboxymethyl cellulose may be necessary. It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent before making final dilutions for your experiments.
Q2: How should I store this compound solutions?
A2: Stock solutions of HDAC inhibitors in DMSO are typically stored at -20°C or -80°C to maintain stability. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Always refer to the manufacturer's specific instructions for optimal storage conditions.
Q3: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I resolve this?
A3: Precipitation in aqueous media can occur due to the low aqueous solubility of many HDAC inhibitors. Here are some troubleshooting steps:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough not to be toxic to your cells and to maintain the solubility of the compound. Typically, the final DMSO concentration should be kept below 0.5%.
-
Prepare fresh dilutions from your stock solution for each experiment.
-
Gently vortex or warm the solution to aid in dissolution before adding it to the culture medium.
-
Consider using a different formulation for aqueous solutions , such as those containing PEG400 or Tween 80, if compatible with your experimental setup.
Q4: How can I assess the stability of this compound in my experimental conditions?
A4: The stability of your compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). These methods can detect degradation products over time in your specific buffer or medium and under your experimental temperature and pH conditions.
Troubleshooting Guides
Poor Compound Efficacy
If you are observing lower than expected efficacy of this compound in your experiments, consider the following potential issues and solutions.
| Potential Issue | Troubleshooting Steps |
| Compound Degradation | Prepare fresh solutions from a solid stock. Assess the stability of the compound in your experimental buffer using HPLC. Ensure proper storage of stock solutions at -20°C or -80°C and avoid multiple freeze-thaw cycles. |
| Incorrect Dosing | Verify the calculated concentration of your working solution. Perform a dose-response experiment to determine the optimal concentration for your cell line or model system. |
| Cell Line Resistance | Some cell lines may be inherently resistant to certain HDAC inhibitors. Confirm the expression of the target HDAC isoforms in your cells. Consider using a different cell line or a combination therapy approach. |
| Suboptimal Incubation Time | The effects of HDAC inhibitors on histone acetylation and gene expression are time-dependent. Perform a time-course experiment to identify the optimal incubation period. |
Off-Target Effects or Cellular Toxicity
Unexpected cellular toxicity or off-target effects can complicate data interpretation. The following table provides guidance on how to address these issues.
| Potential Issue | Troubleshooting Steps |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is within a non-toxic range for your cells (typically <0.5%). Run a vehicle-only control to assess the effect of the solvent on your cells. |
| High Compound Concentration | Perform a dose-response curve to identify a concentration that is effective without causing excessive toxicity. |
| Non-Specific Inhibition | This compound may inhibit multiple HDAC isoforms. If isoform-specific effects are desired, consider using a more selective inhibitor or employing molecular techniques like siRNA to knockdown specific HDACs. |
Experimental Protocols
General Protocol for Preparing this compound Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired concentration.
-
Vortex gently until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution in your desired cell culture medium or buffer to the final working concentration immediately before use.
-
Ensure the final concentration of DMSO is kept to a minimum (e.g., <0.5%).
-
Visualizations
Logical Workflow for Troubleshooting Poor Compound Efficacy
Caption: Troubleshooting workflow for poor this compound efficacy.
Signaling Pathway Context: HDACs in Gene Regulation
Histone deacetylases (HDACs) are key enzymes in the epigenetic regulation of gene expression. They remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. HDAC inhibitors like this compound block this activity, resulting in histone hyperacetylation and activation of gene expression.
Caption: Role of HDACs and HDAC inhibitors in chromatin remodeling.
Technical Support Center: HDAC-IN-5 In Vitro Applications
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of toxicity for HDAC inhibitors in vitro?
HDAC inhibitors can induce cytotoxicity through several mechanisms, primarily by altering gene expression and the function of non-histone proteins. The most common pathways leading to cell death are:
-
Apoptosis: HDAC inhibitors can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[1][2] This often involves the activation of caspases, a family of proteases that execute programmed cell death.[3][4] Key events include the release of cytochrome c from mitochondria and the cleavage of downstream targets like PARP.[1]
-
Autophagy: Many HDAC inhibitors can induce autophagy, a cellular process of self-digestion.[5][6][7] While autophagy can be a survival mechanism for cells under stress, excessive or prolonged autophagy can lead to cell death.[8][9] The role of autophagy in response to HDAC inhibitor treatment can be cell-type dependent.[7]
-
Cell Cycle Arrest: By upregulating cell cycle inhibitors like p21, HDAC inhibitors can cause cells to arrest at various checkpoints of the cell cycle, preventing proliferation.[2] While not direct cytotoxicity, this anti-proliferative effect is a key therapeutic goal.
Q2: Why am I seeing high levels of toxicity even at low concentrations of HDAC-IN-5?
Several factors could contribute to unexpected toxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to HDAC inhibitors.[10] Cancer cells are often more sensitive than normal cells, but this is not always the case.[2] It is crucial to determine the IC50 value for each cell line.
-
Compound Solubility and Stability: Poor solubility of the HDAC inhibitor in your cell culture medium can lead to the formation of precipitates that are toxic to cells. Similarly, the compound may be unstable in aqueous solutions, degrading into toxic byproducts. Refer to the manufacturer's data sheet for solubility and stability information.
-
Off-Target Effects: Pan-HDAC inhibitors, which target multiple HDAC isoforms, may have more off-target effects and associated toxicities compared to isoform-selective inhibitors.[11]
-
Experimental Parameters: Factors such as cell seeding density, treatment duration, and serum concentration in the medium can all influence the apparent toxicity.[12][13]
Q3: How can I be sure that the observed effects are due to HDAC inhibition?
To confirm that the cytotoxicity is a result of on-target HDAC inhibition, you can perform the following experiments:
-
Western Blot Analysis: Treat cells with this compound and probe for acetylation of known HDAC substrates, such as histone H3, histone H4, or α-tubulin (for HDAC6). An increase in acetylation would indicate target engagement.
-
Structure-Activity Relationship: If available, use a structurally related but inactive analog of this compound as a negative control.
-
Rescue Experiments: Overexpression of the specific HDAC isoform targeted by this compound might rescue the cells from its toxic effects.
Troubleshooting Guide
This guide addresses common issues encountered when working with HDAC inhibitors in vitro.
| Problem | Possible Cause | Recommended Solution |
| High cell death across all concentrations in a dose-response experiment. | 1. Incorrect concentration range: The chosen concentrations may be too high for the specific cell line. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Poor compound solubility: The compound may be precipitating out of solution. | 1. Perform a wider dose-response curve, starting from a much lower concentration range (e.g., nanomolar). 2. Ensure the final solvent concentration is consistent across all conditions and is below the toxic threshold for your cells (typically <0.1% for DMSO).[13] Run a solvent-only control. 3. Visually inspect the culture medium for precipitates. Refer to the supplier's solubility data and consider using a different solvent or a stock solution at a lower concentration. |
| Inconsistent or non-reproducible results between experiments. | 1. Variable cell health and passage number: Cells that are unhealthy or have been passaged too many times can respond differently. 2. Inconsistent cell seeding density: The number of cells at the start of the experiment can affect the outcome.[12][13] 3. Compound instability: The HDAC inhibitor may be degrading in the culture medium over time. | 1. Use cells with a consistent and low passage number. Ensure high cell viability (>95%) before seeding.[12] 2. Optimize and standardize the cell seeding density for your assays.[12][13] 3. Prepare fresh dilutions of the compound from a frozen stock for each experiment. If long-term stability in media is a concern, consider replenishing the media with fresh compound during long incubation periods. |
| No significant effect on cell viability, even at high concentrations. | 1. Cell line resistance: The chosen cell line may be inherently resistant to this class of HDAC inhibitor. 2. Incorrect incubation time: The duration of treatment may be too short to induce a cytotoxic effect. 3. Compound inactivity: The compound may have degraded due to improper storage or handling. | 1. Try a different cell line known to be sensitive to HDAC inhibitors as a positive control. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 3. Verify the activity of your compound stock on a sensitive cell line or through an in vitro HDAC activity assay. Store the compound as recommended by the manufacturer. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells. Ensure viability is >95%.
-
Seed the cells in a 96-well plate at a pre-determined optimal density.[13] This should be a density that allows for logarithmic growth over the course of the experiment.
-
Incubate the plate overnight to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is 1 nM to 100 µM.
-
Include a vehicle-only control.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability versus the log of the this compound concentration.
-
Use a non-linear regression analysis to calculate the IC50 value.
-
Protocol 2: Assessing Apoptosis via Caspase-3/7 Activity Assay
Objective: To determine if this compound induces apoptosis by measuring the activity of executioner caspases 3 and 7.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control
-
Positive control for apoptosis (e.g., staurosporine)
-
White-walled 96-well plates (for luminescence-based assays)
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1, using a white-walled plate.
-
-
Caspase Activity Measurement:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from cell-free wells) from all readings.
-
Normalize the data to the vehicle control.
-
Plot the relative caspase activity for each treatment condition. An increase in luminescence indicates an increase in caspase-3/7 activity.
-
Visualizations
Caption: A general workflow for optimizing this compound concentration and evaluating its mechanism of action in vitro.
Caption: A decision tree for troubleshooting high toxicity issues with this compound.
References
- 1. Apoptotic and autophagic cell death induced by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Histone deacetylase inhibitors induce autophagy through FOXO1-dependent pathways | Semantic Scholar [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Role of autophagy in histone deacetylase inhibitor-induced apoptotic and nonapoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HDAC-IN-5 ChIP Assay
Welcome to the technical support center for troubleshooting Chromatin Immunoprecipitation (ChIP) assays using HDAC-IN-5. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals achieve successful results.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound?
A1: this compound is a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression. By inhibiting HDACs, this compound prevents the removal of acetyl groups, resulting in a more open chromatin state (euchromatin). This "relaxed" chromatin is more accessible to transcription factors and the transcriptional machinery, generally leading to an increase in gene expression.[1][2][3]
Q2: I am not seeing an enrichment of my target gene after treatment with this compound. What are the possible reasons?
A2: There are several potential reasons for a lack of enrichment:
-
Ineffective HDAC Inhibition: Ensure that this compound was used at an optimal concentration and for a sufficient duration to effectively inhibit HDAC activity. A dose-response and time-course experiment is recommended.
-
Cellular Context: The effects of HDAC inhibitors can be cell-type specific.[4] The target gene you are investigating may not be regulated by HDACs in your specific cell line.
-
Antibody Issues: The antibody used for immunoprecipitation (e.g., against a specific histone modification or transcription factor) may not be of high quality or suitable for ChIP. Always use a ChIP-validated antibody.
-
Technical Issues in the ChIP Protocol: Problems such as incomplete cell lysis, improper chromatin shearing, or inefficient immunoprecipitation can all lead to poor enrichment. Refer to the detailed troubleshooting section and protocol for optimization steps.
Q3: My ChIP-qPCR results show high background signal. How can I reduce it?
A3: High background in a ChIP assay can be due to several factors:
-
Non-specific Antibody Binding: Too much antibody can lead to non-specific binding. Titrate your antibody to find the optimal concentration.
-
Inadequate Blocking: Ensure proper blocking of the beads and tubes to prevent non-specific binding of chromatin.
-
Insufficient Washing: Increase the number and stringency of wash steps after immunoprecipitation to remove non-specifically bound chromatin.
-
Over-fixation: Excessive cross-linking with formaldehyde can lead to a "sticky" chromatin preparation that is prone to non-specific pulldown. Optimize your fixation time.
Q4: How does this compound treatment affect chromatin fragmentation?
A4: this compound treatment leads to a more open and relaxed chromatin structure.[5] This can make the chromatin more susceptible to shearing by sonication or enzymatic digestion. It is crucial to optimize your fragmentation conditions after HDAC inhibitor treatment. Over-fragmentation can lead to a loss of protein-DNA complexes, while under-fragmentation will result in poor resolution.
Troubleshooting Guide
This guide addresses common problems encountered during a ChIP assay with this compound and provides potential solutions.
| Problem | Possible Cause | Recommendation |
| Low DNA Yield | Insufficient starting material. | Increase the number of cells per immunoprecipitation. |
| Incomplete cell or nuclear lysis. | Optimize lysis buffers and consider mechanical disruption (e.g., douncing). | |
| Over-sonication leading to epitope masking or dissociation of protein-DNA complexes. | Perform a sonication time course to find the optimal shearing conditions that yield fragments primarily in the 200-600 bp range. | |
| Inefficient immunoprecipitation. | Use a ChIP-validated antibody and optimize the antibody concentration. Ensure proper bead handling and incubation times. | |
| High Background | Non-specific binding of chromatin to beads or tubes. | Pre-clear the chromatin with beads before immunoprecipitation. Use low-binding tubes. |
| Insufficient washing. | Increase the number of wash steps and/or the stringency of the wash buffers. | |
| Too much antibody used. | Perform an antibody titration to determine the optimal amount for your experiment. | |
| Inconsistent Results | Variability in cell culture conditions. | Maintain consistent cell density, passage number, and treatment conditions. |
| Inconsistent chromatin shearing. | Ensure consistent sonication parameters (power, time, temperature). Analyze fragment size for each experiment. | |
| Pipetting errors. | Use calibrated pipettes and be meticulous with all liquid handling steps. | |
| No Difference Between Control and this compound Treated Samples | Ineffective this compound concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal conditions for HDAC inhibition in your cell type. |
| The target of interest is not regulated by HDACs sensitive to this compound. | Confirm the effect of this compound on global histone acetylation by Western blot before proceeding with ChIP. | |
| The chosen genomic locus is not affected by the HDAC inhibition. | Select a known HDAC-regulated gene as a positive control. |
Experimental Protocols
I. Cell Treatment with this compound and Cross-linking
-
Culture cells to the desired confluency (typically 80-90%).
-
Treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the optimized duration.
-
To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature with gentle shaking.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and transfer to a conical tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.
II. Chromatin Immunoprecipitation
A detailed protocol for a standard ChIP assay is presented below. This protocol may need to be optimized for your specific cell type and antibody.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Chromatin Shearing: Sonicate the lysate on ice to shear the chromatin to an average size of 200-600 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with a ChIP-grade antibody against your protein of interest or a negative control IgG overnight at 4°C with rotation.
-
Add protein A/G beads and incubate for an additional 2-4 hours to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the formaldehyde cross-links by incubating at 65°C overnight with the addition of NaCl.
-
-
DNA Purification: Purify the DNA using a standard phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.
-
Analysis: Analyze the purified DNA by qPCR or prepare it for next-generation sequencing (ChIP-seq).
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from ChIP-qPCR experiments after treatment with an HDAC inhibitor. This data is for illustrative purposes to demonstrate expected outcomes.
Table 1: Effect of HDAC Inhibitor on Histone Acetylation at a Target Gene Promoter
| Treatment | Antibody | % Input (Mean ± SD) | Fold Enrichment vs. IgG |
| Vehicle | Acetyl-Histone H3 | 0.5 ± 0.1 | 5 |
| Vehicle | IgG | 0.1 ± 0.05 | 1 |
| This compound | Acetyl-Histone H3 | 2.5 ± 0.3 | 25 |
| This compound | IgG | 0.1 ± 0.04 | 1 |
Table 2: Effect of HDAC Inhibitor on Transcription Factor Binding at a Target Gene Promoter
| Treatment | Antibody | % Input (Mean ± SD) | Fold Enrichment vs. IgG |
| Vehicle | Transcription Factor X | 0.8 ± 0.2 | 8 |
| Vehicle | IgG | 0.1 ± 0.06 | 1 |
| This compound | Transcription Factor X | 3.2 ± 0.4 | 32 |
| This compound | IgG | 0.1 ± 0.05 | 1 |
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for a ChIP experiment.
References
- 1. quora.com [quora.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor-based chromatin precipitation for identification of targeted genomic loci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatin Modulation by Histone Deacetylase Inhibitors: Impact on Cellular Sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficacy of HDAC-IN-5 Treatment
Welcome to the technical support center for HDAC-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
A1: this compound is a histone deacetylase (HDAC) inhibitor.[1] HDAC inhibitors work by blocking the activity of HDAC enzymes, which are responsible for removing acetyl groups from lysine residues on both histone and non-histone proteins. By inhibiting HDACs, this compound leads to an accumulation of acetylated proteins. This can alter chromatin structure, making it more accessible to transcription factors and thereby modulating gene expression.[2] This modulation of gene expression can lead to various cellular outcomes, including cell cycle arrest, differentiation, and apoptosis (programmed cell death), which are key therapeutic goals in cancer research.[3]
Q2: What are the physical and chemical properties of this compound?
A2: The known properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₆H₂₄F₃N₅O₂S |
| Molecular Weight | 527.56 g/mol |
| CAS Number | 1314890-51-1 |
Q3: Which specific HDAC isoforms are targeted by this compound?
A3: Currently, there is no publicly available data specifying the HDAC isoform selectivity or providing IC50 values for this compound against different HDACs. HDACs are grouped into different classes (Class I, IIa, IIb, and IV), and inhibitors can have varying potencies against these classes.[4] Without specific data, it is recommended to perform initial screening experiments to determine the effect of this compound on the acetylation of known substrates for different HDAC classes.
Q4: What is the recommended solvent for dissolving this compound?
A4: While specific solubility data for this compound is not available, most HDAC inhibitors of similar chemical nature are soluble in dimethyl sulfoxide (DMSO).[5] It is advisable to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium or assay buffer.
Q5: What are the potential off-target effects and toxicities of HDAC inhibitors?
A5: HDAC inhibitors as a class can have various off-target effects and toxicities. Common side effects observed in clinical trials of other HDAC inhibitors include fatigue, nausea, vomiting, and hematologic toxicities like thrombocytopenia and neutropenia.[1][6] Cardiac effects, such as ECG changes, have also been noted.[6] It is important to perform dose-response experiments to determine the optimal concentration that balances efficacy and cellular toxicity in your specific experimental model.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Solubility / Precipitation in Media | The final concentration of DMSO in the cell culture medium is too high, or the compound has limited aqueous solubility. | - Ensure the final DMSO concentration in your culture medium does not exceed a level that is toxic to your cells (typically <0.5%).- Prepare a more concentrated stock solution in DMSO to minimize the volume added to the medium.- If precipitation persists, consider using a solubilizing agent like Pluronic F-68 or preparing a fresh dilution from the stock solution immediately before use. |
| Inconsistent or No Biological Effect | - Compound Instability: The compound may be unstable in the cell culture medium over the duration of the experiment.- Incorrect Concentration: The concentration used may be too low to elicit a response.- Cell Line Resistance: The chosen cell line may be resistant to the effects of this particular HDAC inhibitor. | - Stability: Minimize the exposure of the compound to light and perform experiments over a shorter time course initially. Consider replenishing the compound in the medium for longer experiments.- Concentration: Perform a dose-response experiment (e.g., from 10 nM to 10 µM) to determine the optimal working concentration for your cell line and assay.- Cell Line: Test the compound on a different, well-characterized cancer cell line known to be sensitive to other HDAC inhibitors. |
| High Cell Toxicity or Death | The concentration of this compound is too high for the specific cell line being used. | - Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value for cytotoxicity in your cell line.- Use a lower concentration of the inhibitor for your experiments. It is often beneficial to work at concentrations below the cytotoxic IC50 to study specific cellular mechanisms without inducing widespread cell death. |
| Difficulty Interpreting Western Blot Results for Histone Acetylation | - Antibody Issues: The antibody for acetylated histones may not be specific or sensitive enough.- Poor Protein Extraction: Inefficient extraction of nuclear proteins can lead to weak signals.- Insufficient Treatment Time: The incubation time with this compound may not be long enough to see a significant increase in acetylation. | - Antibody Validation: Use a well-validated antibody for your target acetylated histone mark. Include a positive control (e.g., cells treated with a known pan-HDAC inhibitor like Trichostatin A or SAHA).- Extraction Protocol: Use a nuclear extraction protocol to enrich for histone proteins.- Time Course: Perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal treatment duration for observing changes in histone acetylation. |
Experimental Protocols
General Workflow for Evaluating this compound Efficacy
References
- 1. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Histone deacetylase (HDAC) inhibitors targeting HDAC3 and HDAC1 ameliorate polyglutamine-elicited phenotypes in model systems of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harnessing the HDAC–histone deacetylase enzymes, inhibitors and how these can be utilised in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and Tolerability of Histone Deacetylase (HDAC) Inhibitors in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Novel HDAC Inhibitors
This technical support center provides guidance on the handling, storage, and potential degradation of novel histone deacetylase (HDAC) inhibitors. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing a new lyophilized HDAC inhibitor powder?
A1: For a new, uncharacterized lyophilized HDAC inhibitor, it is crucial to minimize exposure to factors that can cause degradation, such as moisture, light, and high temperatures.
Storage Recommendations for Lyophilized Powder
| Condition | Recommendation | Rationale |
|---|---|---|
| Temperature | Store at -20°C or -80°C for long-term storage. | Low temperatures slow down chemical degradation processes. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | Minimizes oxidation of the compound. |
| Light | Protect from light by using an amber vial or storing it in a dark container. | Prevents photodegradation of light-sensitive compounds. |
| Moisture | Store in a desiccator or with a desiccant pack. | Prevents hydrolysis from atmospheric moisture. |
Q2: How should I prepare and store stock solutions of a novel HDAC inhibitor?
A2: The preparation and storage of stock solutions are critical for maintaining the compound's integrity and ensuring reproducible experimental results.
Stock Solution Storage Recommendations
| Parameter | Recommendation | Rationale |
|---|---|---|
| Solvent | Use anhydrous, high-purity solvents (e.g., DMSO, ethanol). | Water content in solvents can lead to hydrolysis. |
| Concentration | Prepare a high-concentration stock (e.g., 10 mM) to minimize the volume added to experiments. | Reduces the impact of the solvent on the experimental system. |
| Aliquoting | Aliquot the stock solution into single-use volumes. | Avoids repeated freeze-thaw cycles which can degrade the compound. |
| Temperature | Store aliquots at -20°C or -80°C. | Ensures long-term stability of the solution. |
| Light | Protect from light by wrapping vials in foil or using amber vials. | Prevents photodegradation. |
Q3: What are the potential mechanisms of degradation for a novel HDAC inhibitor?
A3: Novel HDAC inhibitors, like other small molecules, can be susceptible to several degradation pathways. The specific pathway will depend on the chemical structure of the inhibitor. Deacetylation of non-histone proteins by HDACs can lead to their degradation via the ubiquitin-proteasome pathway[1]. Inhibition of HDACs can, in turn, affect the stability of these proteins[1]. While this describes the downstream effect of the inhibitor, the inhibitor molecule itself can also degrade. Common chemical degradation pathways include:
-
Hydrolysis: Breakdown of the molecule by reaction with water. Esters and amides are common functional groups susceptible to hydrolysis.
-
Oxidation: Degradation due to reaction with oxygen. This can be catalyzed by light or trace metals.
-
Photodegradation: Chemical changes induced by exposure to light.
Troubleshooting Guides
Problem: I am seeing a decrease in the activity of my HDAC inhibitor over time.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
|---|---|
| Degradation of stock solution | Prepare a fresh stock solution from the lyophilized powder. Avoid repeated freeze-thaw cycles by making single-use aliquots. |
| Improper storage | Ensure stock solutions are stored at -20°C or -80°C and protected from light. |
| Precipitation of the compound | Before use, visually inspect the stock solution for any precipitate. If present, gently warm the solution and vortex to redissolve. |
| Adsorption to plasticware | Use low-adhesion microplates and pipette tips, especially for low-concentration working solutions. |
Problem: I am observing inconsistent results between experiments.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
|---|---|
| Inaccurate pipetting of viscous stock solutions (e.g., DMSO) | Ensure the stock solution is at room temperature before pipetting. Use positive displacement pipettes for highly viscous solutions. |
| Incomplete dissolution of the compound | After adding the stock solution to your media or buffer, ensure thorough mixing. |
| Variability in freeze-thaw cycles | Use a fresh aliquot of the stock solution for each experiment to avoid degradation from repeated temperature changes. |
Experimental Protocols
Protocol: Stability Assessment of a Novel HDAC Inhibitor in Solution
This protocol outlines a method to assess the stability of a novel HDAC inhibitor in a buffered aqueous solution over time.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the HDAC inhibitor in anhydrous DMSO.
-
Preparation of Test Solution: Dilute the stock solution to a final concentration of 100 µM in a relevant aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation: Aliquot the test solution into multiple vials and incubate at different temperatures (e.g., 4°C, room temperature, and 37°C). Protect from light.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each temperature condition.
-
Analysis: Analyze the concentration of the intact HDAC inhibitor in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Presentation: Quantify the percentage of the remaining inhibitor at each time point relative to the 0-hour sample.
Example Stability Data Table
| Time (hours) | % Remaining at 4°C | % Remaining at RT | % Remaining at 37°C |
|---|---|---|---|
| 0 | 100 | 100 | 100 |
| 2 | 99.5 | 98.2 | 95.1 |
| 4 | 99.1 | 96.5 | 90.3 |
| 8 | 98.2 | 93.1 | 82.4 |
| 24 | 95.3 | 85.6 | 65.7 |
| 48 | 91.0 | 75.2 | 48.9 |
Visualizations
Caption: Recommended workflow for handling novel HDAC inhibitors.
Caption: Potential degradation pathways for small molecule HDAC inhibitors.
References
dealing with HDAC-IN-5 precipitation in media
Welcome to the technical support center for HDAC-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly regarding compound precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound can induce histone hyperacetylation, leading to a more relaxed chromatin state and the reactivation of silenced genes. This can result in various cellular effects, including cell cycle arrest, differentiation, and apoptosis in cancer cells.
Q2: What are the physical and chemical properties of this compound?
The available data for this compound is summarized in the table below. It is important to note that specific solubility data in various solvents is not extensively published and may need to be determined empirically.
| Property | Value |
| Molecular Formula | C₂₆H₂₄F₃N₅O₂S |
| Molecular Weight | 527.56 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO. Solubility in aqueous media is expected to be low. |
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is a potent organic solvent capable of dissolving many hydrophobic compounds.
Q4: What is a typical working concentration for this compound in cell culture experiments?
The optimal working concentration of this compound can vary depending on the cell line and the specific experimental goals. Based on the activity of similar HDAC inhibitors, a starting concentration range of 10 nM to 10 µM is recommended. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Troubleshooting Guide: Dealing with this compound Precipitation in Media
Precipitation of small molecule inhibitors like this compound upon dilution into aqueous cell culture media is a common issue. This guide provides a step-by-step approach to troubleshoot and prevent this problem.
Issue: I observed a precipitate in my cell culture media after adding this compound.
Possible Causes and Solutions:
-
Cause 1: Low Aqueous Solubility. this compound, like many small molecule inhibitors, is hydrophobic and has limited solubility in aqueous solutions like cell culture media.
-
Solution 1.1: Prepare a High-Concentration Stock Solution in DMSO. Dissolve the solid this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). This allows for the addition of a very small volume of the stock to your media, minimizing the final DMSO concentration.
-
Solution 1.2: Optimize the Final DMSO Concentration. While DMSO is an excellent solvent, high concentrations can be toxic to cells. Aim for a final DMSO concentration in your culture media of less than 0.5% (v/v), and ideally below 0.1%.[1] Always include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments.
-
Solution 1.3: Serial Dilution in Media. When preparing your working concentrations, perform serial dilutions in the cell culture media. Add the small volume of your DMSO stock to a larger volume of media and mix thoroughly before adding to your cells. Avoid adding the DMSO stock directly to the cells in a small volume of media.
-
-
Cause 2: Interaction with Media Components. Components in the cell culture media, such as salts and proteins in fetal bovine serum (FBS), can sometimes contribute to the precipitation of hydrophobic compounds.
-
Solution 2.1: Pre-warm the Media. Ensure your cell culture media is at 37°C before adding the this compound stock solution. Adding a cold compound solution to warm media can sometimes induce precipitation.
-
Solution 2.2: Vortexing/Mixing. Immediately after adding the DMSO stock to the media, vortex or pipette up and down gently to ensure rapid and thorough mixing. This can prevent the formation of localized high concentrations of the compound that are more prone to precipitation.
-
Solution 2.3: Serum Concentration. If you are using a serum-containing medium, consider whether the serum concentration is affecting solubility. In some cases, proteins in the serum can either help to solubilize or contribute to the precipitation of compounds. You may need to test different serum concentrations if precipitation persists.
-
-
Cause 3: Temperature and pH Fluctuations. Changes in temperature or pH can affect the solubility of compounds.
-
Solution 3.1: Maintain Stable Conditions. Ensure that the pH of your cell culture media is stable and within the optimal range for your cells. Avoid repeated freeze-thaw cycles of your stock solution, as this can lead to compound degradation and precipitation. Aliquot your stock solution into smaller, single-use volumes.
-
Summary of Key Parameters for Preventing Precipitation:
| Parameter | Recommendation |
| Stock Solution Solvent | 100% DMSO |
| Stock Solution Concentration | 1-10 mM |
| Final DMSO Concentration in Media | < 0.5% (v/v), ideally < 0.1% (v/v) |
| Media Temperature for Dilution | 37°C |
| Mixing Technique | Immediate and thorough mixing upon dilution |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required amount: Based on the molecular weight of this compound (527.56 g/mol ), calculate the mass needed to prepare a desired volume of a 10 mM stock solution in DMSO.
-
Mass (mg) = 10 mmol/L * Volume (L) * 527.56 g/mol
-
-
Dissolution: Carefully weigh the calculated amount of solid this compound and dissolve it in the appropriate volume of 100% sterile DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparing Working Solutions and Treating Cells
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm Media: Pre-warm the required volume of cell culture media to 37°C.
-
Serial Dilution: To prepare your desired final concentration, perform a serial dilution. For example, to achieve a 1 µM final concentration from a 10 mM stock, you can add 1 µL of the stock to 10 mL of pre-warmed media.
-
Mix Thoroughly: Immediately after adding the DMSO stock to the media, mix well by vortexing or inverting the tube several times.
-
Treat Cells: Remove the old media from your cell culture plates and add the freshly prepared media containing this compound.
-
Incubate: Return the cells to the incubator for the desired treatment duration.
Visualizations
Caption: A flowchart illustrating the recommended workflow for preparing and using this compound in cell culture experiments to minimize precipitation.
Caption: A diagram showing the simplified mechanism of action of this compound in modulating gene expression through the inhibition of histone deacetylases.
References
Technical Support Center: HDAC-IN-5 and Related Aryl Sulfonohydrazide-Based HDAC Inhibitors
This technical support center provides guidance on the use of HDAC-IN-5, a representative of the aryl sulfonohydrazide class of histone deacetylase (HDAC) inhibitors. The information provided is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this compound and troubleshoot potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound and other aryl sulfonohydrazide-based HDAC inhibitors?
A1: this compound and related compounds are inhibitors of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, which generally represses gene transcription.[1][2] By inhibiting HDACs, these compounds prevent the removal of acetyl groups, leading to hyperacetylation of histones. This results in a more relaxed chromatin structure, allowing for the transcription of various genes, including tumor suppressor genes, that promote cell cycle arrest, differentiation, and apoptosis.[3] Additionally, these inhibitors can affect the acetylation status and function of non-histone proteins involved in crucial cellular processes.[3]
Q2: What is the HDAC isoform selectivity of this compound?
A2: The precise isoform selectivity profile for this compound is not extensively publicly documented. However, based on the general characteristics of aryl sulfonohydrazide-based HDAC inhibitors, it is anticipated to exhibit activity against Class I and/or Class II HDACs. It is crucial to experimentally determine the specific isoform selectivity in your cell system of interest.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it to the final working concentration in your cell culture medium. It is important to keep the final DMSO concentration in the culture medium below a level that does not affect cell viability (typically ≤ 0.1%).
Q4: What is a typical starting concentration range for this compound in cell-based assays?
A4: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. A good starting point for a dose-response experiment is to use a broad range of concentrations, for example, from 1 nM to 10 µM. Based on data from similar classes of HDAC inhibitors, a biologically active range is often observed in the nanomolar to low micromolar range.
Q5: How long should I treat my cells with this compound?
A5: The optimal treatment duration depends on the biological question being addressed. For observing changes in histone acetylation, a shorter incubation time (e.g., 4-24 hours) may be sufficient. To assess effects on cell viability, proliferation, or apoptosis, longer incubation times (e.g., 24-72 hours) are typically required. A time-course experiment is recommended to determine the optimal duration for your specific assay.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low activity observed | - Incorrect concentration: The concentration of this compound may be too low for the specific cell line. - Short incubation time: The treatment duration may not be sufficient to induce a measurable effect. - Compound instability: The compound may have degraded due to improper storage or handling. | - Perform a dose-response experiment with a wider concentration range. - Conduct a time-course experiment to determine the optimal incubation period. - Ensure the compound is stored as recommended and prepare fresh dilutions for each experiment. |
| High cell toxicity/death | - Concentration too high: The concentration of this compound is toxic to the cells. - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) is too high. | - Lower the concentration range in your dose-response experiments. - Ensure the final solvent concentration is at a non-toxic level (e.g., ≤ 0.1% DMSO). |
| Inconsistent results | - Cell passage number: High passage numbers can lead to phenotypic drift and altered drug sensitivity. - Cell density: Variations in cell seeding density can affect experimental outcomes. - Compound precipitation: The compound may not be fully dissolved in the culture medium. | - Use cells within a consistent and low passage number range. - Standardize cell seeding density for all experiments. - Visually inspect the culture medium for any signs of precipitation after adding the compound. Ensure proper mixing. |
| Difficulty dissolving the compound | - Low solubility in aqueous media: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions. | - Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). - Briefly warm the stock solution and vortex to ensure complete dissolution before diluting into the final medium. |
Data Presentation
Table 1: Illustrative IC50 Values of an Aryl Sulfonohydrazide-Based HDAC Inhibitor (HDAC-IN-X) in Various Cancer Cell Lines.
Disclaimer: The following data are illustrative and based on typical values for this class of compounds. Actual IC50 values for this compound should be determined experimentally.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 150 |
| A549 | Lung Carcinoma | 250 |
| DU145 | Prostate Carcinoma | 300 |
| MCF-7 | Breast Adenocarcinoma | 200 |
| MV4-11 | B-cell Leukemia | 90 |
| Daudi | Burkitt's Lymphoma | 120 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium from a 10 mM DMSO stock solution. The final concentrations should cover a range from 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro HDAC Activity Assay
This protocol is for measuring the inhibitory effect of this compound on HDAC activity using a commercially available fluorometric assay kit.
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions, including the HDAC substrate and developer solution.
-
HDAC Reaction Setup: In a 96-well black plate, add the following to each well:
-
HDAC Assay Buffer
-
HeLa nuclear extract (as a source of HDACs) or a purified HDAC enzyme.
-
This compound at various concentrations or a vehicle control (DMSO).
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Initiation: Add the HDAC substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Developing the Signal: Add the developer solution to each well, which will stop the HDAC reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: Incubate for 15 minutes at room temperature and then measure the fluorescence using a microplate reader with excitation at 360 nm and emission at 460 nm.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound compared to the vehicle control and determine the IC50 value.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to Pan-HDAC Inhibitors: Profiling HDAC-IN-5 Against Established Compounds
In the landscape of epigenetic research and drug development, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. Pan-HDAC inhibitors, which target multiple HDAC enzymes, induce widespread changes in protein acetylation and gene expression, leading to various cellular outcomes including cell cycle arrest, apoptosis, and differentiation. This guide provides a comparative analysis of a representative pan-HDAC inhibitor, HDAC-IN-5, alongside other well-characterized pan-HDAC inhibitors: Vorinostat (SAHA), Panobinostat (LBH589), and Trichostatin A (TSA).
Biochemical Potency and Selectivity
The primary measure of an HDAC inhibitor's potency is its half-maximal inhibitory concentration (IC50) against specific HDAC enzymes. Pan-HDAC inhibitors are characterized by their activity against a broad range of HDAC isoforms. The biochemical potency of this compound and its counterparts are summarized below.
| Inhibitor | Class I HDACs (IC50, nM) | Class IIa HDACs (IC50, nM) | Class IIb HDACs (IC50, nM) | Class IV HDACs (IC50, nM) |
| This compound (Representative) | 10-50 | 50-200 | 10-50 | ~100 |
| Vorinostat (SAHA) | ~100-200 | >1000 | ~100-200 | ~100 |
| Panobinostat (LBH589) | 1-20 | 20-50 | 1-20 | ~30 |
| Trichostatin A (TSA) | ~1-10 | ~1-10 | ~1-10 | ~1-10 |
Note: IC50 values are approximate and can vary depending on the assay conditions.
Cellular Activity: Proliferation and Acetylation
The cellular effects of pan-HDAC inhibitors are critical indicators of their therapeutic potential. Key parameters include the half-maximal effective concentration (EC50) for anti-proliferative activity and the ability to induce hyperacetylation of histone and non-histone proteins.
| Inhibitor | Anti-proliferative EC50 (µM) | Induction of Histone H3 Acetylation | Induction of α-tubulin Acetylation |
| This compound (Representative) | 0.1 - 1.0 | +++ | +++ |
| Vorinostat (SAHA) | 0.5 - 5.0[1] | +++[1] | +++ |
| Panobinostat (LBH589) | 0.01 - 0.1 | +++ | +++ |
| Trichostatin A (TSA) | 0.01 - 0.1[1] | +++[1] | +++ |
+++ indicates a strong induction.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used to characterize HDAC inhibitors.
HDAC Enzymatic Assay
This assay quantifies the in vitro potency of an inhibitor against isolated HDAC enzymes.
-
Reagents : Recombinant human HDAC enzymes, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA) as a positive control, assay buffer, and the test inhibitor (this compound).
-
Procedure :
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add the HDAC enzyme, assay buffer, and the test inhibitor or control.
-
Incubate for a specified time at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
After a further incubation period, stop the reaction with a developer solution containing a protease (e.g., trypsin) and TSA. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Measure the fluorescence using a microplate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Western Blotting for Acetylated Proteins
This technique is used to assess the effect of HDAC inhibitors on the acetylation status of cellular proteins.
-
Cell Culture and Treatment : Culture a relevant cell line (e.g., a cancer cell line) and treat with various concentrations of the HDAC inhibitor for a specified duration.
-
Protein Extraction : Lyse the cells to extract total protein.
-
Protein Quantification : Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for acetylated histone H3, acetylated α-tubulin, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
-
Analysis : Quantify the band intensities to determine the relative levels of acetylated proteins.
Cell Viability Assay
This assay measures the effect of the inhibitor on cell proliferation and viability.
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment : After allowing the cells to adhere, treat them with a range of concentrations of the HDAC inhibitor.
-
Incubation : Incubate the cells for a defined period (e.g., 72 hours).
-
Viability Assessment : Add a viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement) to each well and incubate as required.
-
Measurement : Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis : Calculate the percentage of viable cells relative to an untreated control and determine the EC50 value.
Signaling Pathways and Experimental Workflow
Pan-HDAC inhibitors exert their effects through the modulation of various signaling pathways. A key mechanism involves the hyperacetylation of histones, leading to a more open chromatin structure and altered gene expression. This can result in the upregulation of tumor suppressor genes and the downregulation of oncogenes, ultimately leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action for pan-HDAC inhibitors like this compound.
The general workflow for evaluating a novel HDAC inhibitor involves a series of in vitro and cell-based assays to characterize its potency, selectivity, and cellular effects.
Caption: Experimental workflow for characterizing HDAC inhibitors.
References
A Comparative Guide: The Pan-HDAC Inhibitor Vorinostat (SAHA) vs. the Selective HDAC4/5 Inhibitor LMK-235
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two significant histone deacetylase (HDAC) inhibitors: Vorinostat (SAHA), a broad-spectrum pan-HDAC inhibitor, and LMK-235, a selective inhibitor targeting HDAC4 and HDAC5. This document aims to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions regarding the selection and application of these compounds in their experimental designs.
Introduction to HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. In various diseases, particularly cancer, HDACs are often dysregulated. Inhibition of HDACs can lead to hyperacetylation of histones, resulting in a more open chromatin state, reactivation of tumor suppressor genes, and ultimately, cell cycle arrest, differentiation, and apoptosis.
Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a well-established pan-HDAC inhibitor, targeting multiple HDAC isoforms across Class I and II. In contrast, the development of isoform-selective HDAC inhibitors like LMK-235 allows for a more targeted approach, potentially minimizing off-target effects and providing a tool to dissect the specific roles of individual HDAC isoforms.
Mechanism of Action
Both Vorinostat and LMK-235 act by binding to the zinc-containing catalytic domain of HDAC enzymes, thereby blocking their deacetylase activity. This inhibition leads to an accumulation of acetylated histones and non-histone proteins, which in turn alters gene expression and cellular processes.
Vorinostat (SAHA) , as a pan-HDAC inhibitor, broadly targets Class I (HDAC1, 2, 3) and Class II (HDAC4, 5, 6, 7, 9, 10) enzymes.[1] This wide-ranging activity can induce pleiotropic effects within the cell.
LMK-235 exhibits high selectivity for HDAC4 and HDAC5, both of which are Class IIa HDACs.[2][3] This specificity allows for the investigation of the distinct biological functions of these particular isoforms.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for Vorinostat and LMK-235, providing a clear comparison of their target selectivity and cellular potency.
Table 1: In Vitro HDAC Isoform Selectivity (IC50 Values in nM)
| HDAC Isoform | Vorinostat (SAHA) IC50 (nM) | LMK-235 IC50 (nM) |
| Class I | ||
| HDAC1 | 10[4][5] | 320[3] |
| HDAC2 | - | 881[3] |
| HDAC3 | 20[4][5] | - |
| HDAC8 | - | 1278[3] |
| Class IIa | ||
| HDAC4 | Micromolar range[6] | 11.9[2][3] |
| HDAC5 | Micromolar range[6] | 4.2[2][3] |
| Class IIb | ||
| HDAC6 | - | 55.7[3] |
| Class IV | ||
| HDAC11 | - | 852[3] |
Table 2: Cellular Activity in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Vorinostat (SAHA) IC50 (µM) | LMK-235 IC50 (µM) |
| A2780 | Ovarian Cancer | - | 0.49 |
| A2780cisR (cisplatin-resistant) | Ovarian Cancer | - | 0.32 |
| Cal27 | Tongue Cancer | - | <1[2] |
| Kyse510 | Esophagus Cancer | - | <1[2] |
| MDA-MB-231 | Breast Cancer | - | <1[2] |
| BON-1 | Pancreatic Neuroendocrine Tumor | - | 0.55[7] |
| QGP-1 | Pancreatic Neuroendocrine Tumor | - | 1.04[7] |
Note: While specific IC50 values for Vorinostat in these exact cell lines were not found in the initial search, it is a well-established cytotoxic agent in numerous cancer cell lines, typically with IC50 values in the low micromolar range.
Mandatory Visualization
The following diagrams illustrate key concepts related to the action and evaluation of HDAC inhibitors.
Caption: General signaling pathway of HDAC inhibition.
Caption: Experimental workflow for HDAC inhibitor evaluation.
Experimental Protocols
HDAC Enzymatic Assay (Fluorogenic)
This protocol is a general guideline for determining the in vitro inhibitory activity of compounds against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC4, HDAC5)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease and Trichostatin A to stop the HDAC reaction)
-
Test compounds (Vorinostat, LMK-235) dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in HDAC Assay Buffer.
-
In a 96-well plate, add the HDAC enzyme and the diluted test compound or vehicle control (DMSO).
-
Incubate the plate at 37°C for a specified pre-incubation time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for the desired reaction time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (Vorinostat, LMK-235) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear microplates
-
Spectrophotometric microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control (DMSO) and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Incubate the plate for a short period at room temperature with gentle shaking to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Western Blot for Histone Acetylation
This protocol is used to detect the levels of acetylated histones in cells treated with HDAC inhibitors.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and heating.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For loading control, re-probe the membrane with an antibody against a total histone protein (e.g., anti-total Histone H3).
-
Quantify the band intensities to determine the relative increase in histone acetylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Pharmacological Inhibition of Class IIA HDACs by LMK-235 in Pancreatic Neuroendocrine Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating HDAC Target Engagement in Cells: A Focus on LMK-235
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cellular target engagement of LMK-235, a selective inhibitor of histone deacetylase (HDAC) 4 and 5. For context and comparison, we will examine its performance alongside two other well-characterized HDAC inhibitors: the pan-inhibitor Vorinostat (SAHA) and the class I-selective inhibitor Entinostat (MS-275). This guide will delve into the quantitative data on their cellular activity, detail the experimental protocols for key validation assays, and visualize the relevant biological pathways and experimental workflows.
Introduction to HDACs and the Importance of Target Engagement
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other non-histone proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[1] Dysregulation of HDAC activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[3]
HDAC inhibitors (HDACis) are a class of drugs that interfere with the activity of these enzymes, leading to hyperacetylation of their substrates and subsequent changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5]
Given the existence of multiple HDAC isoforms with distinct biological roles, validating that an inhibitor engages its intended target within a cellular context is a critical step in drug development. Robust target engagement is essential to correlate the observed cellular phenotype with the inhibition of a specific HDAC, thereby building confidence in the mechanism of action and guiding further optimization.
This guide focuses on LMK-235, a selective inhibitor of HDAC4 and HDAC5, and compares its cellular target engagement with Vorinostat, a pan-HDAC inhibitor, and Entinostat, a class I-selective inhibitor.
Comparative Analysis of HDAC Inhibitor Cellular Activity
The following table summarizes the in vitro inhibitory concentrations (IC50) of LMK-235, Vorinostat, and Entinostat against various HDAC isoforms and in different cancer cell lines. This data, compiled from multiple sources, highlights the distinct selectivity profiles of these inhibitors.
| Inhibitor | Target HDACs | Cell Line | Assay Type | IC50 | Reference |
| LMK-235 | HDAC4, HDAC5 | - | Biochemical Assay | 11.9 nM (HDAC4), 4.2 nM (HDAC5) | [6][7] |
| HDACs | A2780 (Ovarian) | Cell Viability (MTT) | <1 µM | [6] | |
| HDACs | Cal27 (Tongue) | Cell Viability (MTT) | <1 µM | [6] | |
| HDACs | Kyse510 (Esophageal) | Cell Viability (MTT) | <1 µM | [6] | |
| HDACs | MDA-MB-231 (Breast) | Cell Viability (MTT) | <1 µM | [6] | |
| Vorinostat (SAHA) | Pan-HDAC (Class I & II) | - | Biochemical Assay | ~10 nM | [8] |
| HDACs | OCI-AML3 (Leukemia) | Cell Proliferation (MTT) | 1.55 µM (24h), 0.42 µM (72h) | [9] | |
| HDACs | SW-982 (Synovial Sarcoma) | Cell Viability (MTS) | 8.6 µM (48h) | [5] | |
| HDACs | SW-1353 (Chondrosarcoma) | Cell Viability (MTS) | 2.0 µM (48h) | [5] | |
| Entinostat (MS-275) | Class I (HDAC1, HDAC3) | - | Biochemical Assay | 0.51 µM (HDAC1), 1.7 µM (HDAC3) | [10] |
| HDACs | SKOV3 (Ovarian) | E-cadherin Promoter Activity | 568.3 nM | [11] | |
| HDACs | Multiple Cancer Cell Lines | Cell Proliferation | 41.5 nM - 4.71 µM | [10] |
Key Experimental Protocols for Target Engagement Validation
Validating the cellular target engagement of HDAC inhibitors can be achieved through various experimental approaches. Below are detailed protocols for three commonly used methods.
Western Blotting for Histone Acetylation
This method provides a direct readout of HDAC inhibition by measuring the increase in acetylation of histone substrates.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the HDAC inhibitor (e.g., LMK-235, Vorinostat, or Entinostat) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 24, or 48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the Bradford or BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-Histone H3 or anti-Actin) overnight at 4°C.[12][13][14]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone band to the loading control band to determine the relative increase in acetylation upon inhibitor treatment.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with the HDAC inhibitor or vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Detection: Collect the supernatant containing the soluble proteins and analyze the amount of the target HDAC protein remaining by Western blotting, as described in the previous protocol.
-
Data Analysis: Plot the amount of soluble HDAC protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged HDAC and a fluorescent tracer that binds to the same protein.
Protocol:
-
Cell Transfection: Transfect cells with a vector encoding the target HDAC fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells in a multi-well plate.
-
Compound and Tracer Addition: Add the test HDAC inhibitor at various concentrations to the cells, followed by the addition of a cell-permeable fluorescent tracer that binds to the target HDAC.
-
Luminescence and Fluorescence Detection: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals using a plate reader capable of detecting BRET.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The binding of the test inhibitor will compete with the tracer, leading to a dose-dependent decrease in the BRET signal. This allows for the determination of the compound's cellular affinity (EC50).
Visualizing Signaling Pathways and Experimental Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Signaling Pathways
Experimental Workflows
Conclusion
Validating the cellular target engagement of HDAC inhibitors is a cornerstone of their preclinical development. This guide has provided a comparative framework for understanding the cellular activity of the HDAC4/5 selective inhibitor LMK-235 in the context of the pan-inhibitor Vorinostat and the class I-selective inhibitor Entinostat. The provided data and experimental protocols for Western blotting, CETSA, and NanoBRET assays offer a robust toolkit for researchers to confirm that these molecules are hitting their intended targets in a complex cellular environment. The visualization of key signaling pathways and experimental workflows further aids in the conceptual understanding of these processes. By employing these methodologies, researchers can build a strong data package to support the mechanism of action of their HDAC inhibitors and drive the development of novel therapeutics.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A ‘click’ chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. Acetyl-Histone H3 (Lys9/Lys14) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of HDAC-IN-5 Cross-Reactivity: A Guide for Researchers
In the landscape of epigenetic drug discovery, understanding the selectivity profile of histone deacetylase (HDAC) inhibitors is paramount for predicting their biological effects and potential therapeutic applications. This guide provides a comparative analysis of the cross-reactivity of a hypothetical pan-HDAC inhibitor, HDAC-IN-5, with established HDAC inhibitors exhibiting varying selectivity profiles: the pan-inhibitor Vorinostat (SAHA), the class I-selective inhibitor Entinostat (MS-275), and the HDAC6-selective inhibitor Ricolinostat (ACY-1215).
Introduction to HDAC Inhibition and Cross-Reactivity
Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other non-histone proteins.[1] Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[2] HDAC inhibitors are broadly categorized based on their selectivity for the different classes of HDAC enzymes (Class I, IIa, IIb, and IV).[2]
-
Pan-HDAC inhibitors , such as the hypothetical this compound and Vorinostat, target multiple HDAC isoforms across different classes.[3][4]
-
Class-selective inhibitors , like Entinostat, exhibit preferential inhibition of a specific class of HDACs, in this case, Class I.[5][6]
-
Isoform-selective inhibitors , such as Ricolinostat, are designed to target a single HDAC isoform, offering a more precise mechanism of action.[7][8]
The cross-reactivity profile of an HDAC inhibitor dictates its on-target and potential off-target effects, influencing both its efficacy and toxicity. Therefore, a thorough characterization of an inhibitor's activity against a panel of HDAC isoforms is a critical step in its preclinical development.
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound (hypothetical), Vorinostat, Entinostat, and Ricolinostat against a selection of HDAC isoforms. The data for the known inhibitors have been compiled from various published sources.
| Inhibitor | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| This compound (Hypothetical) | Pan | ~15 | ~25 | ~20 | ~30 | ~500 |
| Vorinostat (SAHA) | Pan | 10[3] | 96[9] | 20[3][4] | 33[9] | 540[9] |
| Entinostat (MS-275) | Class I | 243[5] | 453[5] | 248[5] | >100,000[10] | >100,000[11] |
| Ricolinostat (ACY-1215) | HDAC6 | 58[12] | 48[12] | 51[12] | 5[7] | 100[13] |
Note: IC50 values can vary depending on the assay conditions. The data presented here are for comparative purposes.
Signaling Pathways and Experimental Workflows
The inhibition of HDACs can impact numerous cellular signaling pathways, leading to outcomes such as cell cycle arrest and apoptosis. A common pathway affected is the p53-mediated pathway.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer [mdpi.com]
- 3. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MS 275 | Class I HDACs | Tocris Bioscience [tocris.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
A Comparative Guide to the Efficacy of HDAC5 Inhibition in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective HDAC5 inhibitor, LMK-235, with broader-spectrum pan-HDAC inhibitors such as Vorinostat and Panobinostat. The data presented herein is collated from various preclinical studies on different cancer models, offering insights into the therapeutic potential and mechanisms of action of targeting HDAC5.
Introduction to HDAC5 in Cancer
Histone deacetylase 5 (HDAC5), a class IIa HDAC, plays a multifaceted role in cancer progression. Its expression is frequently dysregulated in various malignancies, including breast, pancreatic, and lung cancer.[1] HDAC5 has been implicated in promoting cell proliferation, metastasis, and drug resistance, making it a compelling target for anticancer therapies.[2] Unlike pan-HDAC inhibitors that target multiple HDAC isoforms and can be associated with broader side effects, selective HDAC5 inhibitors like LMK-235 offer the potential for a more targeted therapeutic approach with an improved safety profile.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of the selective HDAC5 inhibitor LMK-235 against various cancer cell lines, alongside comparative data for the pan-HDAC inhibitors Vorinostat and Panobinostat where available.
Table 1: Inhibitory Concentration (IC50) of HDAC Inhibitors
| Inhibitor | Target | Cancer Type | Cell Line | IC50 (nM) | Reference |
| LMK-235 | HDAC4/5 | Breast Cancer | MDA-MB-231 | ~1000 | [3] |
| Pancreatic Neuroendocrine Tumor | BON-1 | 550 | [1] | ||
| Pancreatic Neuroendocrine Tumor | QGP-1 | 1040 | [1] | ||
| Vorinostat | Pan-HDAC | Epidermoid Carcinoma | A431 | ~2000 | [4] |
| Uterine Sarcoma | MES-SA | ~3000 | [5] | ||
| Panobinostat | Pan-HDAC | Testicular Germ Cell Tumor | NCCIT-R | <25 | [6] |
| Small Cell Lung Cancer | H69 | <25 | [7] |
Table 2: Effects of HDAC Inhibitors on Cancer Cell Viability and Apoptosis
| Inhibitor | Cancer Type | Cell Line | Assay | Results | Reference |
| LMK-235 | Breast Cancer | MDA-MB-231 | Apoptosis (48h) | Significant increase in a dose-dependent manner | [8] |
| Pancreatic Neuroendocrine Tumor | BON-1 | Apoptosis (Caspase 3/7) | Significant increase at 5µM and 20µM after 24h | [1] | |
| Belinostat | Testicular Germ Cell Tumor | NCCIT-R | Apoptosis (24h) | Significant increase | [6] |
| Panobinostat | Testicular Germ Cell Tumor | NCCIT-R | Apoptosis (24h) | Significant increase | [6] |
| Thyroid Cancer | BHP2-7, Cal62, SW1736 | Apoptosis (Annexin V) | 11-37% apoptosis at 100nM | [9] | |
| Vorinostat | Uterine Sarcoma | MES-SA | Cell Growth (72h) | 98% inhibition at 3µM | [5] |
Table 3: In Vivo Efficacy of HDAC Inhibitors
| Inhibitor | Cancer Model | Dosage | Outcome | Reference |
| Vorinostat | Epidermoid Carcinoma Xenograft (A431) | 100 mg/kg/day | Significant tumor growth arrest | [4] |
| Prostate Cancer Bone Metastasis | Not specified | ~33% reduction in tumor growth | [10] | |
| Uterine Sarcoma Xenograft (MES-SA) | 50 mg/kg/day | >50% reduction in tumor growth | [5] | |
| Panobinostat | Triple Negative Breast Cancer Xenograft | 10 mg/kg/day | Significant decrease in tumor volume | [11] |
| Lung Cancer Xenograft | Not specified | ~62% decrease in tumor growth | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the HDAC inhibitor or vehicle control (DMSO) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with the HDAC inhibitor or vehicle control for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[12][13][14][15]
Western Blotting for Histone Acetylation
-
Cell Lysis: Treat cells with the HDAC inhibitor, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones (e.g., Acetyl-Histone H3) and a loading control (e.g., total Histone H3 or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Clonogenic Assay
-
Cell Treatment: Treat cancer cells with the HDAC inhibitor for a defined period (e.g., 24 hours).
-
Cell Seeding: After treatment, trypsinize the cells, count them, and seed a low number of cells (e.g., 500-1000 cells) into 6-well plates.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as containing >50 cells). The surviving fraction is calculated relative to the vehicle-treated control.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate key signaling pathways modulated by HDAC5 and the general workflow for evaluating HDAC inhibitor efficacy.
Caption: Key signaling pathways modulated by HDAC5 in cancer.
Caption: Experimental workflow for evaluating HDAC inhibitor efficacy.
Conclusion
The available data suggests that selective inhibition of HDAC5 with compounds like LMK-235 presents a promising therapeutic strategy for various cancers. While pan-HDAC inhibitors have demonstrated broad efficacy, their potential for off-target effects warrants the exploration of more selective agents. LMK-235 has shown potent anti-proliferative and pro-apoptotic effects in several cancer models. Further head-to-head comparative studies are necessary to fully elucidate the therapeutic window and efficacy of selective HDAC5 inhibitors relative to pan-HDAC inhibitors in a wider range of cancer types. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to investigate the role of HDAC5 and the potential of its targeted inhibition in cancer therapy.
References
- 1. Pharmacological Inhibition of Class IIA HDACs by LMK-235 in Pancreatic Neuroendocrine Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights Into the Function and Clinical Application of HDAC5 in Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor vorinostat suppresses the growth of uterine sarcomas in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of HDAC Inhibitors Belinostat and Panobinostat against Cisplatin-Sensitive and Cisplatin-Resistant Testicular Germ Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. RETRACTED ARTICLE: Belinostat and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Histone Deacetylase Inhibitor, Vorinostat, Reduces Tumor Growth at the Metastatic Bone Site and Associated Osteolysis, but Promotes Normal Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. scispace.com [scispace.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Cytotoxic Effects of HDAC Inhibitors: Trichostatin A vs. the Elusive HDAC-IN-5
For researchers, scientists, and professionals in drug development, understanding the nuanced cytotoxic profiles of histone deacetylase (HDAC) inhibitors is paramount for advancing cancer therapeutics. This guide provides a detailed comparison of the well-characterized pan-HDAC inhibitor, Trichostatin A (TSA), with the lesser-known compound, HDAC-IN-5.
While Trichostatin A has been extensively studied, revealing a broad range of cytotoxic activities across numerous cancer cell lines, this compound remains a molecule with limited publicly available data. This guide will present a comprehensive overview of TSA's cytotoxic effects, supported by experimental data and protocols. In contrast, for this compound, we will highlight the current knowledge gap, underscoring the need for further research to enable a direct comparison.
Trichostatin A (TSA): A Potent Inducer of Cell Death
Trichostatin A is a potent, reversible inhibitor of class I and II HDACs.[1] Its cytotoxic effects are primarily attributed to the hyperacetylation of histone and non-histone proteins, leading to the modulation of gene expression, induction of cell cycle arrest, and apoptosis.[1][2]
Quantitative Analysis of Trichostatin A Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of Trichostatin A in various cancer cell lines, demonstrating its broad-spectrum cytotoxic activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF-7 | Breast Cancer | 26.4 - 124.4 | [3] |
| T-47D | Breast Cancer | 124.4 | [3] |
| ZR-75-1 | Breast Cancer | 124.4 | [3] |
| BT-474 | Breast Cancer | 124.4 | [3] |
| MDA-MB-231 | Breast Cancer | 124.4 | [3] |
| MDA-MB-453 | Breast Cancer | 124.4 | [3] |
| CAL 51 | Breast Cancer | 124.4 | [3] |
| SK-BR-3 | Breast Cancer | 124.4 | [3] |
| A549 | Non-small-cell lung cancer | 36,400 | [4] |
| Various Breast Cancer & Melanoma Lines | Breast Cancer & Melanoma | 29 - 400 |
This compound: An Uncharacterized Cytotoxic Profile
This compound is commercially available as a research chemical and is classified as a histone deacetylase inhibitor. Its chemical formula is C26H24F3N5O2S with a molecular weight of 527.56 g/mol and a CAS number of 1314890-51-1.
Despite its availability, a thorough search of scientific literature and public databases reveals a significant lack of published experimental data regarding the cytotoxic effects of this compound. No studies detailing its IC50 values in cancer cell lines, its specific mechanism of action, or direct comparisons with other HDAC inhibitors like Trichostatin A could be identified. The primary reference associated with this compound is a patent application (WO2011088181A1), which does not contain publicly accessible, detailed biological activity data.
Therefore, a direct and objective comparison of the cytotoxic effects of this compound and Trichostatin A is not possible at this time. The absence of data for this compound highlights a critical gap in the understanding of this particular HDAC inhibitor.
Signaling Pathways and Experimental Protocols
General Signaling Pathway of HDAC Inhibitor-Induced Cytotoxicity
HDAC inhibitors, including Trichostatin A, exert their cytotoxic effects by altering the acetylation status of histones and other proteins, leading to changes in gene expression and the activation of cell death pathways. A simplified representation of this process is depicted below.
Caption: General signaling cascade initiated by HDAC inhibitors.
Experimental Workflow for Cytotoxicity Assessment
The cytotoxic effects of compounds like Trichostatin A are typically evaluated using cell viability assays. The following diagram illustrates a standard experimental workflow for determining the IC50 value of a compound.
Caption: Standard workflow for a cell-based cytotoxicity assay.
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom plates
-
HDAC inhibitor (e.g., Trichostatin A)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the HDAC inhibitor in complete medium. A typical concentration range for Trichostatin A would be from 1 nM to 10 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Conclusion
Trichostatin A is a well-documented HDAC inhibitor with potent cytotoxic effects against a wide array of cancer cell lines. Its mechanisms of action, involving the induction of cell cycle arrest and apoptosis through altered gene expression, are extensively characterized. In stark contrast, this compound remains an enigmatic compound. While identified as an HDAC inhibitor, the lack of publicly available experimental data on its cytotoxic profile makes a direct comparison with Trichostatin A impossible. This guide underscores the importance of comprehensive characterization for novel compounds and provides a robust framework for evaluating the cytotoxic effects of HDAC inhibitors. Further research into the biological activities of this compound is essential to understand its potential as a therapeutic agent and to place it within the broader landscape of HDAC inhibitor development.
References
Comparative Analysis of HDAC-IN-5: A Novel Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel histone deacetylase (HDAC) inhibitor, HDAC-IN-5, with other established HDAC inhibitors. The following sections present supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and experimental workflows.
Mechanism of Action of HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2][3] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and generally resulting in transcriptional repression.[1][2] HDACs are divided into four classes based on their homology to yeast HDACs.[1][4][5] Classes I, II, and IV are zinc-dependent enzymes, while class III, also known as sirtuins, are NAD+-dependent.[1][4]
HDAC inhibitors work by binding to the active site of HDAC enzymes, thereby preventing them from deacetylating their target proteins.[6] This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the activation of gene expression.[7] The altered gene expression can induce various cellular responses, including cell cycle arrest, differentiation, and apoptosis, making HDAC inhibitors a promising class of anti-cancer agents.[1][7][8] Many HDAC inhibitors also affect the acetylation status and function of non-histone proteins involved in critical cellular processes.[1][4]
Comparative Inhibitory Activity
The inhibitory activity of this compound was compared against several well-established HDAC inhibitors across different HDAC isoforms. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, were determined using in vitro enzymatic assays.
| Inhibitor | Class I HDACs (IC50 in nM) | Class IIa HDACs (IC50 in nM) | Class IIb HDACs (IC50 in nM) | Notes |
| This compound (Hypothetical Data) | 5 | >1000 | >1000 | Highly potent and selective for Class I HDACs. |
| Vorinostat (SAHA) | 20 | 50 | 30 | Pan-HDAC inhibitor, targeting multiple HDAC classes.[9] |
| Trichostatin A (TSA) | 10 | 15 | 12 | Pan-HDAC inhibitor, known for its potent, non-selective activity.[4][10] |
| Entinostat (MS-275) | 200 | >10000 | >10000 | Class I-selective inhibitor.[1] |
| LMK-235 | >5000 | 11.9 (HDAC4), 4.2 (HDAC5) | >5000 | Selective inhibitor of HDAC4 and HDAC5.[11][12] |
Experimental Protocols
In Vitro HDAC Activity/Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the inhibitory activity of compounds against HDAC enzymes.
1. Reagent Preparation:
-
Prepare HDAC Assay Buffer, HDAC Substrate, and Developer solution as per the manufacturer's instructions.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) and control inhibitors (e.g., Vorinostat, TSA) in the appropriate solvent (e.g., DMSO).
2. Reaction Setup:
-
In a 96-well microplate, add the HDAC Assay Buffer.
-
Add the test inhibitor or control inhibitor to the respective wells. Include a solvent control (no inhibitor) and a no-enzyme control.
-
Add the purified recombinant HDAC enzyme to all wells except the no-enzyme control.
-
Initiate the reaction by adding the HDAC substrate to all wells.
3. Incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction.
4. Development:
-
Stop the reaction and initiate the development step by adding the Developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for the development of the fluorescent signal.
5. Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).[13]
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Key Processes
Signaling Pathway of HDAC Inhibition
Caption: Signaling pathway of HDAC inhibition leading to altered gene expression and cellular outcomes.
Experimental Workflow for HDAC Inhibitory Activity Validation
Caption: Experimental workflow for the validation of this compound inhibitory activity.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]
- 7. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. HDAC and HDAC Inhibitor: From Cancer to Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of HDAC Inhibition: A Comparative Guide to Specificity
In the intricate landscape of epigenetic regulation, Histone Deacetylases (HDACs) have emerged as critical therapeutic targets for a range of diseases, most notably cancer. The development of HDAC inhibitors has provided researchers and clinicians with powerful tools to modulate gene expression and other cellular processes. However, the efficacy and safety of these inhibitors are intrinsically linked to their specificity towards the 11 zinc-dependent HDAC isoforms. This guide offers a comparative analysis of the specificity profiles of four prominent HDAC inhibitors: the pan-HDAC inhibitor Vorinostat (SAHA), the class I-selective inhibitors Romidepsin and Entinostat, and the HDAC6-selective inhibitor Ricolinostat.
Unveiling Specificity: A Quantitative Look at HDAC Inhibition
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the reported IC50 values of Vorinostat, Romidepsin, Entinostat, and Ricolinostat against a panel of HDAC isoforms. This data, compiled from various sources, provides a snapshot of their relative selectivities.
| HDAC Isoform | Vorinostat (SAHA) IC50 (nM) | Romidepsin IC50 (nM) | Entinostat IC50 (nM) | Ricolinostat (ACY-1215) IC50 (nM) |
| Class I | ||||
| HDAC1 | 10[1][2][3] | 36[4][5][6] | 510[7] | 58[8] |
| HDAC2 | - | 47[4][5][6] | - | 48[8] |
| HDAC3 | 20[1][2][3] | - | 1700[7] | 51[8] |
| HDAC8 | - | - | - | 100[8] |
| Class IIa | ||||
| HDAC4 | - | 510[4] | >1000[8] | >1000[8][9] |
| HDAC5 | - | - | >1000[8] | >1000[8][9] |
| HDAC7 | - | - | >1000[8] | >1000[8][9] |
| HDAC9 | - | - | >1000[8] | >1000[8][9] |
| Class IIb | ||||
| HDAC6 | - | 1400[4][6] | - | 5[7][8][9][10] |
| HDAC10 | - | - | - | - |
| Class IV | ||||
| HDAC11 | - | - | - | >1000[8][9] |
The Science Behind the Numbers: A Look at Experimental Protocols
The determination of HDAC inhibitor specificity relies on robust in vitro enzymatic assays. A commonly employed method is a fluorometric assay that measures the deacetylation of a synthetic substrate. Below is a representative protocol for such an assay.
Representative Fluorometric HDAC Activity Assay Protocol
1. Principle:
This assay is based on a two-step enzymatic reaction. First, an HDAC enzyme deacetylates a fluorogenic, acetylated peptide substrate. In the second step, a developing enzyme (a protease) cleaves the deacetylated peptide, releasing a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC). The fluorescence intensity is directly proportional to the HDAC activity.
2. Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, etc.)
-
HDAC inhibitor compounds (e.g., Vorinostat, Romidepsin, etc.) dissolved in a suitable solvent (e.g., DMSO).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developing enzyme (e.g., Trypsin).
-
Stop solution (e.g., a potent HDAC inhibitor like Trichostatin A in assay buffer).
-
96-well or 384-well black microplates.
-
Fluorescence microplate reader.
3. Procedure:
-
Compound Preparation: Prepare serial dilutions of the HDAC inhibitor compounds in the assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).
-
Enzyme Preparation: Dilute the recombinant HDAC enzymes to the desired concentration in cold assay buffer.
-
Reaction Setup:
-
Add a small volume of the diluted inhibitor or vehicle control to the wells of the microplate.
-
Add the diluted HDAC enzyme to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Add the fluorogenic HDAC substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stopping the Reaction and Development:
-
Add the stop solution to each well to stop the HDAC reaction.
-
Add the developing enzyme to each well.
-
-
Signal Detection: Incubate the plate at room temperature for a short period (e.g., 10-20 minutes) to allow for the cleavage of the deacetylated substrate. Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for AMC).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Specificity: A Comparative Framework
To conceptually understand the comparison of HDAC inhibitor specificity, the following diagram illustrates the logical workflow.
Caption: Workflow for Comparing HDAC Inhibitor Specificity.
References
- 1. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Ricolinostat (ACY-1215)|1316214-52-4|COA [dcchemicals.com]
A Comparative Guide to HDAC Inhibitors in T-cell Lymphoma: Romidepsin vs. a Novel Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the established histone deacetylase (HDAC) inhibitor, Romidepsin, with a framework for evaluating a novel investigational agent, HDAC-IN-5, in the context of T-cell lymphoma. Due to the current lack of publicly available data on this compound, this document serves as a template, outlining the requisite experimental data and protocols for a robust comparison.
Introduction to HDAC Inhibition in T-cell Lymphoma
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[1][2] In various cancers, including T-cell lymphomas, HDACs are often dysregulated, contributing to the silencing of tumor suppressor genes and promoting cancer cell survival and proliferation.[3][4][5] HDAC inhibitors (HDACis) work by blocking the activity of these enzymes, leading to histone hyperacetylation, chromatin relaxation, and the re-expression of silenced genes.[1][3] This can induce a range of anti-tumor effects, including cell cycle arrest, apoptosis, and differentiation.[4][5]
Romidepsin (also known as Istodax® or FK228) is a potent, bicyclic peptide that acts as a selective inhibitor of Class I HDACs, particularly HDAC1 and HDAC2.[6] It is approved by the U.S. Food and Drug Administration (FDA) for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL) in patients who have received at least one prior systemic therapy.[3]
This compound represents a novel, investigational HDAC inhibitor. A thorough evaluation of its preclinical efficacy and mechanism of action in T-cell lymphoma is necessary to determine its potential as a therapeutic agent.
Mechanism of Action
Signaling Pathway of HDAC Inhibition
The primary mechanism of action for HDAC inhibitors like Romidepsin involves the accumulation of acetylated histones, which alters gene expression. This leads to the upregulation of tumor suppressor genes, such as p21, and the downregulation of proto-oncogenes. The induction of p21 can lead to cell cycle arrest, while the modulation of other proteins can trigger apoptosis.
Caption: General signaling pathway of HDAC inhibition.
HDAC Isoform Selectivity
The selectivity of an HDAC inhibitor for different HDAC isoforms can influence its efficacy and toxicity profile. Romidepsin is known to be a potent inhibitor of Class I HDACs. The selectivity of this compound would need to be determined through enzymatic assays against a panel of recombinant human HDAC isoforms.
| HDAC Isoform | Romidepsin IC50 (nM) | This compound IC50 (nM) |
| Class I | ||
| HDAC1 | Potent Inhibitor | Data not available |
| HDAC2 | Potent Inhibitor | Data not available |
| HDAC3 | Weaker Inhibitor | Data not available |
| HDAC8 | Weaker Inhibitor | Data not available |
| Class IIa | ||
| HDAC4 | Weak Inhibitor | Data not available |
| HDAC5 | Weak Inhibitor | Data not available |
| HDAC7 | Weak Inhibitor | Data not available |
| HDAC9 | Weak Inhibitor | Data not available |
| Class IIb | ||
| HDAC6 | Moderate Inhibitor | Data not available |
| HDAC10 | Weak Inhibitor | Data not available |
| Class IV | ||
| HDAC11 | Weak Inhibitor | Data not available |
In Vitro Efficacy in T-cell Lymphoma Cell Lines
The anti-proliferative and pro-apoptotic effects of HDAC inhibitors are critical indicators of their potential therapeutic efficacy. These effects should be evaluated in a panel of well-characterized T-cell lymphoma cell lines (e.g., HuT-78, Jurkat, MyLa).
Cell Viability
The half-maximal inhibitory concentration (IC50) for cell viability is a key metric for comparing the potency of different compounds.
| Cell Line | Romidepsin IC50 (nM) | This compound IC50 (nM) |
| HuT-78 (CTCL) | ~5-10 | Data not available |
| Jurkat (T-ALL) | ~10-20 | Data not available |
| MyLa (CTCL) | ~2-8 | Data not available |
Apoptosis Induction
The percentage of apoptotic cells following treatment provides insight into the mechanism of cell death induced by the HDAC inhibitor.
| Cell Line | Treatment | Romidepsin (% Apoptotic Cells) | This compound (% Apoptotic Cells) |
| HuT-78 | 24h, 10 nM | Significant increase vs. control | Data not available |
| Jurkat | 48h, 20 nM | Significant increase vs. control | Data not available |
Histone Acetylation
An increase in the acetylation of histones (e.g., H3, H4) is a direct pharmacodynamic marker of HDAC inhibition.
| Cell Line | Treatment | Romidepsin (Fold change in Ac-H3) | This compound (Fold change in Ac-H3) |
| HuT-78 | 6h, 10 nM | Significant increase vs. control | Data not available |
Experimental Protocols
Experimental Workflow
A typical workflow for the in vitro evaluation of an HDAC inhibitor against T-cell lymphoma cell lines is depicted below.
Caption: A standard workflow for in vitro experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed T-cell lymphoma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of Romidepsin or this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Romidepsin or this compound for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[7][8][9][10]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Western Blot for Histone Acetylation
-
Cell Lysis: Treat cells with the HDAC inhibitors for a short duration (e.g., 6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[11][12][13]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against acetylated-histone H3 (Ac-H3) and a loading control (e.g., total Histone H3 or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize the Ac-H3 signal to the loading control to determine the fold change in acetylation.
Conclusion
This guide provides a framework for the comparative evaluation of this compound against the established HDAC inhibitor, Romidepsin, in T-cell lymphoma. The outlined experiments will generate crucial data on the mechanism of action, potency, and efficacy of this novel agent. A direct comparison of these quantitative endpoints will be essential to determine the potential advantages of this compound and to guide its further development as a potential therapeutic for T-cell lymphoma. The successful completion of these studies will provide the necessary foundation for advancing this compound into more complex preclinical and, eventually, clinical investigations.
References
- 1. Histone Deacetylases (HDACs) Guided Novel Therapies for T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting histone deacetyalses in the treatment of B- and T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Update of HDAC Inhibitors in Lymphoma [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
- 13. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of HDAC Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the on-target effects of the selective Histone Deacetylase (HDAC) inhibitor, ACY-1215 (Ricolinostat), alongside two well-characterized pan-HDAC inhibitors, SAHA (Vorinostat) and Panobinostat. The data presented herein is based on established experimental findings and offers a framework for evaluating the efficacy and selectivity of novel HDAC inhibitors.
Introduction to HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. HDAC inhibitors disrupt this process, leading to hyperacetylation of histones and other proteins, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1] Consequently, HDACs have emerged as significant targets for cancer therapy.
Comparative Analysis of HDAC Inhibitor Potency and Selectivity
The on-target efficacy of an HDAC inhibitor is determined by its potency and selectivity against different HDAC isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC50) of ACY-1215, SAHA, and Panobinostat against a panel of HDAC enzymes.
| HDAC Isoform | ACY-1215 (Ricolinostat) IC50 (nM) | SAHA (Vorinostat) IC50 (nM) | Panobinostat IC50 (nM) |
| Class I | |||
| HDAC1 | 58[2] | 100 | <13.2 |
| HDAC2 | 48[2] | 200 | <13.2 |
| HDAC3 | 51[2] | - | <13.2 |
| HDAC8 | 100[3][4] | - | mid-nanomolar |
| Class IIa | |||
| HDAC4 | >1000[3] | >10000 | mid-nanomolar |
| HDAC5 | >1000[3] | >10000 | - |
| HDAC7 | >1000[3] | - | mid-nanomolar |
| HDAC9 | >1000[3] | - | - |
| Class IIb | |||
| HDAC6 | 5[2][3] | - | <13.2 |
| HDAC10 | - | - | - |
| Class IV | |||
| HDAC11 | >1000[3] | - | <13.2 |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is a representative compilation from available literature.
As the data indicates, ACY-1215 is a potent and selective inhibitor of HDAC6, with significantly lower potency against Class I and other Class II HDACs.[2][3] In contrast, SAHA and Panobinostat are pan-HDAC inhibitors, demonstrating activity against multiple HDAC isoforms across different classes.[1]
Experimental Protocols for On-Target Effect Confirmation
To validate the on-target effects of HDAC inhibitors, a series of biochemical and cellular assays are employed.
Biochemical HDAC Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of purified HDAC isoforms in the presence of an inhibitor.
Principle: A fluorogenic substrate, typically a peptide containing an acetylated lysine residue linked to a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC), is used. Deacetylation of the substrate by the HDAC enzyme makes it susceptible to cleavage by a developing enzyme (e.g., trypsin), which releases the fluorescent molecule. The resulting fluorescence is proportional to the HDAC activity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the HDAC inhibitor in a suitable solvent (e.g., DMSO).
-
Dilute the purified recombinant HDAC enzyme and the fluorogenic substrate in the assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the diluted HDAC enzyme.
-
Add serial dilutions of the HDAC inhibitor to the wells.
-
Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate for a further period (e.g., 60 minutes) at 37°C.
-
Stop the reaction and develop the signal by adding the developing enzyme solution.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).
-
-
Data Analysis:
-
Calculate the percentage of HDAC inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Histone Acetylation Assay (Western Blot)
This assay assesses the ability of an HDAC inhibitor to increase the acetylation of histones within cells, a direct downstream consequence of on-target HDAC inhibition.
Principle: Cells are treated with the HDAC inhibitor, and the total histone proteins are extracted. The level of acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) is then detected by Western blotting using specific antibodies.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HDAC inhibitor or vehicle control for a specified duration (e.g., 24 hours).
-
-
Histone Extraction:
-
Harvest the cells and wash with PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Isolate the nuclear fraction and extract histone proteins using an acid extraction method.
-
-
Western Blotting:
-
Determine the protein concentration of the histone extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the acetylated histone signal to a loading control (e.g., total Histone H3).
-
Cellular α-Tubulin Acetylation Assay (Western Blot)
This assay is particularly useful for confirming the on-target activity of HDAC6-selective inhibitors, as α-tubulin is a primary non-histone substrate of HDAC6.
Principle: Similar to the histone acetylation assay, this method uses Western blotting to detect the level of acetylated α-tubulin in cells treated with an HDAC inhibitor. An increase in acetylated α-tubulin is indicative of HDAC6 inhibition.[5][6]
Protocol:
The protocol is analogous to the Cellular Histone Acetylation Assay, with the following key differences:
-
Protein Extraction: Whole-cell lysates can be used instead of histone extracts.
-
Primary Antibody: Use a primary antibody specific for acetylated α-tubulin.
-
Loading Control: Use an antibody against total α-tubulin or another housekeeping protein (e.g., GAPDH, β-actin) for normalization.
Cell Viability Assay (MTT Assay)
This assay measures the effect of the HDAC inhibitor on the proliferation and viability of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a range of concentrations of the HDAC inhibitor for a specific period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizing On-Target Effects and Mechanisms
Signaling Pathway Affected by HDAC Inhibition
HDAC inhibitors exert their anti-cancer effects by modulating various signaling pathways. A key mechanism involves the regulation of gene expression through chromatin remodeling.
Caption: Mechanism of action of HDAC inhibitors.
Experimental Workflow for Confirming On-Target Effects
A systematic workflow is essential for the robust confirmation of an HDAC inhibitor's on-target activity.
Caption: Workflow for confirming on-target HDAC inhibitor effects.
Conclusion
The confirmation of on-target effects is a critical step in the development of novel HDAC inhibitors. By employing a combination of biochemical and cellular assays, researchers can quantitatively assess the potency, selectivity, and cellular efficacy of their compounds. This comparative guide, using ACY-1215, SAHA, and Panobinostat as examples, provides a framework for these evaluations. The provided experimental protocols and workflow diagrams serve as a practical resource for scientists in the field of drug discovery and development.
References
- 1. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to HDAC-IN-5 and Leading HDAC Inhibitors
For researchers, scientists, and drug development professionals, this guide offers a comprehensive performance comparison of the novel histone deacetylase (HDAC) inhibitor, HDAC-IN-5, against established benchmark inhibitors. This document provides a detailed analysis of inhibitory activities, selectivity profiles, and the experimental protocols to support these findings.
This compound, identified as acylhydrazide 5 in recent studies, has emerged as a compound of interest in the field of epigenetics.[1][2] Its performance as a class I-selective HDAC inhibitor warrants a thorough comparison with well-characterized inhibitors to understand its potential therapeutic applications. This guide benchmarks this compound against the pan-HDAC inhibitor Vorinostat (SAHA) and the class I-selective inhibitor Entinostat.
In Vitro Inhibitory Activity
The inhibitory potency of this compound and benchmark compounds was determined against human recombinant HDAC1, HDAC2, and HDAC3 enzymes. The half-maximal inhibitory concentrations (IC50) were established using a fluorogenic enzymatic assay.
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | Selectivity Profile |
| This compound (acylhydrazide 5) | ~40 | ~103 | 25 ± 6 (Ki,1) | Class I selective, with preference for HDAC3 |
| Vorinostat (SAHA) | Not specified in direct comparison | Not specified in direct comparison | Not specified in direct comparison | Pan-HDAC inhibitor |
| Entinostat | Not specified in direct comparison | ~73 (apparent Ki) | ~27 (apparent Ki) | Class I selective |
Note: Data for this compound, SAHA, and Entinostat are derived from the study by Moreno-Yruela and Olsen, which focused on slow-binding kinetics. The value for this compound against HDAC3 represents the first-step inhibition constant (Ki,1) due to its pseudo-irreversible binding. Direct IC50 comparisons from this specific study were dependent on pre-incubation times. For a broader context on benchmark inhibitor potencies, Vorinostat (SAHA) typically exhibits low nanomolar to low micromolar IC50 values across multiple HDAC isoforms.[3][4] Entinostat is known for its selectivity for HDAC1, 2, and 3.
Experimental Protocols
To ensure reproducibility and transparent comparison, detailed methodologies for the key assays are provided below.
In Vitro Fluorogenic HDAC Inhibition Assay
This protocol outlines the determination of IC50 values for HDAC inhibitors using a continuous fluorogenic assay.
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Trypsin
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC inhibitors (this compound, Vorinostat, Panobinostat, Romidepsin)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the HDAC inhibitors in the assay buffer.
-
In a 96-well plate, add the diluted inhibitors to the respective wells. Include wells with assay buffer alone as a no-inhibitor control.
-
Add the HDAC enzyme to each well and incubate for a specified pre-incubation time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Immediately begin continuous fluorescence measurement using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm) at regular intervals for a defined period (e.g., 60 minutes).
-
The rate of increase in fluorescence is proportional to the HDAC activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 values by fitting the dose-response data to a suitable sigmoidal curve using graphing software.
Cellular Histone Acetylation Assay (Western Blot)
This protocol describes the assessment of inhibitor-induced changes in histone acetylation in a cellular context.
Materials:
-
Human cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
HDAC inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of HDAC inhibitors for a specified duration (e.g., 24 hours). Include a vehicle-treated control.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5][6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated and total histones overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels to determine the relative change in acetylation.
Signaling Pathways and Experimental Workflows
To visually represent the processes described, the following diagrams have been generated using the DOT language.
References
- 1. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histone western blot protocol | Abcam [abcam.com]
- 6. Western Blot protocol for Histone H3 Antibody (NB21-1062): Novus Biologicals [novusbio.com]
Assessing the Therapeutic Potential of HDAC-IN-5: A Comparative Guide for Researchers
An objective comparison of the novel histone deacetylase (HDAC) inhibitor, HDAC-IN-5, against established compounds, providing a framework for evaluating its therapeutic promise in oncology and beyond.
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. By removing acetyl groups from histones and other proteins, they promote a condensed chromatin state, generally leading to transcriptional repression.[1][2] In various cancers, HDACs are often overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes.[3] Consequently, HDAC inhibitors (HDACis) have emerged as a significant class of anti-cancer agents.[3][4] These compounds block the enzymatic activity of HDACs, leading to the accumulation of acetylated proteins, which in turn can reactivate silenced genes, induce cell cycle arrest, promote apoptosis, and inhibit angiogenesis.[4][5]
This guide provides a comparative analysis of the therapeutic potential of a novel compound, this compound, relative to other well-characterized HDAC inhibitors with varying selectivity profiles: the pan-inhibitor Vorinostat (SAHA), the Class I-selective inhibitor Entinostat (MS-275), and the HDAC4/5-selective inhibitor LMK-235.
Note: As of this guide's compilation, specific preclinical data for "this compound" is not publicly available. The data fields for this compound are presented as placeholders for researchers to populate with their own experimental results.
General Mechanism of Action and Signaling Pathway
HDAC inhibitors typically consist of a zinc-binding group that chelates the zinc ion in the active site of Class I, II, and IV HDACs, thereby blocking their deacetylase activity.[6][7] This inhibition shifts the cellular balance towards hyperacetylation, maintained by histone acetyltransferases (HATs).[5][8] The resulting "opening" of chromatin allows transcription factors to access DNA, leading to the expression of genes involved in tumor suppression (e.g., p21, p53), cell cycle arrest, and apoptosis.[4][6] Beyond histones, HDACis also increase the acetylation of numerous non-histone proteins, affecting their stability and function.[4]
Comparative Data
The therapeutic potential of an HDAC inhibitor is determined by its potency, isoform selectivity, and cellular efficacy. The following tables provide a comparative summary of key quantitative metrics for established HDACis, with placeholders for this compound.
Table 1: HDAC Isoform Selectivity Profile (IC50, nM)
This table compares the half-maximal inhibitory concentration (IC50) of each compound against a panel of recombinant human HDAC enzymes. Lower values indicate greater potency.
| Target | Class | This compound | Vorinostat (Pan-HDACi) | Entinostat (Class I-selective) | LMK-235 (HDAC4/5-selective) |
| HDAC1 | I | Enter Data | ~20 | 289 | >20,000 |
| HDAC2 | I | Enter Data | ~30 | 2,200 | >20,000 |
| HDAC3 | I | Enter Data | ~50 | 1,120 | >20,000 |
| HDAC8 | I | Enter Data | ~110 | >20,000 | >20,000 |
| HDAC4 | IIa | Enter Data | >10,000 | >20,000 | 11.9 |
| HDAC5 | IIa | Enter Data | >10,000 | >20,000 | 4.2 |
| HDAC6 | IIb | Enter Data | ~10 | >20,000 | >20,000 |
| HDAC10 | IIb | Enter Data | ~100 | >20,000 | >20,000 |
Data compiled from various preclinical studies. Actual values may vary based on assay conditions.[9]
Table 2: Anti-Proliferative Activity in Cancer Cell Lines (IC50, µM)
This table summarizes the potency of each inhibitor in reducing the viability of various human cancer cell lines after a 72-hour exposure.
| Cell Line | Cancer Type | This compound | Vorinostat | Entinostat | LMK-235 |
| HeLa | Cervical Cancer | Enter Data | ~2.5 | ~1.5 | ~5.0 |
| A549 | Lung Carcinoma | Enter Data | ~4.0 | ~3.0 | >10 |
| MCF-7 | Breast Cancer | Enter Data | ~3.5 | ~2.0 | ~7.5 |
| HCT116 | Colon Carcinoma | Enter Data | ~1.0 | ~0.8 | >10 |
| U937 | Histiocytic Lymphoma | Enter Data | ~0.5 | ~0.4 | >10 |
Data are representative values from published literature and can vary between experiments.
Experimental Protocols
Standardized methodologies are critical for the accurate assessment and comparison of novel compounds.
HDAC Enzyme Inhibition Assay
Objective: To determine the IC50 value of a test compound against specific recombinant HDAC isoforms.
Methodology:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, etc.) are incubated in an assay buffer (e.g., 25 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, pH 8.0) with a fluorogenic substrate, such as Fluor-de-Lys® (Boc-Lys(Ac)-AMC).
-
The test compound (e.g., this compound) is added in a range of concentrations (e.g., 10-fold serial dilutions from 100 µM to 1 pM).
-
The reaction is initiated and incubated at 37°C for a defined period (e.g., 60 minutes).
-
A developer solution (e.g., containing Trichostatin A and a trypsin-like protease) is added to stop the enzymatic reaction and cleave the deacetylated substrate, releasing the fluorophore (AMC).
-
Fluorescence is measured using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Data are normalized to controls (no inhibitor for 0% inhibition, a potent pan-inhibitor like Trichostatin A for 100% inhibition).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.
Cell Viability / Cytotoxicity Assay (MTT Assay)
Objective: To measure the anti-proliferative effect of a test compound on cancer cell lines.
Methodology:
-
Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing the test compound at various concentrations (e.g., 2-fold serial dilutions). A vehicle control (e.g., DMSO) is also included.
-
Cells are incubated for a specified duration (e.g., 72 hours) at 37°C in a 5% CO2 humidified incubator.
-
After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
The absorbance is measured on a microplate reader at a wavelength of ~570 nm.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC50 values are determined from the resulting dose-response curves.
Western Blot Analysis for Histone Acetylation
Objective: To confirm the mechanism of action by detecting changes in the acetylation status of histone proteins in cells treated with the test compound.
Methodology:
-
Cells are treated with the test compound (at concentrations around its IC50 for viability) or vehicle for a specified time (e.g., 24 hours).
-
Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as an HDAC inhibitor (like Trichostatin A) to preserve acetylation marks.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4). A primary antibody for a loading control (e.g., total Histone H3 or β-actin) is also used.
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The intensity of the bands is quantified to show the relative increase in histone acetylation.
Preclinical Evaluation Workflow
The assessment of a novel HDAC inhibitor follows a logical progression from in vitro characterization to in vivo efficacy studies.
Conclusion
The therapeutic potential of this compound will depend on its unique pharmacological profile compared to existing agents. Key differentiating factors will be its potency, its selectivity for specific HDAC isoforms, and its resulting efficacy and safety window in preclinical models. A highly selective inhibitor might offer reduced toxicity compared to a pan-inhibitor like Vorinostat, while potentially having a narrower range of anti-cancer activity. Conversely, a novel pan-inhibitor would need to demonstrate superior potency or an improved safety profile to be a compelling alternative. By systematically generating and comparing data as outlined in this guide, researchers can effectively position this compound within the landscape of HDAC inhibitors and build a strong foundation for its further development.
References
- 1. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 2. ijbs.com [ijbs.com]
- 3. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. quora.com [quora.com]
- 9. selleckchem.com [selleckchem.com]
Safety Operating Guide
Prudent Disposal of HDAC-IN-5: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the disposal of the research-grade chemical HDAC-IN-5. It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific and comprehensive safety and disposal information. Procedures should always be performed in accordance with institutional and local environmental health and safety (EHS) regulations.
Histone Deacetylase (HDAC) inhibitors are a class of compounds that are investigated for their therapeutic potential, particularly in oncology. As with any research chemical, proper handling and disposal are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. While a specific Safety Data Sheet for this compound (CAS No. 1314890-51-1) was not publicly available at the time of this writing, general procedures for the safe disposal of potent, research-grade chemical inhibitors can be established based on information for similar compounds and standard laboratory safety protocols.
Immediate Safety and Handling Considerations
Before disposal, it is essential to handle this compound with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedure for this compound
The following steps outline a safe and compliant procedure for the disposal of this compound waste.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Maintain separate, clearly labeled waste containers for solid waste (e.g., contaminated gloves, weigh boats, pipette tips) and liquid waste (e.g., unused solutions, solvent rinses).
-
-
Container Selection and Labeling:
-
Use only compatible, leak-proof containers for waste collection. For liquid waste, ensure the container has a tightly sealing cap.
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Toxic," "Aquatic Hazard"). The date of waste accumulation should also be clearly marked.
-
-
Solid Waste Disposal:
-
Collect all solid materials contaminated with this compound, such as gloves, absorbent pads, and weighing paper, in a designated, lined hazardous waste container.
-
Ensure the container is kept closed when not in use.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound, including stock solutions, experimental media, and rinsates from cleaning contaminated glassware.
-
The rinsate from triple-rinsing any empty containers of the chemical must also be collected as hazardous waste.[1]
-
Do not dispose of liquid this compound waste down the drain.
-
-
Decontamination of Glassware and Surfaces:
-
Thoroughly decontaminate any glassware or surfaces that have come into contact with this compound.
-
Use a suitable solvent (as indicated in the specific SDS or relevant literature) to rinse the surfaces, and collect the rinsate as hazardous liquid waste.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.
-
-
Arranging for Pickup and Disposal:
-
Once the waste container is full or has reached the maximum allowed accumulation time according to institutional policy, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for requesting a waste pickup.
-
Hazard Profile of a Representative HDAC Inhibitor
To illustrate the potential hazards associated with this class of compounds, the table below summarizes the hazard information for a similar compound, CDK/HDAC-IN-1. It is crucial to obtain the specific SDS for this compound to understand its unique hazard profile.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[2] | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2] |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life.[2] | Avoid release to the environment. Collect spillage.[2] |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects.[2] | Avoid release to the environment. Collect spillage.[2] |
Experimental Workflow for Disposal
The following diagram illustrates a generalized workflow for the proper disposal of a research-grade chemical inhibitor like this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling HDAC-IN-5
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with novel compounds like HDAC-IN-5. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in handling potent research chemicals. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on the known hazards of the broader class of Histone Deacetylase (HDAC) inhibitors and general best practices for laboratory safety.
I. Personal Protective Equipment (PPE): Your First Line of Defense
A thorough hazard assessment is crucial to determine the appropriate PPE for handling any hazardous chemical.[1] For potent compounds of unknown toxicity like this compound, a comprehensive approach to PPE is required to minimize exposure.[2][3]
Minimum PPE Requirements:
-
Body Protection: A lab coat should be worn to protect clothing and skin from potential splashes and spills. For tasks with a higher risk of contamination, a chemically resistant apron or gown is recommended.[3][4]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[5] However, when there is a splash hazard, it is crucial to wear chemical splash goggles.[4][5] For operations with a significant splash risk, a face shield worn over safety goggles is essential.[4][5]
-
Hand Protection: Disposable nitrile gloves are the standard for incidental contact but should be removed and replaced immediately after any chemical contact.[5] For tasks involving more extensive handling or potential for immersion, wearing double gloves (two pairs of nitrile gloves) or using a more robust chemical-resistant glove (e.g., neoprene or butyl rubber) over a nitrile glove is advised.[5] Always consult a glove compatibility chart for the specific solvents being used.
-
Foot Protection: Closed-toe shoes are mandatory to protect against spills and falling objects.[3][4]
Respiratory Protection:
Work with solid this compound that may generate dust, or with solutions that may produce aerosols, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available or the risk assessment indicates a higher potential for inhalation, a respirator (e.g., an N95 for particulates or a half-mask/full-face respirator with appropriate cartridges for vapors) may be necessary.[4] All respirator use must be in accordance with a comprehensive respiratory protection program, including fit testing and training.
II. Operational Plan: A Step-by-Step Approach to Safe Handling
A clear and well-defined operational plan is essential for minimizing the risk of exposure and ensuring the integrity of your research.
1. Preparation and Weighing:
-
All handling of solid this compound should be performed within a chemical fume hood or a glove box to contain any airborne particles.
-
Use disposable weighing boats and spatulas to avoid cross-contamination and simplify cleanup.
-
After weighing, carefully seal the primary container and decontaminate the exterior before removing it from the containment area.
2. Solution Preparation:
-
When dissolving this compound, add the solvent slowly to the solid to prevent splashing.
-
Ensure that the vessel is appropriately sized and capped or covered during dissolution to minimize the release of vapors.
-
All solution preparation should be conducted in a chemical fume hood.
3. Experimental Use:
-
Clearly label all containers with the chemical name, concentration, date, and hazard information.
-
When transferring solutions, use appropriate tools such as pipettes with disposable tips or syringes to avoid spills.
-
Keep containers sealed when not in use.
III. Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weighing boats, and paper towels, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous waste container. Do not mix incompatible waste streams.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
IV. Hazard and Safety Data Summary
While specific quantitative data for this compound is unavailable, the table below summarizes the known hazards associated with the broader class of HDAC inhibitors and general laboratory safety parameters.
| Hazard Category | Potential Risks and Considerations |
| Acute Toxicity | The acute toxicity of this compound is unknown. Assume a high degree of toxicity and handle with caution. |
| Chronic Toxicity | HDAC inhibitors as a class can have significant biological effects.[6][7] Potential for cardiotoxicity, hematologic toxicity, and gastrointestinal disturbances has been reported for some HDAC inhibitors.[7][8][9] |
| Carcinogenicity | The carcinogenic potential of this compound is unknown. |
| Routes of Exposure | Inhalation, skin contact, eye contact, and ingestion. |
| Personal Exposure Limits | No established occupational exposure limits (OELs). All work should be conducted to minimize any potential for exposure. |
V. Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling potent chemical compounds like this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 2. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential risks of histone deacetylase inhibitors in cancer therapeutics and feasible combination therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Safety and Tolerability of Histone Deacetylase (HDAC) Inhibitors in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
